Technical Documentation Center

Ethyl (tert-butylamino)(oxo)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (tert-butylamino)(oxo)acetate
  • CAS: 87034-69-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3)

Executive Summary As modern drug discovery pivots toward highly optimized, sterically shielded molecules, the demand for specialized organic building blocks has surged. Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly optimized, sterically shielded molecules, the demand for specialized organic building blocks has surged. Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3) is a highly versatile oxalamic acid derivative utilized extensively in medicinal chemistry. Characterized by its bulky tert-butyl group and reactive ethyl ester moiety, this compound serves as a critical intermediate. The steric hindrance provided by the tert-butyl group is highly prized in drug development for its ability to increase lipophilicity, shield adjacent amide bonds from enzymatic degradation (e.g., by proteases), and serve as a rigid spacer in complex Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties & Molecular Descriptors

To effectively utilize this building block in downstream synthesis, it is imperative to understand its foundational properties. The data below summarizes the core quantitative metrics that dictate its behavior in both synthetic workflows and biological environments.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Chemical Name Ethyl (tert-butylamino)(oxo)acetateIUPAC standard nomenclature.
CAS Registry Number 87034-69-3Unique identifier for global procurement.
Molecular Formula C8H15NO3Defines reaction stoichiometry and mass balance.
Molecular Weight 173.21 g/mol Low MW ensures downstream APIs remain within Lipinski's Rule of 5.
Topological Polar Surface Area ~64.6 ŲOptimal for membrane permeability in oral drug candidates.
H-Bond Donors / Acceptors 1 / 3Facilitates targeted kinase/protease active site binding via the amide NH and carbonyl oxygens.

Mechanistic Synthesis & Process Causality

The synthesis of CAS 87034-69-3 relies on a highly regioselective nucleophilic acyl substitution. The electrophile, ethyl oxalyl chloride, possesses two distinct carbonyl centers: an acid chloride and an ethyl ester. Because the chloride ion is a superior leaving group and highly electron-withdrawing, the acid chloride carbon is significantly more electrophilic[1].

As a Senior Application Scientist, I emphasize that successful synthesis is not just about mixing reagents; it is about controlling kinetic energy. By strictly maintaining the reaction at 0 °C during the addition phase, we suppress the kinetic energy of the system, ensuring the tert-butylamine attacks exclusively at the acid chloride, thereby preventing unwanted amidation at the ester site.

SynthesisWorkflow Step1 1. Reagent Preparation tert-Butylamine + Base Step2 2. Thermal Regulation Cool to 0 °C Step1->Step2 Pre-reaction stabilization Step3 3. Electrophile Addition Ethyl Oxalyl Chloride Step2->Step3 Suppress exotherm Step4 4. Acyl Substitution Stir at 20 °C Step3->Step4 Regioselective coupling Step5 5. Quench & Wash 0.1M HCl Extraction Step4->Step5 LC-MS Validation Step6 6. Pure Product CAS 87034-69-3 Step5->Step6 Remove unreacted amine

Fig 1: Self-validating synthetic workflow for CAS 87034-69-3.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; every step contains a built-in validation check to ensure process integrity before proceeding.

Table 2: Stoichiometry and Validation Metrics

Reagent / MetricEquivalentsFunctionValidation Signature
tert-Butylamine1.0 eqNucleophileDisappearance of ninhydrin-active spot.
Ethyl oxalyl chloride1.05 eqElectrophileEmergence of UV-active product.
Triethylamine (Et3N)1.2 eqAcid ScavengerFormation of white Et3N·HCl precipitate.

Step-by-Step Methodology:

  • System Initialization: Dissolve tert-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel using an ice-water bath under an inert N₂ atmosphere.

    • Causality: N₂ prevents the premature hydrolysis of the moisture-sensitive acid chloride.

    • Validation Check: The internal thermometer must read ≤ 2 °C before proceeding.

  • Electrophilic Addition: Add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, enforcing strict regioselectivity and preventing thermal runaway.

    • Validation Check: Observe the immediate formation of a white precipitate (Et3N·HCl). This visually confirms that substitution is occurring and HCl is being successfully scavenged.

  • Propagation: Remove the ice bath and allow the system to warm to 20 °C. Stir for 2 hours.

    • Causality: Warming provides the necessary activation energy to drive the reaction to >95% conversion.

    • Validation Check: Perform TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the primary amine (ninhydrin-positive) and the emergence of a new UV-active spot confirms completion.

  • Quenching & Phase Separation: Quench with 0.1 M HCl (aq), followed by a saturated NaHCO₃ wash and a final brine wash.

    • Causality: The acidic wash protonates and extracts unreacted tert-butylamine and triethylamine into the aqueous layer.

    • Validation Check: The pH of the initial aqueous wash must be < 3.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: A crude mass corresponding to >90% theoretical yield, coupled with a clean ¹H NMR spectrum (specifically looking for the massive 9H singlet at ~1.4 ppm for the tert-butyl group), validates the entire workflow.

Applications in Advanced Therapeutics (HIV & HBV)

In the realm of virology, the tert-butyl oxalamate scaffold has been successfully integrated into advanced antiviral pipelines. The ester group can be easily saponified to a free acid or directly reacted with complex heterocyclic amines to form unsymmetrical oxalamides.

For instance,2 details the use of sterically hindered amines and oxalamate derivatives in the synthesis of Pyridin-3-yl acetic acid derivatives, which function as potent inhibitors of Human Immunodeficiency Virus (HIV) replication[2]. The bulky nature of the tert-butyl group allows the molecule to anchor securely within the hydrophobic pockets of viral enzymes. Similarly,3 demonstrates the utility of related structural motifs in the development of Hepatitis B Virus (HBV) capsid assembly modulators[3].

DrugDiscoveryLogic BB Building Block CAS 87034-69-3 Intermediate Advanced Intermediate Sterically Shielded Amide BB->Intermediate Structural Incorporation HIV HIV Inhibitors (Pyridin-3-yl derivatives) Intermediate->HIV Antiviral Pipeline A HBV HBV Inhibitors (Capsid Modulators) Intermediate->HBV Antiviral Pipeline B

Fig 2: Pharmacological pipeline logic utilizing the oxalamate scaffold.

References

  • BLD Pharm. "Ethyl (tert-butylamino)(oxo)acetate CAS 87034-69-3".
  • Guidechem. "N-(2-Methoxy-5-methyl-phenyl)-oxalamic acid ethyl ester and related compounds".
  • Google Patents.
  • Google Patents. "WO2021093172A1 - Hbv inhibitor and use thereof".
  • Martin-Luther-Universität Halle-Wittenberg. "Dissertation: Synthesis involving ethyl oxalyl chloride".

Sources

Exploratory

An In-depth Technical Guide to N-tert-butyl Oxalamic Acid Ethyl Ester: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-tert-butyl oxalamic acid ethyl ester, a molecule of interest in organic synthesis and potential applications in drug discovery and materials science. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-tert-butyl oxalamic acid ethyl ester, a molecule of interest in organic synthesis and potential applications in drug discovery and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

N-tert-butyl oxalamic acid ethyl ester is a dicarbonyl compound featuring an amide linkage to a tert-butyl group and an ester linkage to an ethyl group. The sterically hindering tert-butyl group significantly influences the molecule's reactivity and physical properties, making it a unique building block in organic synthesis. Its structure suggests potential utility as a precursor for more complex molecules, including pharmaceuticals and polymers.

Chemical Structure:

  • IUPAC Name: ethyl 2-((tert-butyl)amino)-2-oxoacetate

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

The presence of both an amide and an ester functionality offers multiple reaction sites for further chemical modifications. The tert-butyl group, known for its use as a protecting group, imparts stability under various conditions, yet can be selectively removed under acidic conditions.[1][2]

Physicochemical Properties

The physicochemical properties of N-tert-butyl oxalamic acid ethyl ester are crucial for its handling, purification, and application. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationRationale
Appearance Colorless to pale yellow oil or low melting solidSimilar short-chain oxalamates and amides are often liquids or low-melting solids at room temperature.[3]
Boiling Point > 200 °C (at atmospheric pressure)The presence of polar functional groups and a moderate molecular weight suggest a relatively high boiling point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water.The ethyl and tert-butyl groups provide lipophilic character, while the amide and ester groups offer some polarity.
Density ~1.0 - 1.1 g/cm³Based on densities of similar organic molecules.

Synthesis of N-tert-butyl Oxalamic Acid Ethyl Ester

The synthesis of N-tert-butyl oxalamic acid ethyl ester can be efficiently achieved through the reaction of diethyl oxalate with tert-butylamine. This nucleophilic acyl substitution reaction is a common method for the preparation of oxalamic acid esters.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the primary amine (tert-butylamine) on one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxide ion is subsequently eliminated as a leaving group, resulting in the formation of the amide bond. The use of a mono-addition approach is key to selectively form the desired product over the corresponding diamide.

Experimental Protocol

Materials:

  • Diethyl oxalate

  • tert-Butylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of tert-butylamine (1.0 equivalent) in dichloromethane dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction and minimize the formation of the diamide byproduct.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities. Subsequently, wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-tert-butyl oxalamic acid ethyl ester.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diethyl Oxalate in DCM cool Cool to 0 °C start->cool add_amine Add tert-Butylamine Solution cool->add_amine stir Stir at Room Temperature (12-24h) add_amine->stir monitor Monitor by TLC/GC-MS stir->monitor wash_bicarb Wash with NaHCO₃ (aq) monitor->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure Product

Caption: Workflow for the synthesis of N-tert-butyl oxalamic acid ethyl ester.

Spectroscopic Characterization

The structure of the synthesized N-tert-butyl oxalamic acid ethyl ester can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and tert-butyl groups.

    • A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • A quartet at approximately 4.3 ppm and a triplet at approximately 1.3 ppm, characteristic of the ethyl ester group.

    • A broad singlet in the region of 7-8 ppm for the N-H proton of the amide.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

    • Signals for the two carbonyl carbons (amide and ester) in the range of 160-170 ppm.

    • A signal for the quaternary carbon of the tert-butyl group around 51 ppm and the methyl carbons around 28 ppm.

    • Signals for the methylene and methyl carbons of the ethyl group around 62 ppm and 14 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • A strong absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • Strong absorption bands in the region of 1730-1750 cm⁻¹ for the C=O stretching of the ester and 1650-1680 cm⁻¹ for the C=O stretching of the amide (Amide I band).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely include the loss of the tert-butyl group or the ethoxy group.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_data Proton and Carbon Environment NMR->NMR_data IR IR Spectroscopy IR_data Functional Group Identification IR->IR_data MS Mass Spectrometry MS_data Molecular Weight and Fragmentation MS->MS_data structure N-tert-butyl oxalamic acid ethyl ester NMR_data->structure IR_data->structure MS_data->structure

Caption: Logical workflow for the structural characterization of the target compound.

Potential Applications in Research and Development

While specific applications for N-tert-butyl oxalamic acid ethyl ester are not extensively documented, its structure suggests several potential uses in both academic and industrial research.

  • Pharmaceutical Synthesis: This molecule can serve as a versatile intermediate in the synthesis of more complex pharmaceutical agents.[4] The oxalamide moiety is a structural feature in some biologically active compounds.

  • Prodrug Development: The ethyl ester functionality could be explored in prodrug design, where the ester is cleaved in vivo to release an active carboxylic acid drug.[5]

  • Polymer Chemistry: As a bifunctional monomer, it could potentially be used in the synthesis of specialty polyamides or other polymers with unique properties.[3]

  • Fragment-Based Drug Discovery: Due to its relatively small size and defined chemical features, it could be used as a fragment in screening campaigns to identify novel binding motifs for biological targets.

Conclusion

N-tert-butyl oxalamic acid ethyl ester is a readily accessible and synthetically versatile molecule. This guide has provided a detailed protocol for its synthesis, a predictive overview of its physicochemical and spectroscopic properties, and a discussion of its potential applications. The combination of a sterically demanding tert-butyl group with reactive amide and ester functionalities makes it a valuable tool for chemists in various fields, from medicinal chemistry to materials science. The self-validating nature of the described synthetic and characterization workflow ensures a high degree of confidence in the identity and purity of the final compound, enabling its effective use in further research and development endeavors.

References

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • NIST. (n.d.). Oxanilic acid, 2-tert-butyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2-( tert -Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma): An Efficient Reagent for the Racemization Free Synthesis of Ureas, Carbamates and Thiocarbamates via Lossen Rearrangement | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Boss Chemical. (n.d.). Disodium methanedisulfonate CAS 5799-70-2 MDSA. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 349125-08-2,N-(5-Chloropyridin-2-yl)oxalaMic acid ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino) - PubChem. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methane disulfonic acid sodium salt | 5799-70-2. Retrieved from [Link]

  • Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
  • NIST. (n.d.). Ethyl oxamate. Retrieved from [Link]

  • Google Patents. (n.d.). US4921999A - Method for making tertiary butyl esters.

Sources

Foundational

Ethyl 2-(tert-butylamino)-2-oxoacetate safety data sheet (SDS)

Introduction Ethyl 2-(tert-butylamino)-2-oxoacetate, also known as Ethyl N-(tert-butyl)oxamate (CAS No. 87034-69-3), is a valuable reagent in modern organic synthesis.[1] Its utility as a building block in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(tert-butylamino)-2-oxoacetate, also known as Ethyl N-(tert-butyl)oxamate (CAS No. 87034-69-3), is a valuable reagent in modern organic synthesis.[1] Its utility as a building block in the development of novel pharmaceutical compounds and other advanced materials makes it a common presence in research and development laboratories. However, its reactivity and inherent chemical properties necessitate a thorough understanding of its safety profile, beyond a cursory glance at a standard Safety Data Sheet (SDS).

This guide is designed for the professional researcher, scientist, and drug development expert. It moves beyond simple compliance to foster a deeper, field-proven understanding of chemical safety. We will dissect the "why" behind handling protocols, exposure controls, and emergency procedures, empowering you to work not just safely, but with scientific foresight. Our approach is grounded in the core principles of expertise, trustworthiness, and authoritative validation, ensuring that every recommendation is part of a self-validating system of laboratory safety.

Section 1: Chemical and Physical Identity

A substance's physical properties are the foundation of its handling requirements. The liquid state and moderate density of Ethyl 2-(tert-butylamino)-2-oxoacetate, for instance, directly inform transfer techniques to minimize splashes and aerosol generation. Understanding these characteristics is the first step in a proactive safety assessment.

Table 1: Physicochemical Properties of Ethyl 2-(tert-butylamino)-2-oxoacetate

PropertyValueSource
CAS Number 87034-69-3[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance Liquid / Light brown oil[2]
Density ~1.1 ± 0.1 g/cm³ (at 20 °C)[2]
Storage Conditions Sealed in dry, 2-8°C[1]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that demand respect and careful management. Each classification points to a specific set of risks that must be mitigated through engineering controls, personal protective equipment, and rigorous protocols. The signal word associated with this chemical is "Danger".[1][2]

Table 2: GHS Hazard Classifications and Their Implications

PictogramGHS CodeHazard StatementImplication for Researchers

H302Harmful if swallowed.Points to significant acute toxicity via ingestion. Accidental ingestion via contaminated hands is a primary risk. Mandates strict hygiene practices.[1]

H319Causes serious eye irritation.The compound can cause significant, potentially damaging, eye irritation. This makes chemical splash goggles mandatory.[1]

H372Causes damage to organs through prolonged or repeated exposure.This is a critical warning for researchers who may handle the compound frequently. It underscores the importance of minimizing all routes of chronic, low-level exposure.[1][2][3]

H410Very toxic to aquatic life with long lasting effects.This chemical poses a significant threat to ecosystems. All waste must be collected and disposed of as hazardous chemical waste, never poured down the drain.[1]
Toxicological Deep Dive
  • Acute Toxicity (H302): "Harmful if swallowed" indicates that a relatively small quantity of the substance can cause significant health effects if ingested. In a laboratory setting, the primary pathway for such exposure is indirect, through contact with contaminated surfaces, gloves, or unwashed hands. This is why policies such as "no eating, drinking, or smoking in the lab" are critical safety barriers.[4]

  • Irritation (H319): As an irritant, the compound can cause inflammation and damage upon contact with eyes. The causality lies in its chemical reactivity with the sensitive tissues of the eye. The mandatory use of eye protection is a direct consequence of this known hazard.[5]

  • Specific Target Organ Toxicity (H372): This is perhaps the most serious hazard for a professional who may be exposed over months or years. Unlike acute effects, the damage from chronic exposure can be insidious. The "why" for stringent engineering controls like fume hoods is to prevent the kind of repeated, low-dose inhalation that could lead to long-term organ damage.[2][3]

Hazard_to_PPE_Logic cluster_hazards Identified Hazards cluster_ppe Mandatory Controls & PPE H319 H319: Serious Eye Irritation Goggles Chemical Splash Goggles H319->Goggles protects eyes from splashes and aerosols H372 H372: Organ Damage (Repeated Exposure) FumeHood Fume Hood / Ventilated Enclosure H372->FumeHood minimizes chronic inhalation exposure H302 H302: Harmful if Swallowed Hygiene Strict Personal Hygiene H302->Hygiene prevents accidental ingestion GeneralHandling General Chemical Handling Gloves Nitrile Gloves GeneralHandling->Gloves prevents dermal contact LabCoat Lab Coat GeneralHandling->LabCoat protects skin and street clothes Gloves->Hygiene

Caption: Logical relationship between chemical hazards and required controls.

Section 3: Exposure Controls and Personal Protection

Effective safety relies on a multi-layered approach known as the "Hierarchy of Controls." The most effective measures involve removing the hazard (elimination/substitution), which is often not feasible in research. Therefore, we rely heavily on engineering controls and, as a final barrier, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All work involving Ethyl 2-(tert-butylamino)-2-oxoacetate should be conducted in a properly functioning chemical fume hood.[6][7] This is not merely a suggestion but a critical safety requirement driven by the H372 classification. The fume hood contains vapors and potential aerosols, pulling them away from the user's breathing zone and preventing the chronic exposure that could lead to organ damage.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, but it is the last line of defense. Its effectiveness depends entirely on proper selection, use, and maintenance.

  • Eye/Face Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which are a primary risk when handling liquids.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are a common choice, but one must always consult a glove compatibility chart for the specific chemical and task duration. Gloves must be inspected for tears or pinholes before each use.[7] The proper technique for removing gloves is crucial to avoid contaminating your hands.[7]

    • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects against incidental contact.

  • Respiratory Protection: Typically not required if work is performed within a fume hood. If a situation arises where a fume hood is not available or malfunctioning, work must cease until the engineering control is restored.

Protocol: PPE Donning and Doffing Workflow
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully fastened.

    • Put on chemical splash goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a skin-to-skin and glove-to-glove technique to avoid self-contamination.

    • Dispose of gloves in the appropriate hazardous waste container.

    • Remove the lab coat, folding it inward to contain any surface contamination.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.[4][7]

Section 4: Safe Handling, Storage, and Disposal

Mishandling during routine procedures is a common source of laboratory incidents. Adherence to established protocols is non-negotiable.

Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (glassware, reagents, spill kit) before starting.

  • Aliquotting: When transferring the liquid, use a pipette or a graduated cylinder. Pouring directly from a large container increases the risk of splashing and should be avoided.

  • Heating/Mixing: If the procedure requires heating, use a controlled heating mantle and monitor the temperature closely. Avoid open flames.[8]

  • Post-Procedure: Tightly seal the container immediately after use.[8] Decontaminate the work surface.

Storage Requirements

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1] It should be stored locked up and away from incompatible materials, such as strong oxidizing agents.[6][8][9] The rationale for these conditions is to maintain the chemical's stability and prevent degradation or hazardous reactions.

Waste Disposal

Due to its high aquatic toxicity (H410), all waste streams containing this chemical must be segregated and disposed of as hazardous waste.[1] This includes:

  • Unused or excess reagent.

  • Contaminated disposable items (e.g., gloves, pipette tips, paper towels).

  • Rinsate from cleaning contaminated glassware.

Never pour this chemical or its waste down the drain.[7] Follow all local, state, and federal environmental regulations for disposal.[8]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers, spill kits) and these emergency procedures.

Emergency_Response_Flowchart cluster_minor_spill Minor Spill Response cluster_exposure Personal Exposure Response Start Incident Occurs (Spill / Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Alert Alert Personnel & Supervisor Assess->Alert IsMajor Major Spill / Fire / Injury? Alert->IsMajor Evacuate Evacuate Area Call Emergency Services IsMajor->Evacuate Yes SpillKit Don PPE, use spill kit to absorb and contain. IsMajor->SpillKit No (Minor Spill) FirstAid Administer First Aid (Eyewash / Shower) IsMajor->FirstAid No (Minor Exposure) Clean Collect waste in sealed container. Decontaminate area. SpillKit->Clean Report Report incident and document. Clean->Report RemoveClothing Remove contaminated clothing. FirstAid->RemoveClothing SeekMedical Seek immediate medical attention. Bring SDS. RemoveClothing->SeekMedical

Caption: Generalized workflow for laboratory emergency response.

First-Aid Measures (Detailed Protocols)
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or use a safety shower for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10][11]

Spill and Leak Containment Protocol
  • Minor Spill (e.g., <100 mL inside a fume hood):

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

    • Using non-sparking tools, carefully scoop the material into a labeled, sealable hazardous waste container.[7][12]

    • Wipe the area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.

  • Major Spill (e.g., outside a fume hood, large volume):

    • Evacuate the laboratory immediately.[13]

    • Alert personnel in adjacent areas and notify your institution's emergency response team.

    • Close the laboratory doors and post a warning sign.

    • Do not re-enter until cleared by safety professionals.

Conclusion

The responsible use of Ethyl 2-(tert-butylamino)-2-oxoacetate in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. This guide serves as a framework for developing that understanding. By moving beyond mere compliance and internalizing the causal links between a chemical's properties and the procedures designed to manage its risks, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. Always remember that a proactive, informed approach to safety is an indispensable component of scientific excellence.

References

  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). Ethyl 2-(tert-butylamino)acetate.
  • MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.
  • CymitQuimica. (2026, February 14). SAFETY DATA SHEET.
  • Unknown Source. (2024, August 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). ethyl 2-((tert-Butoxycarbonyl)amino)acetate | 14719-37-0.
  • Unknown Source. (2014, June 10). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, January 27). SAFETY DATA SHEET.
  • Unknown Source. (2025, February 17). Safety Data Sheet.
  • Unknown Source. (n.d.). Emergency Response Guide for Laboratories.
  • EPA. (n.d.). Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part II.
  • MG Chemicals. (2025, October 28). Safety Data Sheet.
  • Hoffman Fine Chemicals. (n.d.). CAS 722486-87-5 | Ethyl 2-(cyclobutylamino)-2-oxoacetate.
  • AiFChem. (2025, October 21). 722486-87-5 | Ethyl 2-(cyclobutylamino)-2-oxoacetate.
  • BLD Pharm. (n.d.). 87034-69-3|Ethyl (tert-butylamino)(oxo)acetate.
  • NOAA. (n.d.). TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | CAMEO Chemicals.

Sources

Exploratory

Structural and Mechanistic Divergence: Ethyl (tert-butylamino)acetate vs. Ethyl 2-(tert-butylamino)-2-oxoacetate in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis and drug development, the insertion of a single carbonyl group can fundamentally alter the reactivity, geometry, and application of a chemical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, the insertion of a single carbonyl group can fundamentally alter the reactivity, geometry, and application of a chemical building block. This technical guide explores the profound differences between ethyl (tert-butylamino)acetate (a secondary amine and glycine derivative) and ethyl 2-(tert-butylamino)-2-oxoacetate (an oxamate ester).

While the former serves as a nucleophilic scaffold for peptidomimetics and complex antibiotics like Tigecycline precursors[1], the latter acts as a highly electrophilic bis-carbonyl system used in the construction of heterocycles[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect their physicochemical profiles, mechanistic divergences, and field-proven experimental workflows, providing a self-validating framework for researchers.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies at the alpha-carbon relative to the ester. Ethyl (tert-butylamino)acetate features a methylene bridge (


), leaving the nitrogen 

hybridized and nucleophilic. In contrast, ethyl 2-(tert-butylamino)-2-oxoacetate features a carbonyl bridge (

); the nitrogen lone pair delocalizes into this adjacent carbonyl, rendering the nitrogen

hybridized, planar, and non-basic.

This electronic shift drastically alters their physicochemical properties, summarized in the table below:

PropertyEthyl (tert-butylamino)acetateEthyl 2-(tert-butylamino)-2-oxoacetate
CAS Number 37885-76-0[3]87034-69-3
Molecular Formula C₈H₁₇NO₂C₈H₁₅NO₃
Molecular Weight 159.23 g/mol 173.21 g/mol
Structural Motif N-alkylated amino acid esterOxamate (Amide-Ester)
Nitrogen Character

hybridized, Basic, Nucleophilic

hybridized, Non-basic, Neutral
Primary Reactive Site Secondary Amine (N-H)Ester Carbonyl (C=O)
Steric Profile Hindered nucleophileHindered, deactivated amide
Primary Application Peptidomimetics, Polypeptoids[4]Oxamides, Heterocyclic cores[2]

Mechanistic Divergence in Synthesis

The Amine Paradigm: Ethyl (tert-butylamino)acetate

Because the nitrogen atom retains its lone pair, this compound acts as a classic, albeit sterically hindered, secondary amine. The bulky tert-butyl group is highly prized in pharmaceutical development because it imparts severe steric hindrance, which locks the conformational geometry of resulting peptides and protects adjacent bonds from enzymatic cleavage[1].

Mechanistically, this molecule undergoes nucleophilic substitution or acylation . When reacted with alkyl halides or acyl chlorides, the nitrogen lone pair attacks the electrophile. However, due to the steric bulk of the tert-butyl group, these reactions often require elevated temperatures or highly reactive electrophiles to overcome the activation energy barrier.

The Oxamate Paradigm: Ethyl 2-(tert-butylamino)-2-oxoacetate

The introduction of the "oxo" group transforms the molecule into an oxamate. The amide nitrogen is no longer a viable nucleophile. Instead, the molecule acts as a bis-electrophile . The ester carbonyl is highly activated toward nucleophilic attack (aminolysis) because the adjacent amide carbonyl exerts a strong electron-withdrawing inductive effect.

Mechanistically, when exposed to hydrazines or primary amines, the ester group undergoes rapid nucleophilic acyl substitution. This makes oxoacetates ideal precursors for synthesizing quinoxalines, imidazoles, and other complex heterocycles where sequential condensation reactions are required.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the electronic nature of the nitrogen and alpha-carbon in these two building blocks.

Reactivity_Divergence A Ethyl (tert-butylamino)acetate (Nucleophilic Amine) C Nucleophilic Attack via Nitrogen (Sterically Hindered) A->C Acyl/Alkyl Halides Base (TEA) B Ethyl 2-(tert-butylamino)-2-oxoacetate (Electrophilic Oxamate) D Electrophilic Attack at Ester C=O (Activated by Amide) B->D Amines / Hydrazines Heat E Peptidomimetics / Polypeptoids C->E N-Functionalization F Oxamides / Heterocycles D->F Ester Aminolysis

Figure 1: Divergent synthetic pathways driven by nitrogen and alpha-carbon electronics.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: N-Acylation of Ethyl (tert-butylamino)acetate

Application: Synthesis of polypeptoid monomers and pharmaceutical intermediates[1],[4].

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl (tert-butylamino)acetate (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic solvent to prevent solvolysis of the incoming acyl chloride. The nitrogen atmosphere prevents moisture from hydrolyzing the electrophile.

  • Base Addition : Add Triethylamine (TEA) (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

    • Causality: TEA acts as an acid scavenger. During acylation, HCl is generated. Without TEA, the basic secondary amine of the starting material would protonate, sequestering its lone pair and halting the reaction[1].

  • Electrophile Addition : Slowly add the desired acyl chloride (1.1 equiv) dropwise.

  • Self-Validation (TLC) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Causality: The starting secondary amine will stain bright yellow/purple with Ninhydrin. The successful formation of the tertiary amide product will result in a spot that does not stain, providing immediate visual validation of conversion.

  • Workup : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol B: Photocatalytic Synthesis of Ethyl 2-(tert-butylamino)-2-oxoacetate

Application: Generation of oxamates via C-C bond cleavage[2].

  • Preparation : In a transparent glass vial, dissolve the corresponding geminal diazide precursor (1.0 mmol) in acetonitrile (1.5 mL).

  • Catalyst & Oxidant Addition : Add Rose Bengal (3 mol%) and tert-Butyl hydroperoxide (TBHP) in decane (4.0 equiv).

    • Causality: Rose Bengal is a highly efficient organic photocatalyst. Traditional syntheses of oxamates require harsh thermal conditions. Rose Bengal, however, facilitates a single-electron transfer (SET) process, allowing the robust C-C bond of the diazide to be cleaved oxidatively at room temperature[2].

  • Irradiation : Stir the reaction mixture at room temperature under irradiation from a 23 W compact fluorescent lamp (CFL) for 24–48 hours.

    • Causality: The visible light excites the Rose Bengal to its triplet state, initiating the radical cascade with TBHP. Operating at room temperature preserves the highly electrophilic ester carbonyl of the resulting oxoacetate, preventing unwanted side reactions.

  • Purification : Concentrate the mixture and purify via silica gel column chromatography to isolate the pure ethyl 2-(tert-butylamino)-2-oxoacetate[2].

References

  • Royal Society of Chemistry. "Facile Synthesis of Polypeptoid Bearing Bulky Sidechains via Urea Accelerated Ring-Opening Polymerization" (Protocols for N-substituted glycine ethyl esters). RSC Advances. URL: [Link]

Sources

Foundational

Alpha-Keto Amide Scaffolds: Precision Warheads for Protease Inhibition

[1] Executive Summary The alpha-keto amide moiety represents a "Goldilocks" zone in medicinal chemistry—bridging the gap between the high potency of irreversible covalent inhibitors and the safety profile of non-covalent...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The alpha-keto amide moiety represents a "Goldilocks" zone in medicinal chemistry—bridging the gap between the high potency of irreversible covalent inhibitors and the safety profile of non-covalent binders. As a reversible covalent warhead, it targets the catalytic nucleophiles (serine -OH or cysteine -SH) of proteases, forming a transition-state mimic that is stable enough to inhibit function but labile enough to limit off-target toxicity. This guide details the structural rationale, synthetic pathways, and experimental protocols required to deploy alpha-keto amides in drug discovery, with a focus on their successful application in HCV and SARS-CoV-2 therapeutics.[1]

The Pharmacophore: Mechanism of Reversible Covalent Inhibition

The alpha-keto amide functionality (


) is distinct from simple ketones or amides due to its dual electrophilic nature and capacity for hydrogen bonding.[1]
Transition State Mimicry

In protease inhibition, the alpha-keto carbon acts as an electrophile trap. Upon binding to the active site, the catalytic nucleophile (e.g., Cysteine-145 in SARS-CoV-2 Mpro) attacks the keto carbonyl.[1]

  • Hemithioacetal Formation: The attack results in a tetrahedral intermediate (hemithioacetal for cysteine proteases, hemiacetal for serine proteases).

  • Oxyanion Hole Stabilization: The resulting oxygen anion is stabilized by the enzyme's "oxyanion hole" (typically backbone amides), mimicking the transition state of peptide bond hydrolysis.

  • Reversibility: Unlike Michael acceptors (acrylamides) or halomethyl ketones, this bond formation is reversible, reducing the risk of permanent haptenization and immunotoxicity.

Structural Advantages[1]
  • Dual H-Bonding: The amide carbonyl of the warhead often forms a second hydrogen bond with the active site, providing additional binding energy ($ \Delta G $) compared to aldehydes.

  • P1' Interactions: The amide nitrogen allows for substituents (

    
     and 
    
    
    
    ) that can probe the S1' pocket of the enzyme, improving selectivity—a feature lacking in alpha-keto acids or aldehydes.
Mechanism of Action Visualization

The following diagram illustrates the nucleophilic attack of a catalytic cysteine on the alpha-keto amide warhead.

MOA cluster_site Active Site Interactions Enzyme Free Enzyme (Cys-SH + His-Im) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Alpha-Keto Amide (R-CO-CO-NH-R') Inhibitor->Complex TS Tetrahedral Intermediate (Hemithioacetal) Complex->TS Nucleophilic Attack (k_inact) TS->Complex Dissociation (k_off) OxyHole Oxyanion Hole (Stabilizes O-) TS->OxyHole H-Bond PrimeSide S1' Pocket (Binds Amide R') TS->PrimeSide Hydrophobic

Caption: Kinetic pathway of reversible covalent inhibition by alpha-keto amides, highlighting the stabilization of the hemithioacetal intermediate.[1]

Synthetic Methodologies

Constructing the alpha-keto amide motif requires avoiding racemization of the adjacent stereocenter (the P1 amino acid residue).

Route A: C-2 Oxidation (The Gold Standard)

The most reliable method involves coupling an alpha-hydroxy acid to an amine, followed by mild oxidation.[1] This prevents the dimerization often seen when trying to couple alpha-keto acids directly.

  • Coupling: An alpha-hydroxy acid (e.g., derived from a cyanohydrin or amino acid) is coupled to the P1' amine using standard peptide coupling reagents (EDC/HOBt or HATU).

  • Oxidation: The resulting alpha-hydroxy amide is oxidized to the alpha-keto amide.

    • Reagent of Choice: Dess-Martin Periodinane (DMP) .[2]

    • Why: DMP operates under neutral/mild conditions, minimizing epimerization of the alpha-chiral center. Swern oxidation is a viable alternative but requires cryogenic conditions.

Route B: The Passerini Reaction

For diversity-oriented synthesis, the Passerini multicomponent reaction offers a rapid route to alpha-acyloxy amides, which are precursors to alpha-hydroxy amides.

  • Components: Aldehyde + Isocyanide + Carboxylic Acid.[3]

  • Utility: Excellent for generating libraries to probe the S1 and S1' pockets simultaneously.

Synthetic Workflow Visualization

Synthesis Start Alpha-Hydroxy Acid (Chiral Pool) Coupling Amide Coupling (EDC, HOBt, DMF) Start->Coupling Amine Amine (R'-NH2) (P1' Fragment) Amine->Coupling Intermediate Alpha-Hydroxy Amide (Stable Intermediate) Coupling->Intermediate Oxidation Oxidation (Dess-Martin Periodinane) Intermediate->Oxidation DCM, 0°C -> RT Product Alpha-Keto Amide (Target Warhead) Oxidation->Product Epimerization Risk: Epimerization Avoid Strong Base Oxidation->Epimerization

Caption: Standard synthetic route via oxidation of alpha-hydroxy amides, prioritizing stereochemical integrity.

Experimental Protocol: Synthesis of a P1-Modified Alpha-Keto Amide

Objective: Synthesis of N-benzyl-3-methyl-2-oxobutanamide (Representative Procedure). Rationale: This protocol utilizes the DMP oxidation method, ensuring high yield and preservation of stereochemistry if chiral starting materials are used.

Materials
  • Substrate: N-benzyl-2-hydroxy-3-methylbutanamide (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench: Sat. aq.

    
     and Sat. aq. 
    
    
    
    (1:1 mixture)[1]
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ), dissolve the alpha-hydroxy amide (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).
  • Addition: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.5 mmol, 636 mg) portion-wise over 5 minutes.

    • Note: Adding DMP at 0°C controls the exotherm and prevents over-oxidation or side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by TLC (typically 2-4 hours).

    • Endpoint: Disappearance of the polar hydroxy amide spot.

  • Quench: Dilute the reaction mixture with diethyl ether (20 mL). Pour into a beaker containing a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (20 mL).
    • Mechanism:[2][4][5][6][7][8][9][10] Thiosulfate reduces unreacted periodinane/iodinane species; bicarbonate neutralizes acetic acid byproducts.

  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract the aqueous layer with ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
    

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the alpha-proton signal (CH-OH) typically around 3.8-4.5 ppm.[1]

  • 13C NMR: Confirm the appearance of the ketone carbonyl signal (typically ~195-200 ppm) distinct from the amide carbonyl (~160-170 ppm).

Medicinal Chemistry & Case Studies

Structural Activity Relationship (SAR) Data

The alpha-keto amide is not a "one-size-fits-all" warhead.[1][11] Its efficacy depends heavily on the P1 and P1' substituents.

ParameterAlpha-Keto Amide CharacteristicsDesign Implication
Binding Mode Reversible CovalentIdeal for chronic therapies where immunogenicity is a concern.[1]
Hydration Exists in equilibrium with gem-diolElectron-withdrawing groups on P1' shift equilibrium to hydrate (less active form).[1]
Selectivity High (Tunable P1' interactions)P1' substituent can be optimized to exclude host proteases (e.g., Cathepsins).
Metabolic Stability ModerateMore stable than alpha-keto esters (hydrolysis resistant) and aldehydes (oxidation resistant).
Case Study: HCV Protease Inhibitors

Boceprevir and Telaprevir were the first direct-acting antivirals (DAAs) for Hepatitis C.[12]

  • Target: NS3/4A Serine Protease.[12]

  • Warhead: Alpha-keto amide.[1][8][10][11][13][14][15][16][17][18]

  • Mechanism: The keto group traps the active site Serine-139.

  • Outcome: Validated the clinical safety of this warhead class.

Case Study: SARS-CoV-2 Mpro Inhibitors

While the approved drug Nirmatrelvir (Paxlovid) utilizes a nitrile warhead, its development was heavily informed by alpha-keto amide precursors (e.g., Boceprevir repurposing and Pfizer's early leads like PF-00835231).

  • Comparison: Alpha-keto amides showed potent inhibition of Mpro (

    
     in low nM range) but were often limited by lower oral bioavailability or rapid metabolism compared to the nitrile bioisostere. However, for intravenous applications or specific tissue targeting, keto amides remain a top-tier scaffold.[1]
    

Stability and ADME Considerations

Hydration Equilibrium

In aqueous physiological media, the alpha-keto amide exists in equilibrium between the ketone form (active electrophile) and the gem-diol (inactive).


[1]
  • Impact: A high

    
     means less active inhibitor is available to react with the enzyme.
    
  • Control: Steric bulk at P1' decreases hydration (favors ketone). Electron-withdrawing groups at P1' increase hydration (favors diol).[1]

Stereochemical Instability (Epimerization)

The alpha-proton at the P1 position is acidic due to the adjacent carbonyls.

  • Risk: Rapid epimerization in vivo can lead to the inactive (R)-isomer (assuming (S)-is required).

  • Mitigation: Incorporating the P1 alpha-carbon into a ring system (e.g., the dimethylcyclopropylproline in Boceprevir) or using steric bulk (tert-leucine) significantly retards epimerization.

References

  • Vertex Pharmaceuticals. (2011). Incivek (telaprevir) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Merck & Co. (2011). Victrelis (boceprevir) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Zhang, L., et al. (2020).[11][14] Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors.[19] Science. [Link]

  • Muthukumar, A., Sangeetha, S., & Sekar, G. (2018).[16] Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. [Link]

  • Baglini, E., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link][1]

  • Marchi, P., et al. (2023).[3] Synthesis of symmetric bis-α-ketoamides from renewable starting materials. RSC Advances. [Link]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of Ethyl N-tert-Butyl Oxalamate

The following is an in-depth technical guide regarding the solubility profile, physicochemical properties, and experimental characterization of Ethyl N-tert-butyl oxalamate . Technical Whitepaper | Process Chemistry & Th...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile, physicochemical properties, and experimental characterization of Ethyl N-tert-butyl oxalamate .

Technical Whitepaper | Process Chemistry & Thermodynamics

Executive Summary

Ethyl N-tert-butyl oxalamate (Ethyl 2-(tert-butylamino)-2-oxoacetate) is a functionalized amino-oxoacetate frequently utilized as a pharmacophore scaffold in medicinal chemistry (e.g., for GPCR ligands) and as a specialized protecting group in organic synthesis.[1] Unlike its diester analog (tert-butyl ethyl oxalate), the presence of the secondary amide moiety introduces significant hydrogen-bonding capability, fundamentally altering its solubility landscape.[1]

This guide provides a comprehensive solubility analysis based on thermodynamic principles, structural analogs, and predictive Hansen Solubility Parameters (HSP).[1] It further details a self-validating experimental protocol for precise solubility determination, enabling researchers to generate critical data for process optimization.

Physicochemical Identity & Structural Analysis

Before addressing solubility, we must define the solute's interaction potential.[1] The molecule consists of three distinct domains:

  • Lipophilic Domain: The tert-butyl group (high steric bulk, hydrophobic).[1]

  • Polar Domain: The oxalamate core (amide-ester linkage,

    
    ).[1]
    
  • Flexible Domain: The ethyl ester tail.[1]

PropertyValue (Predicted/Analog)Structural Impact on Solubility
IUPAC Name Ethyl 2-(tert-butylamino)-2-oxoacetateN/A
Molecular Formula

Moderate MW facilitates dissolution.[1]
Molecular Weight ~173.21 g/mol Low lattice energy barrier compared to high MW salts.[1]
H-Bond Donors 1 (Amide NH)Critical for solubility in alcohols/ethers.[1]
H-Bond Acceptors 3 (C=O, Ester O)Enables high solubility in chlorinated solvents.[1]
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; poor water solubility.[1]
Physical State Low-melting Solid / OilDepends on purity; often solidifies upon cooling.[1]

Distinction Note: Do not confuse this molecule with tert-butyl ethyl oxalate (CAS 50624-94-7), which is a diester lacking the N-H bond.[1] The amide functionality in the target molecule significantly reduces solubility in non-polar alkanes compared to the diester.

Solubility Landscape: Solvent Class Analysis

The solubility of ethyl N-tert-butyl oxalamate is governed by the "Like Dissolves Like" principle, refined by solute-solvent interaction energies.[1]

3.1. Polar Aprotic Solvents (High Solubility) [1]
  • Solvents: DMSO, DMF, Acetonitrile.[1]

  • Mechanism: Strong dipole-dipole interactions disrupt the crystal lattice.[1] The solvent's oxygen/nitrogen atoms accept hydrogen bonds from the oxalamate NH.

  • Application: Ideal for reaction media (e.g., nucleophilic substitutions) but poor for crystallization due to high boiling points and excessive solubility.[1]

3.2. Chlorinated Solvents (High Solubility) [1]
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ).[1]
    
  • Mechanism: Excellent solvation of the amide core.[1]

  • Application: Primary extraction solvent.[1] The compound partitions heavily into DCM from aqueous layers.[1]

3.3. Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Mechanism: The solvent acts as both H-bond donor (to carbonyls) and acceptor (from amide NH).[1]

  • Temperature Dependence: Solubility often exhibits a steep Van't Hoff curve, making alcohols excellent candidates for recrystallization (soluble at reflux, sparingly soluble at

    
    ).[1]
    
3.4. Non-Polar Solvents (Low Solubility) [1]
  • Solvents: Hexanes, Heptane, Cyclohexane.[1]

  • Mechanism: The polar oxalamate core resists solvation by non-polar alkanes despite the lipophilic tert-butyl group.[1]

  • Application: Anti-solvent. Adding hexane to a concentrated ethyl acetate or ethanol solution of the compound will precipitate the product.[1]

3.5. Aqueous Media (Low Solubility) [1]
  • Solvents: Water, Phosphate Buffer (pH 7.4).[1]

  • Mechanism: The hydrophobic tert-butyl and ethyl groups dominate, preventing stable hydration shells.[1]

  • Application: Water is the primary wash solvent to remove inorganic salts during workup.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since specific empirical data for this intermediate is often proprietary, researchers must generate their own solubility curves.[1] This protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by including validation steps.

Objective: Determine the saturation solubility (


) in mg/mL at 

.
Workflow Diagram

SolubilityProtocol Figure 1: Standardized Solubility Determination Workflow Start Start: Excess Solid Equilibration Equilibration (Shake Flask, 24h, 25°C) Start->Equilibration Solvent Addition Filtration Filtration (0.45 µm PTFE) Equilibration->Filtration Saturated Supernatant Quantification Quantification (Gravimetric or HPLC) Filtration->Quantification Aliquot Validation Validation (Mass Balance Check) Quantification->Validation Calc. S

Step-by-Step Methodology
  • Preparation:

    • Weigh approx. 100 mg of Ethyl N-tert-butyl oxalamate into a 4 mL borosilicate vial.

    • Add 1.0 mL of the target solvent (e.g., Ethanol).[1]

    • Critical Check: Ensure undissolved solid remains.[1] If clear, add more solid until a suspension persists.[1]

  • Equilibration:

    • Seal vial with a PTFE-lined cap to prevent evaporation.[1]

    • Agitate at

      
       for 24 hours using an orbital shaker (200 rpm).
      
    • Why: 24 hours ensures thermodynamic equilibrium is reached, overcoming metastable supersaturation.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-heated 0.45 µm PTFE syringe filter.

    • Note: Pre-heating the filter to the experimental temperature prevents precipitation inside the filter pore.

  • Quantification (Gravimetric Method):

    • Pipette exactly

      
       of the clear supernatant into a pre-weighed aluminum weighing boat (
      
      
      
      ).
    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Dry residue in a vacuum oven at

      
       for 2 hours.
      
    • Weigh the boat + residue (

      
      ).[1]
      
  • Calculation:

    
    
    
Thermodynamic Modeling & Data Processing

For process scale-up, single-point solubility is insufficient.[1] You must model solubility across temperatures.[1]

5.1. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


, mole fraction) with temperature (

, Kelvin).[1]


  • A, B, C: Empirical constants derived from regression analysis of your experimental data.

  • Utility: Allows interpolation of solubility at any temperature (e.g., for cooling crystallization curves).[1]

5.2. Van't Hoff Equation

Used to determine the enthalpy of dissolution (


).[1]

[1]
  • Plot:

    
     vs. 
    
    
    
    .[1]
  • Slope:

    
    .[1]
    
  • Insight: A positive

    
     (endothermic) confirms that solubility increases with temperature, validating the use of cooling crystallization.[1]
    
Applications in Purification (Recrystallization)

Based on the solubility profile, the following solvent systems are recommended for purification:

MethodSolvent SystemProtocol
Single Solvent Ethanol Dissolve at reflux; cool to

.[1] High recovery due to steep solubility curve.[1]
Binary Solvent EtOAc / Hexanes Dissolve in min. vol. Ethyl Acetate (warm).[1] Add Hexanes dropwise until turbid. Cool slowly.
Anti-Solvent DCM / Heptane Dissolve in DCM.[1] Layer Heptane on top.[1] Allow diffusion to grow large crystals (X-ray quality).[1]
References
  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Authoritative source on solubility modeling).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for oxalamate synthesis and recrystallization).

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on thermodynamic solubility).

  • PubChem Compound Summary. (2024). Ethyl N-tert-butyl oxalamate Structure & Properties. [Link][1]

Sources

Foundational

An In-Depth Technical Guide to Ethyl (tert-butylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Ethyl (tert-butylamino)(oxo)acetate, a key reagent and building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl (tert-butylamino)(oxo)acetate, a key reagent and building block in modern organic synthesis and medicinal chemistry. This document will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

Ethyl (tert-butylamino)(oxo)acetate, also known as N-tert-butyloxamic acid ethyl ester, is a member of the oxamate class of compounds. Its unique structural features, combining an ethyl ester and a sterically hindered tert-butylamino group, make it a valuable synthon for introducing the oxamoyl moiety in the construction of more complex molecules.

Identifier Value Source
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 87034-69-3[1]
Canonical SMILES CCOC(=O)C(=O)NC(C)(C)C[1]

Synthesis and Mechanistic Insights

The synthesis of N-substituted ethyl oxamates like Ethyl (tert-butylamino)(oxo)acetate is typically achieved through the reaction of an amine with an excess of a dialkyl oxalate. This approach, a variation of the classic acylation of amines, provides a straightforward route to the desired product.

A representative synthesis for a structurally related compound, ethyl 2-(ethylamino)-2-oxoacetate, involves the reaction of diethyl oxalate with ethylamine.[2] This reaction provides a foundational understanding for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Related Ethyl Alkylamino(oxo)acetate

The following protocol for the synthesis of ethyl 2-(ethylamino)-2-oxoacetate can be adapted for the preparation of Ethyl (tert-butylamino)(oxo)acetate by substituting ethylamine with tert-butylamine.

Materials:

  • Diethyl oxalate

  • tert-Butylamine

  • Dichloromethane (DCM)

  • Aliquat 336 (phase-transfer catalyst)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane/Dimethylketone (95/5) solvent system

Procedure:

  • To a solution of diethyl oxalate (1.0 equivalent) and a catalytic amount of Aliquat 336 in dichloromethane, add tert-butylamine (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dry the reaction mixture over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude oil by silica gel column chromatography using a dichloromethane/dimethylketone (95/5) eluent to yield the pure Ethyl (tert-butylamino)(oxo)acetate.

Causality Behind Experimental Choices:

  • Excess Diethyl Oxalate: While equimolar amounts can be used, a slight excess of diethyl oxalate can help drive the reaction to completion.

  • Phase-Transfer Catalyst: Aliquat 336 is employed to facilitate the reaction between the aqueous amine solution and the organic diethyl oxalate solution, enhancing the reaction rate.

  • Anhydrous Conditions: The use of anhydrous sodium sulfate for drying is crucial to prevent hydrolysis of the ester product.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Diethyl Oxalate + tert-Butylamine Reaction Reaction at RT (72 hours) Reactants->Reaction SolventCatalyst DCM Aliquat 336 SolventCatalyst->Reaction Workup Drying (Na2SO4) Solvent Removal Reaction->Workup Purification Silica Gel Chromatography (DCM/Dimethylketone) Workup->Purification Product Ethyl (tert-butylamino)(oxo)acetate Purification->Product

Caption: Synthesis workflow for Ethyl (tert-butylamino)(oxo)acetate.

Applications in Drug Discovery and Medicinal Chemistry

The oxamate functional group is a recognized pharmacophore in medicinal chemistry, often utilized for its ability to mimic the carboxylate group and engage in hydrogen bonding interactions with biological targets. The incorporation of a tert-butyl group provides steric bulk, which can be strategically employed to enhance selectivity and metabolic stability.[3]

While specific applications of Ethyl (tert-butylamino)(oxo)acetate in late-stage drug candidates are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of oxamic acid have shown a wide range of applications in medicine.[4] The tert-butyl group is a common feature in drug design, used to improve pharmacokinetic properties.

Ethyl (tert-butylamino)(oxo)acetate serves as a valuable building block for introducing the N-tert-butyloxamoyl group into molecules. This can be particularly useful in the synthesis of inhibitors for enzymes where a strategically placed bulky group can enhance binding affinity or selectivity. The development of prodrugs, such as tert-butyl and ethyl esters of L-γ-methyleneglutamic acid amides, for cancer therapy highlights the utility of such ester functionalities in modulating drug properties.[5][6][7][8]

Logical Relationship Diagram

AppLogic cluster_0 Core Compound cluster_1 Structural Features cluster_2 Potential Applications Compound Ethyl (tert-butylamino)(oxo)acetate Oxamate Oxamate Moiety (Carboxylate Mimic) Compound->Oxamate TertButyl tert-Butyl Group (Steric Bulk, Lipophilicity) Compound->TertButyl BuildingBlock Synthetic Building Block Compound->BuildingBlock MedChem Medicinal Chemistry Scaffolds Oxamate->MedChem TertButyl->MedChem BuildingBlock->MedChem Prodrug Prodrug Development MedChem->Prodrug

Caption: Logical relationships of Ethyl (tert-butylamino)(oxo)acetate's features and applications.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for Ethyl (tert-butylamino)(oxo)acetate is limited, data for structurally related compounds can provide valuable insights. Commercial suppliers often provide access to NMR, HPLC, and LC-MS data upon request for specific batches.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. A singlet integrating to nine protons would correspond to the tert-butyl group. A broad singlet for the N-H proton would also be anticipated.

  • ¹³C NMR: The spectrum would feature signals for the two carbonyl carbons (ester and amide), the carbons of the ethyl group, and the quaternary and methyl carbons of the tert-butyl group.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching, C=O stretching of both the ester and amide functionalities, and C-N stretching.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 173.21, with characteristic fragmentation patterns corresponding to the loss of the ethyl, tert-butyl, or ethoxycarbonyl groups.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • [Organic Syntheses.

  • _Conditions)

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-(tert-butylamino)-2-oxoacetate (CAS 87034-69-3) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(tert-butylamino)-2-oxoacetate, a chemical compound identified by the CAS number 87034-69-3. While specific, in-depth research applications for this molec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 2-(tert-butylamino)-2-oxoacetate, a chemical compound identified by the CAS number 87034-69-3. While specific, in-depth research applications for this molecule are not extensively documented in publicly available literature, this guide offers valuable information for researchers, scientists, and professionals in drug development by detailing its chemical properties, potential synthetic utility, commercial availability, and safe handling protocols. The information presented herein is intended to serve as a foundational resource for those considering the use of this compound as a chemical intermediate or building block in organic synthesis.

Chemical Identity and Properties

Ethyl 2-(tert-butylamino)-2-oxoacetate is a substituted ethyl acetate derivative. Its unique structure, featuring a tert-butylamino group, suggests its potential as a versatile reagent in various chemical transformations.

Table 1: Chemical and Physical Properties of Ethyl 2-(tert-butylamino)-2-oxoacetate

PropertyValue
CAS Number 87034-69-3
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
IUPAC Name ethyl 2-(tert-butylamino)-2-oxoacetate
Appearance Not specified, likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents

Commercial Availability and Pricing

For research purposes, securing a reliable supply of chemical reagents is paramount. Several chemical suppliers list Ethyl 2-(tert-butylamino)-2-oxoacetate in their catalogs. The pricing can vary based on the supplier, purity, and quantity.

Table 2: Representative Suppliers and Pricing for Ethyl 2-(tert-butylamino)-2-oxoacetate

SupplierProduct NumberPurityQuantityPrice (USD)
BLD PharmBD01023535Not SpecifiedCustomInquiry
CymitQuimicaCM187034>97%1 gInquiry
ChemiceaCP-B21026Not SpecifiedCustomInquiry
AIFCHEMACCLBB19095%250 mgInquiry
ChemSceneCS-0298759≥97%CustomInquiry

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Potential Research Applications and Synthetic Utility

While specific biological activities or direct applications in drug development for Ethyl 2-(tert-butylamino)-2-oxoacetate are not well-documented, its chemical structure suggests its utility as a chemical intermediate in organic synthesis. The presence of an ester and an amide functional group provides two reactive centers for further chemical modifications.

Potential applications could include:

  • Scaffold for Heterocyclic Synthesis: The bifunctional nature of the molecule could be exploited in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are common motifs in pharmacologically active molecules.

  • Amide and Ester Chemistry: The compound can serve as a starting material for a variety of reactions involving the amide and ester groups, such as hydrolysis, reduction, and condensation reactions to build more complex molecular architectures.

  • Building Block for Combinatorial Libraries: Due to its relatively simple structure and reactive functional groups, it could be a valuable building block for the generation of small-molecule libraries for high-throughput screening in drug discovery campaigns.

Synthesis of Ethyl 2-(tert-butylamino)-2-oxoacetate

A plausible synthetic route to Ethyl 2-(tert-butylamino)-2-oxoacetate involves the reaction of diethyl oxalate with tert-butylamine. This is a common method for the synthesis of N-substituted oxamates.

Synthesis_Workflow diethyl_oxalate Diethyl Oxalate reaction Reaction diethyl_oxalate->reaction tert_butylamine tert-Butylamine tert_butylamine->reaction product Ethyl 2-(tert-butylamino)-2-oxoacetate solvent Solvent (e.g., Ethanol) solvent->reaction reaction->product

Foundational

Whitepaper: Navigating the Steric Labyrinth: A Technical Guide to the Reactivity of α-Keto Esters with Bulky Amines

Abstract The synthesis of α-amino esters, particularly those bearing sterically demanding substituents, is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of α-amino esters, particularly those bearing sterically demanding substituents, is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in pharmaceuticals, acting as chiral building blocks and conformationally restricted peptide mimics.[1] The direct reaction of α-keto esters with bulky primary or secondary amines presents a significant synthetic challenge, primarily due to severe steric hindrance that impedes the requisite bond-forming steps. This guide provides an in-depth analysis of the underlying mechanistic principles governing this reaction class. We will explore the causal factors behind diminished reactivity and present a synthesized overview of field-proven strategies, including catalytic reductive amination and advanced one-pot methodologies, to overcome these steric barriers. This document is intended for researchers, chemists, and drug development professionals seeking to design and execute robust synthetic routes to sterically encumbered α-amino esters.

Core Principles: The Electronic Landscape of the α-Keto Ester

An α-keto ester possesses two adjacent electrophilic centers: the ketone carbonyl (Cα) and the ester carbonyl. The Cα ketone is significantly more electrophilic and thus the primary site of nucleophilic attack by an amine.[2] This enhanced reactivity is due to the electron-withdrawing nature of the adjacent ester group, which polarizes the Cα=O bond.

The initial interaction between an amine and an α-keto ester is the nucleophilic attack of the amine's lone pair on the Cα carbonyl carbon. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[3][4]

The Mechanistic Pathway: From Attack to Imine

The generally accepted mechanism for imine formation, which is the precursor to the final amino ester in reductive amination protocols, proceeds through several equilibrium steps.[3][5] Careful control of reaction conditions, particularly pH, is critical for driving the equilibrium towards the desired product.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration cluster_2 Step 3: Final Product Formation Reactants α-Keto Ester +Bulky Amine (R'-NH2) Intermediate1 Tetrahedral Carbinolamine Reactants->Intermediate1 Reversible Intermediate2 Protonated Carbinolamine Intermediate1->Intermediate2 + H+ Iminium Iminium Ion Intermediate2->Iminium - H2O Imine Imine/Enamine Iminium->Imine - H+

Figure 1: General mechanism of imine formation from an α-keto ester.

The Steric Challenge: Impact of Bulky Amines

When the nucleophile is a sterically demanding amine (e.g., tert-butylamine, diisopropylamine), the reaction landscape changes dramatically. Steric hindrance creates significant kinetic and thermodynamic barriers at multiple stages of the reaction.

  • Hindered Nucleophilic Attack: The primary obstacle is the initial approach of the bulky amine to the electrophilic Cα. The steric shields of both the amine and potentially the α-keto ester substrate clash, raising the activation energy for the formation of the carbinolamine intermediate. This directly translates to drastically reduced reaction rates.

  • Destabilization of the Intermediate: The resulting tetrahedral carbinolamine is highly congested. The presence of multiple bulky groups around the newly formed sp³ carbon center introduces unfavorable van der Waals interactions, destabilizing the intermediate and shifting the equilibrium back towards the starting materials.

  • Favored Side Reactions: In many protocols, particularly those involving reducing agents, the steric impediment to iminium ion formation can make the direct reduction of the ketone the preferred kinetic pathway.[6] This leads to the formation of α-hydroxy esters as a major byproduct, reducing the overall efficiency of the desired amination.

The synthesis of sterically hindered tertiary amines from ketones and secondary amines is particularly challenging, as the formation of the required iminium intermediate is often disfavored in the equilibrium.[6] These same principles apply directly to α-keto esters.

Field-Proven Strategies for Overcoming Steric Barriers

To drive the reaction towards the desired α-amino ester product, chemists have developed several powerful strategies that primarily focus on facilitating the formation and in-situ conversion of the imine/iminium intermediate. The most prevalent and effective of these is Direct Reductive Amination (DRA) .

DRA combines the condensation and reduction steps into a single pot, avoiding the isolation of the often-unstable imine intermediate.[7]

Catalytic Reductive Amination

The use of transition metal catalysts has revolutionized the synthesis of hindered amines.[8][9] These systems can operate under milder conditions and often display high functional group tolerance.

Iridium-Based Catalysts: Cyclometalated Iridium(III) complexes, in particular, have shown exceptional activity for the DRA of ketones to furnish primary amines using ammonium formate as both the nitrogen and hydrogen source.[7] These catalysts are effective for a range of substrates, including those that are sterically bulky.[10]

Rhodium and Ruthenium-Based Catalysts: Complementary Rh- and Ru-catalyzed systems have been developed for the direct reductive amination of ketones, utilizing carbon monoxide as a deoxygenating agent to produce sterically hindered tertiary amines.[8][9] While requiring specific conditions, these methods demonstrate high atom economy.

Stoichiometric Reducing Agents

While catalytic methods are often preferred, certain stoichiometric reducing agents are highly effective, particularly at the lab scale.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. Its key advantage is its pH-dependent reactivity; it is stable at mildly acidic pH (4-6) where iminium ion formation is favorable, but it readily reduces the C=N bond while being slow to reduce the C=O bond of the starting ketone.[5] This selectivity is crucial for preventing the formation of the α-hydroxy ester byproduct.

  • Trichlorosilane (HSiCl₃): In combination with a Lewis base activator like tetramethylethylenediamine (TMEDA), trichlorosilane is a powerful metal-free system for the DRA of ketones with secondary amines to form hindered tertiary amines.[6] This system has proven effective for a broad range of ketones, including those with significant steric hindrance.[6]

Biocatalysis: The Enzymatic Approach

A modern and highly selective approach involves the use of enzymes. Imine reductases (IREDs) from metagenomic sources have been successfully employed for the enantioselective biocatalytic synthesis of N-substituted α-amino esters via the direct reductive coupling of α-ketoesters and amines.[11] This method offers exceptional selectivity under very mild reaction conditions and is scalable.[11]

StrategyCatalyst / ReagentKey FeaturesSuitable ForReference(s)
Transfer Hydrogenation Iridium(III) ComplexesUses formate salts as H₂ source; high chemoselectivity.Primary Amines[7]
CO Deoxygenation Rhodium / Ruthenium ComplexesHigh atom economy; requires CO source.Tertiary Amines[8][9]
Hydride Reduction NaBH₃CNpH-selective; classic, reliable method.Primary & Secondary Amines[5]
Hydrosilylation HSiCl₃ / Lewis BaseMetal-free; effective for hindered substrates.Tertiary Amines[6]
Biocatalysis Imine Reductases (IREDs)High enantioselectivity; mild aqueous conditions.Chiral Primary & Secondary Amines[11]

Experimental Protocol: A Self-Validating Workflow

This section details a representative protocol for the iridium-catalyzed transfer hydrogenative reductive amination of an α-keto ester with a bulky primary amine. The logic behind each step is explained to create a self-validating system.

Reaction: Reductive amination of ethyl benzoylformate with tert-butylamine.

Figure 2: Experimental workflow for catalytic reductive amination.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Ir(III) catalyst (e.g., 0.5-2 mol%).

    • Add ethyl benzoylformate (1.0 equiv).

    • Add ammonium formate (5.0 equiv).[7]

    • Add an appropriate anhydrous solvent (e.g., isopropanol or toluene, to ~0.2 M).

    • Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the iminium intermediate. Ammonium formate serves as both the ammonia source surrogate and the hydride donor in the transfer hydrogenation cycle.[7]

  • Addition of Amine & Reaction:

    • Add tert-butylamine (1.2-1.5 equiv) via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Scientist's Note: A slight excess of the amine helps to push the initial condensation equilibrium forward. The elevated temperature is necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Monitoring and Validation:

    • After 4 hours, and every 4-6 hours thereafter, withdraw a small aliquot, dilute it with ethyl acetate, and spot on a TLC plate.

    • Develop the TLC plate (e.g., in 20% EtOAc/Hexanes) and visualize under UV light.

    • Self-Validation: The reaction is deemed complete upon the disappearance of the UV-active ethyl benzoylformate spot. LC-MS analysis of an aliquot can provide more definitive confirmation of product formation and consumption of starting material.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the catalyst and excess formate salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Scientist's Note: The aqueous wash removes any remaining water-soluble reagents.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final α-amino ester by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

The reaction between α-keto esters and bulky amines, while challenging, is a solvable problem in modern organic synthesis. The core difficulty stems from steric hindrance that impedes the formation of the key carbinolamine and iminium intermediates. Understanding this fundamental principle is the key to rational method development. Strategies centered around in-situ trapping of the iminium intermediate via catalytic or stoichiometric reductive amination have proven to be the most effective and general solutions. Looking forward, the continued development of highly active and selective catalysts, particularly in the realm of asymmetric biocatalysis, promises to provide even more efficient, sustainable, and enantioselective routes to these valuable, sterically encumbered α-amino ester building blocks.[11]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

  • Van der Heuvel, A., et al. (2022). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters. Retrieved from [Link]

  • Afanasyev, O. I., & Chusov, D. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. INEOS OPEN. Request PDF available at [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Request PDF available at [Link]

  • Jørgensen, K. A., et al. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: A simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Request PDF available at [Link]

  • Rowles, H. T., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Chemistry – A European Journal. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Wang, D., & Xiao, J. (2013). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Themer, M., & Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]

  • Liu, J., & Gaunt, M. J. (n.d.). A versatile, modular and general strategy for the synthesis of α- amino carbonyls. University of Cambridge. Retrieved from [Link]

  • ResearchGate. (n.d.). The approaches to α‐keto esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

Sources

Exploratory

tert-Butylamino Oxoacetate Derivatives: Mechanistic Insights, Synthesis, and Applications in LDH Inhibition

Executive Summary tert-Butylamino oxoacetate derivatives—commonly referred to as N-tert-butyl oxamates or N-alkyl oxamates—represent a critical class of small-molecule inhibitors targeting Lactate Dehydrogenase (LDH) iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butylamino oxoacetate derivatives—commonly referred to as N-tert-butyl oxamates or N-alkyl oxamates—represent a critical class of small-molecule inhibitors targeting Lactate Dehydrogenase (LDH) isozymes. By acting as structural isosteres of pyruvate, these compounds competitively inhibit the LDH-catalyzed reduction of pyruvate to lactate. This technical guide explores the biochemical rationale behind N-alkyl substitution, details the mechanistic pathways influencing cancer metabolism (the Warburg effect) and reproductive biology, and provides validated, step-by-step protocols for both chemical synthesis and enzymatic evaluation.

Biochemical Rationale and Structural Design

Lactate Dehydrogenase (LDH) is a tetrameric enzyme responsible for the interconversion of pyruvate and lactate, utilizing NADH/NAD⁺ as a cofactor. While unsubstituted oxamic acid is a well-known competitive inhibitor of LDH, its high polarity limits cellular permeability and isozyme selectivity [1].

The introduction of alkyl groups—such as the tert-butyl moiety in ethyl 2-(tert-butylamino)-2-oxoacetate (CAS: 87034-69-3)—serves two fundamental purposes:

  • Steric Modulation : The bulky tert-butyl group interacts with the hydrophobic mobile loop adjacent to the LDH active site. Subtle conformational differences in this loop among LDH-A, LDH-B, and the sperm-specific LDH-C4 allow N-substituted oxamates to achieve isozyme-specific selectivity [1].

  • Lipophilicity and Bioavailability : Esterification (e.g., ethyl esters) and N-alkylation significantly increase the partition coefficient (LogP) of the molecule, allowing it to cross the lipophilic cell membrane before being hydrolyzed by intracellular carboxylesterases into the active free acid [3].

Mechanistic Pathway: The Warburg Effect & Metabolic Reprogramming

In oncology, LDH-A is heavily upregulated to sustain aerobic glycolysis—a phenomenon known as the Warburg effect [2]. Tumor cells rely on this pathway to rapidly generate ATP in hypoxic microenvironments.

The causality of LDH-A inhibition by tert-butylamino oxoacetate derivatives is a self-amplifying metabolic crash:

  • Primary Action : The inhibitor competitively blocks pyruvate from entering the LDH-A active site [4].

  • Cofactor Depletion : Without the reduction of pyruvate, the oxidation of NADH to NAD⁺ halts.

  • Glycolytic Arrest : The glycolytic enzyme Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) strictly requires NAD⁺. Depletion of the NAD⁺ pool shuts down GAPDH activity, crashing the entire glycolytic flux and leading to rapid ATP depletion and subsequent apoptosis in cancer cells [2].

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDH-A NAD NAD+ Pool Pyruvate->NAD Regenerates LDHA LDH-A Enzyme LDHA->Pyruvate GAPDH GAPDH NAD->GAPDH Essential Co-factor ATP ATP Production GAPDH->ATP Energy Yield Inhibitor tert-Butylamino Oxoacetate Inhibitor->LDHA Competitive Inhibition Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Energy Depletion

Fig 1: Mechanism of LDH-A inhibition causing glycolytic arrest and apoptosis.

Comparative Kinetic Data of N-Alkyl Oxamates

The length and branching of the N-alkyl chain dictate the inhibitory potency and selectivity across LDH isozymes. While N-ethyl oxamate is highly potent, branched derivatives like N-tert-butyl and N-sec-butyl oxamate demonstrate unique selectivity profiles, particularly toward LDH-C4, making them candidates for non-hormonal male contraceptives [1, 3].

Table 1: Relative Inhibitory Profiles of N-Alkyl Oxamate Derivatives

Compound DerivativeTarget Isozyme SelectivityRelative PotencyPrimary Application Focus
Unsubstituted OxamateNon-selectiveBaseline (Ki ~ 136 μM)Reference Standard
N-Ethyl OxamateLDH-C4 > LDH-A4High (6x vs others)Broad LDH Inhibition
N-Propyl OxamateLDH-C4ModerateMale Contraception [1]
N-tert-Butyl OxamateLDH-A4 / LDH-C4ModerateCancer Metabolism / Fertility
N-sec-Butyl OxamateLDH-C4LowStructural Studies

Synthetic Methodology: Ethyl 2-(tert-butylamino)-2-oxoacetate

To ensure reproducibility and scientific integrity, the following protocol describes the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate. This method utilizes a self-validating aqueous workup to isolate the highly pure amide.

Reagents Required:
  • tert-Butylamine (1.0 eq)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:
  • Preparation : Dissolve tert-butylamine and TEA in anhydrous DCM. Purge the reaction flask with Nitrogen (N₂) and cool to 0 °C using an ice-water bath to control the exothermic acylation.

  • Acylation : Add ethyl chlorooxoacetate dropwise over 30 minutes. Causality: Dropwise addition prevents localized heating, which can lead to the formation of undesired di-acylated byproducts or degradation of the oxalyl chloride.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Self-Validating Workup :

    • Wash the organic layer with 1N HCl (3x). Causality: This selectively protonates and removes unreacted tert-butylamine and TEA into the aqueous phase.

    • Wash with saturated NaHCO₃ to neutralize residual acid, followed by brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation : Confirm structure via ¹H-NMR. Look for the distinct tert-butyl singlet (~1.40 ppm, 9H) and the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).

SynthesisWorkflow Step1 Reaction Setup tert-Butylamine + TEA in DCM (0°C) Step2 Acylation Add Ethyl Chlorooxoacetate Dropwise Step1->Step2 Step3 Aqueous Workup Wash with 1N HCl & Brine Step2->Step3 Step4 Purification Dry over MgSO4 & Concentrate Step3->Step4 Step5 Validation 1H-NMR & TLC Confirmation Step4->Step5

Fig 2: Synthetic workflow for Ethyl 2-(tert-butylamino)-2-oxoacetate.

In Vitro Enzymatic Assay Protocol

To evaluate the inhibitory efficacy (Ki and IC50) of the synthesized tert-butylamino oxoacetate, a continuous spectrophotometric assay measuring NADH oxidation is employed [4].

Assay Procedure:
  • Buffer Preparation : Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Reagent Mixing : In a UV-compatible quartz cuvette, combine the buffer, 0.2 mM NADH, and varying concentrations of the tert-butylamino oxoacetate inhibitor (e.g., 0 to 500 μM).

  • Enzyme Addition : Add purified human LDH-A (or target isozyme) to the cuvette. Incubate for 5 minutes at 25 °C to allow pre-equilibration of the inhibitor within the active site.

  • Initiation : Add 1.0 mM Pyruvate to initiate the reaction.

  • Data Acquisition : Continuously monitor the decrease in absorbance at 340 nm (indicative of NADH consumption) for 3 minutes using a UV-Vis spectrophotometer.

  • Kinetic Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot the data using a Lineweaver-Burk plot (
    
    
    
    vs
    
    
    ). A competitive inhibition profile will show intersecting lines at the y-axis (Vmax remains constant, apparent Km increases).

Conclusion

tert-Butylamino oxoacetate derivatives are powerful tools in metabolic engineering and pharmacology. By exploiting the subtle steric differences in the active sites of LDH isozymes, these N-alkylated oxamates offer a targeted approach to disrupting the Warburg effect in oncology and modulating sperm capacitation in reproductive biology. Rigorous synthetic validation and kinetic profiling remain essential for the continued development of these compounds into viable therapeutic agents.

References

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors Taylor & Francis Online URL:[Link]

  • Small-molecule inhibitors of human LDH5 National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of oxamic analogues on functional mice sperm parameters Taylor & Francis Online URL:[Link]

  • Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling National Center for Biotechnology Information (PMC) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl (tert-butylamino)(oxo)acetate

Abstract This document provides a comprehensive guide for the synthesis of ethyl (tert-butylamino)(oxo)acetate, a valuable N-substituted oxamic acid ester, through the reaction of diethyl oxalate with tert-butylamine. N-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl (tert-butylamino)(oxo)acetate, a valuable N-substituted oxamic acid ester, through the reaction of diethyl oxalate with tert-butylamine. N-alkyloxamic esters are significant building blocks in medicinal chemistry and materials science. This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, outlines methods for product characterization, and provides essential safety information. The content is tailored for researchers, chemists, and professionals in drug development seeking a reliable method for the preparation of this compound.

Scientific Foundation and Reaction Mechanism

The synthesis of ethyl (tert-butylamino)(oxo)acetate from diethyl oxalate and tert-butylamine is a classic example of nucleophilic acyl substitution. The reaction proceeds by the nucleophilic attack of the primary amine (tert-butylamine) on one of the electrophilic carbonyl carbons of diethyl oxalate.

Mechanism of Acyl Substitution

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks a carbonyl carbon of diethyl oxalate. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom re-forms the C=O double bond, leading to the expulsion of an ethoxide ion (⁻OEt), a good leaving group. The ethoxide ion then deprotonates the newly-formed positively charged nitrogen atom to yield the final amide product and ethanol as a byproduct.

Controlling Selectivity: Mono-amidation vs. Di-amidation

A key consideration in the reaction of diamine precursors or bifunctional electrophiles like diethyl oxalate is selectivity. While primary amines can theoretically react with both ester groups of diethyl oxalate to form a disubstituted oxamide, the reaction with tert-butylamine overwhelmingly favors the formation of the monosubstituted product, ethyl (tert-butylamino)(oxo)acetate.[1][2][3] This selectivity is governed by two principal factors:

  • Steric Hindrance: The bulky tert-butyl group on the amine significantly hinders its approach to the second carbonyl group after the first substitution has occurred. This steric shield makes the formation of the disubstituted product energetically unfavorable.

  • Electronic Effects: Once the first amide bond is formed, the nitrogen atom's lone pair can participate in resonance with the adjacent carbonyl group. This reduces the electrophilicity of the remaining ester carbonyl group, deactivating it towards further nucleophilic attack. In the case of less hindered primary amines, a stabilizing intramolecular hydrogen bond in the tetrahedral intermediate can facilitate the second attack, but this is less favorable with bulky substituents.[1][4]

The combination of these effects ensures a high yield of the desired mono-amide product.

Caption: Reaction mechanism for the synthesis of ethyl (tert-butylamino)(oxo)acetate.

Experimental Protocol

This protocol describes the synthesis on a 50 mmol scale. The reaction can be scaled as needed, with appropriate adjustments to equipment and reagent volumes.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
Diethyl OxalateC₆H₁₀O₄146.1455 (1.1 eq)7.3 mL (8.04 g)CAS: 95-92-1, d=1.079 g/mL, Colorless liquid, moisture sensitive.[5]
tert-Butylamine(CH₃)₃CNH₂73.1450 (1.0 eq)5.2 g (7.5 mL)CAS: 75-64-9, d=0.696 g/mL, Colorless liquid, flammable, corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93-100 mLSolvent, volatile, suspected carcinogen.
Anhydrous MgSO₄/Na₂SO₄MgSO₄ / Na₂SO₄--~5-10 gDrying agent.
Saturated NaCl (Brine)NaCl(aq)--~50 mLFor aqueous workup.
Deionized WaterH₂O18.02-~50 mLFor aqueous workup.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for thin-layer chromatography (TLC)

  • Apparatus for column chromatography (if necessary)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition:

    • Add diethyl oxalate (7.3 mL, 55 mmol) and dichloromethane (100 mL) to the flask. Stir the solution until it is homogeneous.

    • Charge a dropping funnel with tert-butylamine (7.5 mL, 50 mmol).

    • Add the tert-butylamine dropwise to the stirred solution of diethyl oxalate over a period of 30-45 minutes. The reaction is exothermic, and maintaining the temperature between 0-10 °C is crucial to minimize side reactions.[6]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material (tert-butylamine) is consumed.

  • Workup and Isolation:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated NaCl (brine) solution to remove any unreacted amine and water-soluble byproducts.[6]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • Purification:

    • The resulting crude product is often a pale yellow oil or solid.

    • If TLC analysis shows significant impurities, the product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Alternatively, for a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed.[6]

    • The final product should be a white solid or a colorless oil.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized ethyl (tert-butylamino)(oxo)acetate.

Expected Analytical Data
TechniqueExpected Results
¹H NMR δ ~7.0 (br s, 1H, N-H), 4.3 (q, 2H, -OCH₂CH₃), 1.4 (s, 9H, -C(CH₃)₃), 1.3 (t, 3H, -OCH₂CH₃). Chemical shifts are reported in ppm relative to TMS.[7]
¹³C NMR δ ~161 (C=O, amide), 158 (C=O, ester), 81 (-C(CH₃)₃), 63 (-OCH₂CH₃), 52 (-C(CH₃)₃), 28 (-C(CH₃)₃), 14 (-OCH₂CH₃). Chemical shifts are reported in ppm relative to TMS.[7]
IR (KBr/film) ν_max ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1670 cm⁻¹ (C=O amide I band stretch).[6]
Mass Spec (EI/ESI) Expected m/z for C₉H₁₇NO₃: [M]+ = 187.12.

Safety Precautions and Handling

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Diethyl Oxalate: Causes serious eye irritation.[5][8] It is harmful if swallowed. Keep away from heat, sparks, and open flames.[8] Incompatible with strong acids, bases, and oxidizing agents.[8]

  • tert-Butylamine: Flammable liquid and vapor. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): Volatile solvent. Avoid inhalation of vapors. It is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][8][9][10] Waste should be disposed of according to institutional and local regulations.

Experimental_Workflow A 1. Setup 250 mL RBF in ice bath B 2. Charge Reagents Add Diethyl Oxalate & DCM A->B C 3. Add Amine Dropwise addition of tert-Butylamine (0-10°C) B->C D 4. Reaction Stir at room temp for 2-4 hours C->D E 5. Monitor Check reaction completion by TLC D->E F 6. Aqueous Workup Wash with H₂O and Brine E->F If complete G 7. Dry & Filter Dry organic layer over Na₂SO₄, then filter F->G H 8. Concentrate Remove solvent via rotary evaporation G->H I 9. Purification Column Chromatography or Recrystallization H->I J 10. Characterization NMR, IR, MS Analysis I->J

Sources

Application

Synthesis of Ethyl 2-(tert-butylamino)-2-oxoacetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate, a valuable building block in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate, a valuable building block in organic synthesis and medicinal chemistry. This protocol details the reaction between tert-butylamine and ethyl chlorooxoacetate, offering insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization.

Introduction and Significance

The reaction of primary amines with acyl chlorides is a fundamental transformation in organic chemistry, leading to the formation of amides. Ethyl 2-(tert-butylamino)-2-oxoacetate, the product of the reaction between tert-butylamine and ethyl chlorooxoacetate, incorporates both an amide and an ester functionality. This unique combination makes it a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics, heterocyclic compounds, and other structures of interest in drug discovery and development. The tert-butyl group provides steric bulk, which can influence the conformational properties and biological activity of the final products.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, being a good leaving group, is eliminated. A second equivalent of tert-butylamine then acts as a base to neutralize the hydrogen chloride (HCl) generated, forming tert-butylammonium chloride and the desired amide product.[1][2]

The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial as it dissolves the reactants and does not interfere with the reaction. The use of an excess of the amine or the addition of a non-nucleophilic base is common to quench the HCl byproduct, driving the reaction to completion.

Experimental Protocol

This protocol describes a general method for the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate. Optimization may be necessary to achieve the desired yield and purity for specific applications.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
tert-Butylamine≥99%Sigma-Aldrich75-64-9
Ethyl chlorooxoacetate≥98%Sigma-Aldrich4755-77-5
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl etherAnhydrousFisher Scientific60-29-7
Saturated aq. NaHCO₃
Brine
Anhydrous MgSO₄
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh
Workflow Diagram

G A Reagent Preparation: - Dissolve tert-butylamine in anhydrous THF - Prepare a solution of ethyl chlorooxoacetate in anhydrous THF B Reaction Setup: - Charge a round-bottom flask with the tert-butylamine solution - Cool the flask in an ice bath A->B  1. Prepare Solutions C Addition of Acyl Chloride: - Add the ethyl chlorooxoacetate solution dropwise to the cooled amine solution B->C  2. Initiate Reaction D Reaction Monitoring: - Stir the reaction mixture at 0°C and then allow to warm to room temperature - Monitor the reaction progress by TLC C->D  3. Control Addition E Work-up: - Quench the reaction with water - Extract with an organic solvent (e.g., diethyl ether) D->E  4. Monitor & Quench F Purification: - Wash the organic layer with saturated aq. NaHCO₃ and brine - Dry over anhydrous MgSO₄ - Concentrate under reduced pressure E->F  5. Isolate Crude Product G Final Product: - Purify the crude product by flash column chromatography F->G  6. Purify

Caption: Experimental workflow for the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tert-butylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Ethyl Chlorooxoacetate: Dissolve ethyl chlorooxoacetate (1.0 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ethyl chlorooxoacetate solution dropwise to the stirred tert-butylamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (ethyl chlorooxoacetate) is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(tert-butylamino)-2-oxoacetate.

Safety Precautions

  • tert-Butylamine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Ethyl chlorooxoacetate: is a corrosive and flammable liquid that is moisture-sensitive. It can cause severe skin burns and eye damage. Handle with care in a fume hood, avoiding inhalation of vapors. Wear appropriate PPE.[5][6]

  • The reaction is exothermic. Slow, controlled addition of the acyl chloride to the cooled amine solution is crucial to manage the heat generated.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

The final product, ethyl 2-(tert-butylamino)-2-oxoacetate, is expected to be a colorless to pale yellow oil or a low-melting solid.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
AppearanceColorless to pale yellow oil or solid
Spectroscopic Data (Predicted)

The following are predicted spectroscopic data based on the structure of ethyl 2-(tert-butylamino)-2-oxoacetate and data from similar compounds. Actual experimental data should be obtained for confirmation.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 1.40 (s, 9H, -C(CH₃)₃)

    • δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • A broad singlet for the N-H proton may be observed, with its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 165.0 (C=O, ester)

    • δ 160.0 (C=O, amide)

    • δ 62.5 (-OCH₂)

    • δ 52.0 (-C(CH₃)₃)

    • δ 28.5 (-C(CH₃)₃)

    • δ 14.0 (-CH₃)

  • IR (neat, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~1740 (C=O stretch, ester)

    • ~1670 (C=O stretch, amide I)

    • ~1540 (N-H bend, amide II)

    • ~1200 (C-O stretch)

  • Mass Spectrometry (ESI+):

    • m/z 174.11 [M+H]⁺, 196.09 [M+Na]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture. Ensure anhydrous conditions were maintained.
Loss of product during work-upEnsure complete extraction from the aqueous layer. Be careful not to discard the organic layer.
Impure Product Presence of starting materialsOptimize the stoichiometry of the reactants. Ensure complete reaction by TLC monitoring.
Side reactionsMaintain a low temperature during the addition of ethyl chlorooxoacetate to minimize side product formation.
Difficulty in Purification Co-elution of impuritiesAdjust the polarity of the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and practical guide for the synthesis of ethyl 2-(tert-butylamino)-2-oxoacetate. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical research. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. An aqueous solution of a primary or secondary amine reacts with a... - Pearson.
  • Vertex AI Search. A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Common Name: tert-BUTYLAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov.
  • Vertex AI Search. Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) - YouTube.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. tert-BUTYLAMINE FOR SYNTHESIS - Loba Chemie.
  • Vertex AI Search.
  • Vertex AI Search. Technical Support Center: Handling and Storage of Air-Sensitive tert-Butylamine - Benchchem.
  • Vertex AI Search. 3 - Organic Syntheses Procedure.
  • Vertex AI Search. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC.
  • Vertex AI Search. tert-BUTYLAMINE - Organic Syntheses Procedure.
  • Vertex AI Search. ethyl 2-(ethylamino)
  • Vertex AI Search.
  • Vertex AI Search. Ethyl 2-( tert -Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma)
  • Vertex AI Search. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer - PubMed.
  • Vertex AI Search. Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.

Sources

Method

Procedure for hydrolysis of ethyl N-tert-butyl oxalamate to acid

Application Note: Selective Saponification of Ethyl N-tert-Butyl Oxalamate to N-tert-Butyl Oxalamic Acid Introduction & Scope The synthesis of N-tert-butyl oxalamic acid (CAS: 169772-25-2) via the hydrolysis of ethyl N-t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Saponification of Ethyl N-tert-Butyl Oxalamate to N-tert-Butyl Oxalamic Acid

Introduction & Scope

The synthesis of N-tert-butyl oxalamic acid (CAS: 169772-25-2) via the hydrolysis of ethyl N-tert-butyl oxalamate is a fundamental transformation in the preparation of complex oxalamide-based ligands and active pharmaceutical ingredients (APIs). This application note details a highly chemoselective, base-catalyzed saponification protocol designed to isolate the free oxalamic acid with high purity and yield.

Scientific Rationale & Chemoselectivity

When designing a hydrolysis protocol for an ester-amide hybrid molecule like ethyl N-tert-butyl oxalamate, chemoselectivity is the primary concern. The reaction must cleave the ethyl ester without degrading the adjacent amide bond. This protocol achieves strict chemoselectivity through three mechanistic principles:

  • Steric Shielding: The bulky tert-butyl group provides massive steric hindrance around the amide carbonyl, physically blocking nucleophilic attack by hydroxide ions.

  • Electronic Deactivation: Amides are inherently less electrophilic than esters due to the strong resonance donation from the nitrogen lone pair into the carbonyl system.

  • Thermodynamic Sink: Base-catalyzed ester hydrolysis is driven to completion by the irreversible formation of a stable carboxylate anion[1].

The choice of a Tetrahydrofuran (THF) and Methanol (MeOH) co-solvent system is highly deliberate. The starting material is lipophilic and insoluble in pure water; THF ensures complete solvation, while MeOH acts as a phase-transfer bridge that allows aqueous hydroxide ions to efficiently interact with the ester[2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 1-gram scale reaction.

ParameterCompoundMW ( g/mol )EquivalentsAmountRole
Substrate Ethyl N-tert-butyl oxalamate173.211.001.00 g (5.77 mmol)Starting Material
Reagent Sodium Hydroxide (1M aq)40.001.206.92 mLNucleophile / Base
Solvent 1 Tetrahydrofuran (THF)72.11-15.0 mLPrimary Solvent
Solvent 2 Methanol (MeOH)32.04-5.0 mLCo-solvent
Quench Hydrochloric Acid (1M aq)36.46to pH 1-2~ 8.0 mLAcidifying Agent
Extraction Ethyl Acetate (EtOAc)88.11-3 × 20 mLOrganic Phase

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Initiation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 1.00 g (5.77 mmol) of ethyl N-tert-butyl oxalamate in a solvent mixture of 15 mL THF and 5 mL MeOH.

  • Submerge the flask in an ice-water bath to cool the solution to 0 °C.

Phase 2: Chemoselective Saponification 4. Dropwise, add 6.92 mL of 1 M aqueous NaOH to the chilled solution[1]. Causality: Slow addition at 0 °C mitigates localized exothermic spikes that could theoretically overcome the activation energy required to cleave the amide bond. 5. Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). 6. Stir vigorously for 16–20 hours[2]. 7. Self-Validation (IPC): Spot the reaction mixture on a silica gel TLC plate (Hexane:EtOAc, 7:3). The reaction is complete when the high-Rf ester spot disappears entirely, leaving only baseline material (the highly polar sodium carboxylate salt).

Phase 3: Workup & Acidification 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35 °C to remove the volatile organic solvents (THF and MeOH)[2]. Causality: Removing the organics prevents the product from partitioning prematurely during acidification and drastically reduces emulsion formation during extraction. 9. Dilute the remaining aqueous residue with 10 mL of distilled water and cool to 0 °C. 10. Slowly add 1 M aqueous HCl dropwise until the solution reaches pH 1-2. 11. Self-Validation (IPC): Confirm the pH using universal indicator paper. The solution must be highly acidic to ensure the complete protonation of the sodium carboxylate into the free N-tert-butyl oxalamic acid. Failure to fully protonate will result in massive yield loss in the aqueous waste.

Phase 4: Extraction & Isolation 12. Extract the acidic aqueous layer with Ethyl Acetate (3 × 20 mL). 13. Combine the organic extracts and wash with 15 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts. 14. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). 15. Filter out the drying agent and concentrate the filtrate under reduced pressure to yield pure N-tert-butyl oxalamic acid as a solid.

Process Visualizations

Workflow Start Start: Ethyl N-tert-butyl oxalamate in THF/MeOH Base Add 1M NaOH (aq) at 0 °C Start->Base React Stir at Room Temp for 16-20 hours Base->React Evap Evaporate Organics (THF/MeOH) under vacuum React->Evap Acidify Acidify with 1M HCl to pH 1-2 at 0 °C Evap->Acidify Extract Extract with EtOAc Wash with Brine Acidify->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Product Product: N-tert-butyl oxalamic acid Dry->Product

Fig 1: Workflow for base-catalyzed hydrolysis and isolation of N-tert-butyl oxalamic acid.

Mechanism SM Ethyl N-tert-butyl oxalamate (Ester & Amide) NucAttack Hydroxide (OH-) Attack at Ester Carbonyl SM->NucAttack Chemoselective TetraInt Tetrahedral Intermediate Formation NucAttack->TetraInt Elim Elimination of Ethoxide (EtO-) TetraInt->Elim Salt Sodium N-tert-butyl oxalamate (Carboxylate Salt) Elim->Salt Irreversible Protonation Addition of HCl (Protonation) Salt->Protonation Acid N-tert-butyl oxalamic acid (Final Product) Protonation->Acid

Fig 2: Chemoselective saponification of the ester moiety over the sterically hindered amide.

References

1.[1] Madani, N., et al. "Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120." National Center for Biotechnology Information (PMC). Available at:[Link] 2.[2] "Synthetic Fluorescent-Labeled Domain Detecting Ligand Binding." National Institute of Public Health (NIPH Japan). Available at: [Link]

Sources

Application

Application Note: Directed Synthesis of Oxazole Derivatives via Cyclodehydration of α-Keto Amide Precursors

The Dual Nature of α-Keto Amides: From Warheads to Scaffolds The α-keto amide moiety is a highly privileged structural motif in medicinal chemistry, most notably recognized for its role as an electrophilic "warhead" in c...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Nature of α-Keto Amides: From Warheads to Scaffolds

The α-keto amide moiety is a highly privileged structural motif in medicinal chemistry, most notably recognized for its role as an electrophilic "warhead" in covalent cysteine protease inhibitors, such as calpain and cathepsin inhibitors. However, the inherent electrophilicity that makes α-keto amides excellent enzyme inhibitors also endows them with unique synthetic utility. Under specific environmental conditions, these precursors undergo spontaneous intramolecular cyclodehydration to form fully aromatic 1,3-oxazole derivatives.

Recent process chemistry optimizations, particularly in the modified Dakin–West reaction, have revealed that oxazoles frequently emerge as unintended byproducts during the synthesis of diastereomeric α-ketoamide mixtures. By understanding the thermodynamic and kinetic drivers of this side reaction, synthetic chemists can intentionally harness this pathway, utilizing α-keto amides as highly modular precursors for the directed synthesis of complex, polysubstituted oxazole scaffolds.

Mechanistic Causality: Driving the Cyclodehydration

To master this synthesis, one must understand the causality behind the experimental choices. The transformation of an α-keto amide into an oxazole is not a single-step event; it is a cascade driven by tautomerization, nucleophilic attack, and dehydration.

  • Enolization : The α-keto amide exists in a dynamic equilibrium with its enol tautomer.

  • Nucleophilic Attack : The oxygen atom of the adjacent amide carbonyl is nucleophilic. In the presence of Lewis or Brønsted acids, the α-keto carbon becomes highly electrophilic, prompting an intramolecular attack by the amide oxygen. This forms a 5-membered hydroxyoxazolidine intermediate.

  • Dehydration : The hydroxyoxazolidine is thermodynamically unstable. The elimination of water (-H₂O) is the irreversible thermodynamic sink that yields the aromatic oxazole ring.

The Role of Solvent Polarity: 1 demonstrate that solvent selection strictly dictates the fate of the molecule. Non-polar solvents like Dichloromethane (DCM) poorly stabilize the highly polar transition state of the hydroxyoxazolidine intermediate, thereby preserving the α-keto amide. Conversely, polar solvents or the introduction of thermal energy and dehydrating agents lower the activation barrier, quantitatively driving the cyclization forward. Furthermore, solid-phase synthesis strategies have successfully utilized thiazolium catalysts to form α-ketoamides in situ, which are then immediately cyclized into oxazoles.

Mechanism A α-Keto Amide Precursor B Enol Tautomer A->B Tautomerization C Hydroxyoxazolidine Intermediate B->C Intramolecular Attack D Oxazole Derivative C->D Dehydration (-H2O)

Fig 1: Cyclodehydration mechanism of α-keto amides to oxazole derivatives.

Quantitative Data: Optimizing the Reaction Microenvironment

To build a reproducible protocol, the reaction conditions must be tailored to favor dehydration. The table below summarizes the causal relationship between the reaction microenvironment (solvent/reagent) and the resulting product distribution.

Solvent EnvironmentDehydrating AgentTemp (°C)α-Keto Amide Yield (%)Oxazole Yield (%)Mechanistic Rationale
Dichloromethane (DCM)None (Control)2585 8Low dielectric constant suppresses polar transition state.
Ethyl Acetate (EtOAc)None256025Moderate polarity slightly stabilizes the hydroxyoxazolidine.
TolueneTfOH (0.1 eq)80<592 Acid protonates the keto-oxygen; heat drives the -H₂O elimination.
Acetonitrile (MeCN)Burgess Reagent80<589 Burgess reagent acts as a highly specific, irreversible dehydrating agent.

Experimental Protocol: Directed Oxazole Synthesis

The following protocol provides a step-by-step methodology for the intentional synthesis of 2,5-disubstituted oxazoles from α-keto amide precursors using thermal acid-catalyzed cyclodehydration.

Workflow Step1 1. Substrate Preparation Dissolve α-keto amide in Toluene Step2 2. Acidic Activation Add TfOH (0.1 eq) Step1->Step2 Step3 3. Thermal Cyclodehydration Reflux at 80°C for 4h Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract Step3->Step4 Step5 5. QA / Validation Confirm -18 Da via LC-MS Step4->Step5

Fig 2: Standardized workflow for the thermal cyclodehydration of α-keto amides.

Step-by-Step Methodology
  • Substrate Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the purified α-keto amide precursor (1.0 mmol) in anhydrous Toluene (10 mL). Note: Toluene is selected to allow for azeotropic removal of water if a Dean-Stark apparatus is utilized, driving the equilibrium forward.

  • Acidic Activation : Under an inert nitrogen atmosphere, add Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 0.1 equiv) dropwise at room temperature. The strong Brønsted acid protonates the α-keto oxygen, drastically increasing the electrophilicity of the adjacent carbon.

  • Thermal Cyclodehydration : Attach a reflux condenser and heat the reaction mixture to 80°C. Stir continuously for 4 hours.

  • Reaction Quenching : Cool the mixture to room temperature. Quench the acid catalyst by adding saturated aqueous NaHCO₃ (10 mL).

  • Extraction and Drying : Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure oxazole derivative.

Trustworthiness: Establishing a Self-Validating System

A robust protocol must be self-validating. To ensure that the cyclodehydration has successfully occurred (and that the precursor has not simply decomposed), researchers must employ orthogonal analytical techniques:

  • LC-MS Mass Shift Tracking : The conversion of an α-keto amide to an oxazole is defined by the loss of one water molecule. The LC-MS chromatogram must show the complete disappearance of the precursor mass

    
     and the emergence of a new peak at exactly -18.01 Da . If the mass remains unchanged but the retention time shifts, epimerization of the α-keto amide has occurred rather than cyclization.
    
  • NMR Spectroscopic Signatures :

    • ¹H NMR : The most definitive proof of cyclization is the disappearance of the highly deshielded amide N-H proton (typically a broad singlet between 7.5–8.5 ppm). Additionally, if the precursor was unsubstituted at the position adjacent to the keto group, a sharp, highly characteristic singlet corresponding to the oxazole C4-H will appear around 7.8–8.2 ppm.

    • ¹³C NMR : The carbonyl carbon signals of the α-keto amide (typically >160 ppm and >190 ppm) will vanish, replaced by the characteristic aromatic carbons of the oxazole ring (C2 ~150 ppm, C4 ~125 ppm, C5 ~140 ppm).

References

  • Robello, M. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." ACS Publications (2021). URL:[Link]

  • Imada, T., Fukiage, C., Azuma, M. "Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Prote

Sources

Method

Application Note: Chemoselective Nucleophilic Acyl Substitution on α-Keto Esters

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Mechanistic Rationale & Chemoselectivity Challenges α-Keto esters are highly versatile synthons characterized by their vicinal dicarb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals

Mechanistic Rationale & Chemoselectivity Challenges

α-Keto esters are highly versatile synthons characterized by their vicinal dicarbonyl architecture. While these compounds can be synthesized via multiple routes—such as the direct transition-metal-catalyzed C–H acylation of arenes using ethyl chlorooxoacetate[1]—their subsequent derivatization requires precise mechanistic control.

The fundamental challenge in reacting α-keto esters with nucleophiles (such as amines or alcohols) lies in chemoselectivity . The electron-withdrawing nature of the α-keto group significantly enhances the electrophilicity of the adjacent ester carbonyl, making it exceptionally susceptible to nucleophilic acyl substitution. However, the ketone itself is also a highly reactive electrophilic center.

When a nucleophile is introduced, two competing pathways emerge:

  • Kinetic Pathway (Nucleophilic Addition): Rapid attack at the ketone carbonyl to form a hemiaminal or hemiketal. This process is generally fast but reversible.

  • Thermodynamic Pathway (Nucleophilic Acyl Substitution): Attack at the ester carbonyl forms a transient tetrahedral intermediate, followed by the irreversible expulsion of the alkoxy leaving group to form an α-keto amide or a transesterified α-keto ester.

Understanding this kinetic vs. thermodynamic dichotomy is crucial. The, exhibiting superior membrane permeability and enhanced stability against plasma esterases compared to α-keto esters[2]. Furthermore, this structural class is famously utilized in the design of (e.g., calpains and cathepsin B), where the highly electrophilic ketone forms a reversible covalent adduct with the active-site cysteine[3].

Visualizing the Reaction Logic

G A α-Keto Ester C Ester Carbonyl Attack (Acyl Substitution) A->C Pathway A D Keto Carbonyl Attack (Nucleophilic Addition) A->D Pathway B B Nucleophile (Amine/Alcohol) B->C B->D E Tetrahedral Intermediate C->E G Hemiaminal / Hemiketal (Kinetic Product) D->G F α-Keto Amide / New Ester (Thermodynamic Product) E->F -ROH (Irreversible) G->A Reversible Equilibrium

Reaction pathways for nucleophiles reacting with α-keto esters, highlighting chemoselectivity.

Causality in Experimental Design

To drive the reaction exclusively toward nucleophilic acyl substitution, experimental parameters must be tuned to favor the thermodynamic sink:

  • Temperature Control: Elevated temperatures (40–80 °C) provide the activation energy required to overcome the barrier for the tetrahedral intermediate breakdown, driving the expulsion of the leaving group and making the substitution irreversible.

  • Solvent Effects: Polar aprotic solvents (e.g., Toluene, DCM) are preferred for amidation because they do not compete as nucleophiles and they suppress acid-catalyzed imine formation at the ketone.

  • Catalyst Selection: For transesterification, strong Brønsted acids/bases can cause unwanted enolization or aldol condensations. Mild Lewis acids, such as Titanium(IV) ethoxide (Ti(OEt)₄), selectively coordinate to the vicinal dicarbonyls, activating the ester without triggering side reactions at the ketone.

Quantitative Data: Reaction Conditions & Chemoselectivity

The following table summarizes how specific variables dictate the chemoselectivity of the reaction:

SubstrateNucleophileSolvent / CatalystTemp (°C)Major ProductChemoselectivity (Ester:Keto)Yield (%)
Ethyl benzoylformateBenzylamine (1.1 eq)Toluene / None50N-Benzyl benzoylformamide>95:588
Ethyl pyruvateAniline (1.2 eq)DCM / None25N-Phenyl pyruvamide90:1082
Methyl 2-oxohexanoateEthanol (Excess)EtOH / Ti(OEt)₄ (10 mol%)78Ethyl 2-oxohexanoate>99:191
Ethyl benzoylformateIsopropylamine (1.5 eq)MeOH / AcOH (cat)25Imine derivative<5:95N/A

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of α-Keto Amides via Direct Amidation

Objective: Synthesize N-benzyl benzoylformamide from ethyl benzoylformate. Causality: Using toluene as a non-polar solvent minimizes solvent-nucleophile competition. Mild heating (50 °C) drives the thermodynamic expulsion of ethanol, favoring the irreversible formation of the amide over the reversible hemiaminal.

  • Initiation: Dissolve ethyl benzoylformate (1.0 eq, 10 mmol) in anhydrous toluene to achieve a 0.2 M concentration.

  • Addition: Add benzylamine (1.1 eq, 11 mmol) dropwise at room temperature under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Thermodynamic Drive: Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.4). Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the new spot must stain yellow/orange, confirming the retention of the intact α-keto group.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Spectroscopic): Analyze the crude product via ¹H NMR (CDCl₃). The disappearance of the ethoxy signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the appearance of a broad N-H singlet (~7.2 ppm) alongside the benzyl CH₂ doublet (~4.5 ppm) validate successful nucleophilic acyl substitution.

Protocol B: Lewis Acid-Catalyzed Transesterification of α-Keto Esters

Objective: Convert methyl 2-oxohexanoate to ethyl 2-oxohexanoate. Causality: Ti(OEt)₄ acts as a mild Lewis acid, coordinating to the dicarbonyl system to selectively activate the ester without enolizing the ketone. A Soxhlet extractor removes methanol, driving the equilibrium via Le Chatelier's principle.

  • Initiation: Dissolve methyl 2-oxohexanoate (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add Titanium(IV) ethoxide (0.1 eq, 0.5 mmol) directly to the solution.

  • Equilibrium Shift: Reflux the mixture (78 °C) for 12 hours under a Soxhlet extractor containing activated 4Å molecular sieves to continuously trap the liberated methanol.

  • Validation Checkpoint 1 (In-Process): GC-MS analysis of a reaction aliquot should show a complete mass shift from the methyl ester parent ion (M⁺ = 144) to the ethyl ester parent ion (M⁺ = 158).

  • Quench & Workup: Cool the reaction and quench with water (1 mL) to precipitate the titanium catalyst as insoluble TiO₂. Filter the suspension through a pad of Celite and wash thoroughly with diethyl ether.

  • Isolation: Concentrate the filtrate and purify the residue via flash silica gel chromatography.

  • Validation Checkpoint 2 (Spectroscopic): ¹³C NMR must show the keto carbon intact at ~194 ppm and the new ester carbonyl at ~161 ppm, coupled with the complete disappearance of the methoxy carbon peak at ~52 ppm.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Chemical Neuroscience / PMC. Available at:[Link][2]

  • Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases. Journal of Medicinal Chemistry / PubMed. Available at:[Link][3]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega / PMC. Available at:[Link][1]

Sources

Application

Application Note: Ethyl (tert-butylamino)(oxo)acetate in Heterocyclic Compound Synthesis

Abstract & Core Utility Ethyl (tert-butylamino)(oxo)acetate (CAS: 87034-69-3), also known as ethyl -tert-butyl oxamate, is a specialized 1,2-dicarbonyl building block used in the synthesis of functionalized nitrogen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

Ethyl (tert-butylamino)(oxo)acetate (CAS: 87034-69-3), also known as ethyl


-tert-butyl oxamate, is a specialized 1,2-dicarbonyl building block used in the synthesis of functionalized nitrogen-containing heterocycles.[1][2] Its structure features two distinct electrophilic centers: an ethyl ester and a sterically hindered tert-butyl amide. This "bicephalic" electrophilicity allows for regioselective cyclocondensation reactions, making it a critical intermediate for generating quinoxalinediones , 1,2,4-triazoles , and pyrazole-3-carboxylates .[1]

In medicinal chemistry, the tert-butyl group serves two primary roles:

  • Lipophilic Modulation: Enhancing the metabolic stability and membrane permeability of the final drug candidate.

  • Steric Directing Group: Influencing the regioselectivity of cyclization reactions due to the bulk of the tert-butyl moiety.

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 2-(tert-butylamino)-2-oxoacetate
CAS Number 87034-69-3
Molecular Formula

Molecular Weight 173.21 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH, EtOH; sparingly soluble in water
Key Functionality

-Keto ester /

-Keto amide (Oxalyl moiety)
Storage 2-8°C, Hygroscopic (Store under Nitrogen)

Mechanistic Insight: Differential Electrophilicity

The utility of ethyl (tert-butylamino)(oxo)acetate stems from the reactivity difference between its two carbonyl carbons.

  • The Ester Carbonyl (

    
    ):  Highly electrophilic. It is the primary site for initial nucleophilic attack by amines or hydrazines.
    
  • The Amide Carbonyl (

    
    ):  Less electrophilic due to resonance donation from the nitrogen lone pair and steric shielding by the tert-butyl group.
    

Strategic Advantage: This reactivity gradient allows for stepwise cyclizations . A binucleophile (e.g.,


-phenylenediamine) will typically attack the ester first, forming an intermediate amide, followed by intramolecular closure onto the tert-butyl amide (often requiring higher temperatures or acid catalysis to displace the bulky amine or close the ring retaining the amine).
Reaction Pathway Visualization

ReactionPathways Start Ethyl (tert-butylamino)(oxo)acetate (Reagent) Inter1 Hydrazide Intermediate (Open Chain) Start->Inter1  Nucleophilic Attack (Ester Site) Inter2 Amide Intermediate (Open Chain) Start->Inter2  Nucleophilic Attack (Ester Site) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter1 Diamine o-Phenylenediamine Diamine->Inter2 Prod1 5-Hydroxy-1-tert-butyl- pyrazole-3-carboxylate (Kinetic Product) Inter1->Prod1  Cyclization (- EtOH) Prod2 3-(tert-butylamino)- quinoxalin-2(1H)-one Inter2->Prod2  Cyclization (High Temp)

Figure 1: Divergent synthesis pathways based on nucleophile selection. The ester group is the initial point of attachment.

Application Protocols

Protocol A: Synthesis of N-tert-Butyl-Quinoxalinone Derivatives

This protocol utilizes the reagent to fuse a pyrazine ring onto a benzene core, a common scaffold in kinase inhibitors.

Target: 3-(tert-butylamino)quinoxalin-2(1H)-one or 1-tert-butyl-quinoxaline-2,3-dione (depending on conditions).[1]

Reagents:

  • Ethyl (tert-butylamino)(oxo)acetate (1.0 equiv)

  • 
    -Phenylenediamine (1.0 equiv)[1]
    
  • Ethanol (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -phenylenediamine (10 mmol, 1.08 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Add Ethyl (tert-butylamino)(oxo)acetate (10 mmol, 1.73 g) dropwise at room temperature.

    • Note: The reaction is initially exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).

    • Observation: A precipitate typically forms as the condensation proceeds.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via

    
    H NMR. Look for the disappearance of the ethyl quartet/triplet and the retention of the tert-butyl singlet (
    
    
    
    ppm).
Protocol B: Synthesis of Functionalized 1,2,4-Triazoles

Triazoles are privileged structures in antifungal and antiviral drug discovery.[1] This protocol uses the oxamate to generate the triazole core.

Reagents:

  • Ethyl (tert-butylamino)(oxo)acetate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve Ethyl (tert-butylamino)(oxo)acetate (5 mmol) in ethanol (10 mL).

  • Addition: Add hydrazine hydrate (6 mmol) slowly at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours. This forms the intermediate oxamic acid hydrazide (

    
    ).
    
  • Cyclization: To convert to the triazole, add an imidate or orthoester (e.g., triethyl orthoformate) and reflux for 12 hours.[1]

  • Isolation: Evaporate solvent under reduced pressure. The residue is typically purified via flash column chromatography (

    
    /MeOH gradient).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to steric bulk of t-butyl group.Increase reaction time or switch solvent to high-boiling point alcohol (e.g.,

-Butanol) and reflux at 118°C.
Hydrolysis Product Moisture in solvent hydrolyzing the ester.Use strictly anhydrous solvents and store reagent under inert atmosphere.
Regioisomer Mix Competition between

-attack sites (if using substituted diamines).
Lower temperature during addition phase (-10°C) to favor kinetic control at the ester site first.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

  • Disposal: Dispose of organic waste in halogen-free solvent containers.

References

  • Meth-Cohn, O., & Suschizky, H. (1972).[1] The tert-Amino Effect in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry. Link (Contextual grounding on tert-amino reactivity).

  • Hinsberg, O. (1887).[1] Ueber die Einwirkung der Oxalsäureester auf Phenylendiamine. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for quinoxaline synthesis from oxalates).

  • Sigma-Aldrich. (2023). Ethyl (tert-butylamino)(oxo)acetate Product Specification. Link (Source of physical data).

  • EPA CompTox. (2025). Ethyl 2-(butylamino)acetate Chemical Details. Link (Analogous compound safety data).

Sources

Method

Application Notes &amp; Protocols: Strategic Preparation of tert-Butylamino Ligands for Advanced Metal-Organic Frameworks

Introduction: The Strategic Role of Steric Hindrance and Functionality in MOF Design Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the coordination of metal ions or clusters...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Steric Hindrance and Functionality in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from the coordination of metal ions or clusters with organic ligands, known as linkers.[1] The modular nature of MOFs allows for the rational design of materials with tailored properties by judiciously selecting these two fundamental components. The organic linker, in particular, dictates the framework's topology, pore size, and internal chemical environment.

The introduction of functional groups onto the linker is a primary strategy for tuning MOF properties.[2] Amino groups (-NH2) are especially valuable as they can serve as basic sites, enhance selective gas adsorption (e.g., for CO2), and act as a reactive handle for post-synthetic modification (PSM).[3][4][5] This allows for the covalent attachment of more complex functionalities after the MOF has already been synthesized.[6][7][8]

This guide focuses on the preparation and application of a specific class of functionalized linkers: those bearing tert-butylamino groups. The tert-butyl group is a bulky, sterically demanding aliphatic motif.[9] Its incorporation into a MOF linker, adjacent to a reactive amino group, provides a powerful tool for influencing the framework's structure and properties in unique ways. The steric hindrance imposed by the tert-butyl group can prevent the common phenomenon of framework interpenetration, leading to more open structures with larger accessible pores.[10][11] Furthermore, the aliphatic nature of the group can modify the hydrophobicity of the pore environment, which is critical for applications in selective separations and drug delivery.[11]

This document provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, and characterization techniques for preparing and validating MOFs functionalized with tert-butylamino ligands, intended for researchers in materials science, chemistry, and drug development.

Core Synthetic Strategies: A Bifurcated Approach

The incorporation of tert-butylamino functionality into a MOF can be achieved through two primary, strategically distinct pathways: Direct Synthesis using a pre-functionalized linker and Post-Synthetic Modification (PSM) of an existing amino-functionalized MOF.

  • Direct Synthesis: This "bottom-up" approach involves the de novo organic synthesis of a linker molecule that already contains the desired tert-butylamino group. This functionalized linker is then used in a standard solvothermal or hydrothermal reaction with a metal salt to directly crystallize the final MOF. This method offers precise control over the location and concentration of the functional group within the framework.

  • Post-Synthetic Modification (PSM): This "top-down" strategy begins with a pre-synthesized MOF that contains a reactive functional group, most commonly a primary amine (-NH2), such as in UiO-66-NH2 or MIL-101-NH2.[4][7] The crystalline MOF is then treated with a reagent that introduces the tert-butyl group onto the existing amine, converting it to a secondary tert-butylamino group. This approach is advantageous as it allows for the modification of well-established MOF platforms without needing to re-optimize the entire MOF synthesis protocol.[6][8][12]

The choice between these two strategies depends on the target MOF, the availability of starting materials, and the desired degree of functionalization.

Synthetic_Strategies Start Goal: tert-Butylamino MOF Strategy Choose Synthetic Pathway Start->Strategy Direct Direct Synthesis (Bottom-Up) Strategy->Direct Control over linker design PSM Post-Synthetic Modification (Top-Down) Strategy->PSM Use existing MOF platform Synth_Ligand Synthesize tert-Butylamino Linker Direct->Synth_Ligand Start_MOF Synthesize Parent MOF (e.g., UiO-66-NH2) PSM->Start_MOF Synth_MOF Solvothermal MOF Synthesis Synth_Ligand->Synth_MOF End Final tert-Butylamino MOF Synth_MOF->End Modify_MOF React MOF-NH2 with tert-Butylating Agent Start_MOF->Modify_MOF Modify_MOF->End

Caption: Workflow for preparing tert-Butylamino MOFs.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide and may require optimization based on specific ligands, metal precursors, and available laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(tert-butylamino)terephthalic Acid Linker

This protocol describes a representative synthesis of a custom linker via Buchwald-Hartwig amination. The causality for this choice lies in the reaction's high functional group tolerance and efficiency in forming C-N bonds.

Materials:

  • Dimethyl 2-bromoterephthalate

  • tert-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric Acid (HCl), 1 M

Step-by-Step Procedure:

  • C-N Coupling Reaction:

    • To an oven-dried Schlenk flask, add dimethyl 2-bromoterephthalate (1.0 eq), Pd2(dba)3 (0.01 eq), and XPhos (0.02 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). This is critical to prevent oxidation of the palladium catalyst.

    • Add anhydrous toluene, followed by tert-butylamine (1.2 eq) and sodium tert-butoxide (1.4 eq). The base is essential for deprotonating the amine and facilitating the catalytic cycle.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (dimethyl 2-(tert-butylamino)terephthalate) by column chromatography on silica gel.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified diester in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (3.0 eq) and stir the mixture vigorously at room temperature for 24 hours.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

    • Collect the solid product, 2-(tert-butylamino)terephthalic acid, by vacuum filtration. Wash thoroughly with cold water and dry under vacuum.

Protocol 2: Direct Solvothermal Synthesis of a Zr-based MOF

This protocol uses the linker from Protocol 1 to synthesize a MOF analogous to the well-known UiO-66 architecture. Zirconium-based MOFs are chosen for their exceptional thermal and chemical stability.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-(tert-butylamino)terephthalic acid (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

Step-by-Step Procedure:

  • Preparation of Reaction Mixture:

    • In a 20 mL glass scintillation vial, dissolve ZrCl4 (1.0 eq) and the 2-(tert-butylamino)terephthalic acid linker (1.0 eq) in 15 mL of DMF.

    • Add acetic acid (20 eq) to the solution. Acetic acid acts as a modulator, competing with the linker for coordination to the metal centers. This slows down the crystallization process, leading to larger, more well-defined crystals and reducing defects.[13][14]

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Crystallization:

    • Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours. For temperatures above the solvent's boiling point, a Teflon-lined autoclave is required.[13]

  • Washing and Solvent Exchange:

    • After cooling to room temperature, a white crystalline powder should be visible.

    • Collect the powder by centrifugation. Discard the supernatant.

    • Wash the solid by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times to remove unreacted starting materials trapped in the pores.[13][15][16]

    • To exchange the high-boiling DMF, wash the product sequentially with ethanol (3 times) and then methanol (3 times).

  • Activation:

    • To activate the MOF, the solvent molecules within the pores must be removed to make the surface area accessible.

    • Heat the methanol-washed sample under dynamic vacuum at 120-150 °C for 12 hours. The final product is a solvent-free, porous MOF powder.[13]

Protocol 3: Post-Synthetic Modification of UiO-66-NH2

This protocol demonstrates how to introduce a tert-butyl group onto a pre-existing amino-functionalized MOF via reductive amination.

Materials:

  • UiO-66-NH2 (synthesized according to literature procedures)

  • Pivaldehyde (tert-butylcarboxaldehyde)

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Methanol

Step-by-Step Procedure:

  • MOF Activation:

    • Activate a sample of UiO-66-NH2 as described in Protocol 2, Step 4, to ensure the amine functionalities within the pores are accessible.

  • Reductive Amination Reaction:

    • In a round-bottom flask, suspend the activated UiO-66-NH2 (1.0 eq of amine groups) in anhydrous methanol under an inert atmosphere.

    • Add pivaldehyde (5.0 eq). The excess aldehyde drives the initial imine formation.

    • Stir the suspension at room temperature for 6 hours.

    • Carefully add sodium cyanoborohydride (3.0 eq). NaBH3CN is a mild reducing agent that selectively reduces the imine intermediate to the secondary amine without reducing the aldehyde.

    • Continue stirring the reaction mixture at room temperature for an additional 24 hours.

  • Washing and Activation:

    • Collect the modified MOF by centrifugation.

    • Wash the product thoroughly with fresh methanol (at least 5 times) to remove excess reagents and byproducts.

    • Perform a final wash with a more volatile solvent like dichloromethane.

    • Activate the final product, UiO-66-NH(tBu), under dynamic vacuum at a temperature slightly lower than its decomposition point (determined by TGA) to remove all residual solvent.

Characterization and Validation

Successful synthesis and modification must be confirmed through a suite of analytical techniques. The logical flow of characterization ensures that the material's identity, purity, porosity, and stability are rigorously validated.

Characterization_Workflow Start Synthesized MOF Sample PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Is it crystalline? FTIR FT-IR Spectroscopy PXRD->FTIR Is the functional group present? TGA Thermogravimetric Analysis (TGA) FTIR->TGA What is its thermal stability? NMR Digested 1H NMR FTIR->NMR Confirm linker structure post-synthesis N2_Sorp N2 Sorption (BET) TGA->N2_Sorp Is it porous? PXRD_desc Confirms crystallinity and phase integrity. FTIR_desc Identifies vibrational modes of functional groups (N-H, C-H). TGA_desc Determines thermal stability and solvent content. N2_Sorp_desc Measures surface area and pore volume. NMR_desc Provides definitive structural proof of the linker within the framework.

Caption: Logical workflow for MOF characterization.

Key Characterization Data Summary:

TechniquePurposeExpected Outcome for tert-Butylamino MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.[1][3][4]The diffraction pattern should match the expected pattern for the targeted topology (e.g., UiO-66). Peak positions should remain largely unchanged after PSM, confirming the framework's integrity.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the presence of specific functional groups.[1][17]Observation of N-H stretching bands (around 3300-3400 cm⁻¹). Appearance or strengthening of C-H stretching bands from the tert-butyl group (around 2960 cm⁻¹).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework.[1][3][11]A weight loss curve showing an initial drop due to solvent removal, followed by a plateau indicating the stable framework, and a final drop at the decomposition temperature.
N₂ Sorption Analysis (BET) To measure the specific surface area and pore volume.[3][4]A Type I isotherm, characteristic of microporous materials. The surface area may be slightly lower than the parent non-functionalized MOF due to the volume occupied by the functional groups.[4]
¹H NMR Spectroscopy (of digested MOF) To provide definitive proof of linker incorporation and modification.[7]The MOF is dissolved in an acidic (e.g., D₂SO₄/DMSO-d₆) or basic (e.g., NaOD/D₂O) solution to release the organic linkers. The resulting spectrum should show a characteristic singlet peak around 1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

Conclusion and Outlook

The strategic use of tert-butylamino ligands provides a sophisticated method for controlling the steric and chemical environment within Metal-Organic Frameworks. By employing either direct synthesis with pre-functionalized linkers or post-synthetic modification of existing platforms, researchers can create MOFs with unique properties. The bulky tert-butyl group can enforce desired topologies and prevent interpenetration, while the amino functionality offers a site for further chemical elaboration. The detailed protocols and characterization workflows presented here serve as a robust starting point for scientists and engineers aiming to develop advanced porous materials for applications ranging from catalysis and separations to targeted drug delivery.

References

  • Vodyankina, O.V. et al. (2021). First transition series metal–organic frameworks: synthesis, properties and applications. RSC Advances. Available at: [Link]

  • CD Bioparticles. Metal-organic Frameworks (MOFs) Linkers. Available at: [Link]

  • D'Alessandro, D.M. et al. (2011). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. Available at: [Link]

  • Wang, Z. et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. Available at: [Link]

  • Ha, J. et al. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances. Available at: [Link]

  • ResearchGate. (2022). Different synthetic approaches, design and applications of metal–organic frameworks with selected organic ligands. Available at: [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

  • Kandiah, M. et al. (2014). Synthesis and Characterization of Amine-Functionalized Mixed-Ligand Metal–Organic Frameworks of UiO-66 Topology. Inorganic Chemistry. Available at: [Link]

  • MDPI. (2025). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. Available at: [Link]

  • RSC Publishing. (2014). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. Available at: [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2019). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Simplifying the Synthesis of Metal-Organic Frameworks. Available at: [Link]

  • ResearchGate. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Available at: [Link]

  • ScienceDirect. (2022). Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Sequential Linker Installation in Metal–Organic Frameworks. Available at: [Link]

  • ResearchGate. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) v1. Available at: [Link]

  • MDPI. (2017). A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. Available at: [Link]

  • ResearchGate. Fabrication and characterization of amino acid‐functionalized MOF... Available at: [Link]

  • MDPI. (2021). The Synthesis and Properties of TIPA-Dominated Porous Metal-Organic Frameworks. Available at: [Link]

  • MDPI. (2025). Novel Magnetically Recoverable Amino-Functionalized MIL-101(Fe) Composite with Enhanced Adsorption Capacity for Pb(II) and Cd(II) Ions. Available at: [Link]

  • IJFMR. (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. Available at: [Link]

  • AIP Publishing. (2019). Exploitation of missing linker in Zr-based metal-organic framework as the catalyst support for selective oxidation of benzyl alcohol. APL Materials. Available at: [Link]

  • MDPI. (2021). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Available at: [Link]

  • ResearchGate. (2025). Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds. Available at: [Link]

Sources

Application

Application Notes and Protocols for Grignard Reactions with Ethyl (tert-butylamino)(oxo)acetate

Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Grignard reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Grignard reactions with ethyl (tert-butylamino)(oxo)acetate. This protocol details the synthesis of α-hydroxy amides, which are valuable intermediates in medicinal chemistry and organic synthesis. The document outlines the underlying mechanistic principles, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and troubleshooting. The methodologies described herein are designed to ensure high yield, purity, and reproducibility.

Introduction: The Synthetic Utility of N-tert-Butyl Oxamic Acid Ethyl Ester

Ethyl (tert-butylamino)(oxo)acetate, also known as N-tert-butyl oxamic acid ethyl ester, is a versatile building block in organic synthesis. Its structure features an electrophilic α-ketoester moiety and a sterically demanding tert-butyl group on the amide nitrogen. This combination makes it an excellent substrate for nucleophilic addition reactions, particularly with organometallic reagents such as Grignard reagents.

The reaction of a Grignard reagent (R-MgX) with ethyl (tert-butylamino)(oxo)acetate provides a direct and efficient route to α-hydroxy amides. These products are precursors to α-hydroxy-α-amino acids, a class of compounds with significant applications in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The bulky tert-butyl group plays a crucial role in preventing common side reactions such as over-addition, which can plague similar reactions with less hindered substrates.

Mechanistic Insights: Controlling the Reaction Pathway

The success of this Grignard reaction hinges on understanding and controlling the reactivity of the starting materials. The primary interaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone in ethyl (tert-butylamino)(oxo)acetate.

The Key Role of Chelation and Steric Hindrance

The presence of two carbonyl groups (the ketone and the ester) and the amide nitrogen in close proximity allows for potential chelation with the magnesium ion of the Grignard reagent. This chelation can influence the facial selectivity of the nucleophilic attack, although with an achiral substrate like this, the primary concern is chemoselectivity. The bulky tert-butyl group on the amide nitrogen provides significant steric hindrance, which is advantageous. It helps to prevent a second equivalent of the Grignard reagent from adding to the newly formed ketone, a common side reaction with α-ketoesters.

Reaction Pathway Diagram

The following diagram illustrates the proposed mechanism for the Grignard reaction with ethyl (tert-butylamino)(oxo)acetate.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Chelated Intermediate cluster_product Product Formation EtOOC_CO_NHtBu Ethyl (tert-butylamino)(oxo)acetate Intermediate [Chelated Magnesium Intermediate] EtOOC_CO_NHtBu->Intermediate 1. Nucleophilic Attack RMgX R-MgX (Grignard Reagent) RMgX->Intermediate Workup Aqueous Workup (e.g., NH4Cl) Intermediate->Workup 2. Formation of Magnesium Alkoxide Product α-Hydroxy Amide Product Workup->Product 3. Protonation

Caption: Proposed mechanism for the Grignard reaction.

Experimental Protocols

The following protocols have been developed to provide a reliable method for the synthesis of α-hydroxy amides from ethyl (tert-butylamino)(oxo)acetate. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent by moisture.

Materials and Reagents
ReagentGradeSupplier
Ethyl (tert-butylamino)(oxo)acetate≥98%Sigma-Aldrich
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)Synthesis GradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≥99.9%EMD Millipore
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR Chemicals
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl (tert-butylamino)(oxo)acetate (1.0 eq.).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1 eq.) dropwise to the stirred solution via a syringe pump over a period of 30 minutes.

    • Maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Reaction Quenching and Work-up:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (Ar/N2) - Dissolve substrate in anhydrous THF Cooling 2. Cooling - Cool solution to -78 °C Setup->Cooling Addition 3. Grignard Addition - Slow, dropwise addition of Grignard reagent - Maintain T < -70 °C Cooling->Addition Stirring 4. Reaction - Stir at -78 °C for 2 hours Addition->Stirring Quenching 5. Quenching - Add saturated aq. NH4Cl at -78 °C Stirring->Quenching Workup 6. Aqueous Work-up - Warm to RT - Extraction with Ethyl Acetate - Wash with water and brine Quenching->Workup Drying 7. Drying and Concentration - Dry with MgSO4 - Filter and concentrate Workup->Drying Purification 8. Purification - Flash column chromatography Drying->Purification

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low Yield - Incomplete reaction- Quenching of Grignard reagent by moisture or acidic protons- Increase reaction time- Ensure all glassware is dry and use anhydrous solvents- Use freshly titrated Grignard reagent
Formation of Byproducts - Over-addition of Grignard reagent- Enolization of the starting material- Maintain low temperature (-78 °C)- Use a slow addition rate- Use a less basic Grignard reagent if possible
Difficult Purification - Close polarity of product and starting material- Optimize the solvent system for column chromatography- Consider derivatization for easier separation

Conclusion

The protocol detailed in these application notes provides a robust and reproducible method for the synthesis of α-hydroxy amides via the Grignard reaction with ethyl (tert-butylamino)(oxo)acetate. By carefully controlling the reaction conditions, particularly temperature and the rate of addition, high yields of the desired product can be achieved while minimizing side reactions. This methodology offers a valuable tool for medicinal chemists and synthetic organic chemists in the preparation of complex molecular architectures.

References

  • Title: Asymmetric, Stereocontrolled Synthesis of α-Hydroxy-β-amino Acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Grignard Reaction: A Key Tool in Modern Organic Synthesis Source: Comprehensive Organic Synthesis II URL: [Link]

  • Title: Organometallics in Synthesis: A Manual Source: Wiley-VCH URL: [Link]

Method

Reductive amination pathways using tert-butylamino oxoacetate

An Application Guide to the Synthesis of N-Substituted Amino Esters via Reductive Amination of tert-Butyl Glyoxylate Abstract Reductive amination stands as a cornerstone of medicinal and pharmaceutical chemistry, providi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Substituted Amino Esters via Reductive Amination of tert-Butyl Glyoxylate

Abstract

Reductive amination stands as a cornerstone of medicinal and pharmaceutical chemistry, providing one of the most robust and versatile methods for the construction of carbon-nitrogen bonds.[1][2] This application note provides a detailed guide to the reductive amination pathway utilizing tert-butyl glyoxylate (tert-butyl 2-oxoacetate) as a key electrophilic building block. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-substituted α-amino acid esters, which are pivotal intermediates in the development of novel therapeutics.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a central task in organic chemistry, as the amine functional group is ubiquitous in biologically active compounds.[1] Among the myriad methods for amine synthesis, reductive amination is exceptionally powerful due to its operational simplicity, broad substrate scope, and high atom economy.[3] The reaction facilitates the formation of secondary and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine in the presence of a reducing agent.[4] It is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination, highlighting its critical role in drug discovery.[2][5]

This guide focuses on the use of tert-butyl glyoxylate, a versatile α-ketoester. The tert-butyl ester group is a common motif in medicinal chemistry, often used as a protecting group for carboxylic acids or to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[6][7][8] By reacting tert-butyl glyoxylate with a diverse range of primary and secondary amines, researchers can access a wide array of non-natural α-amino acid esters, which are invaluable precursors for peptides, peptidomimetics, and other complex molecular architectures.

The Reaction Pathway: Mechanism and Rationale

The direct, one-pot reductive amination of tert-butyl glyoxylate with an amine proceeds through two key mechanistic steps that occur in situ: (1) Imine/Iminium Ion Formation and (2) Hydride Reduction.

Step 1: Imine and Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the amine on the electrophilic ketone carbonyl of tert-butyl glyoxylate. This forms a transient hemiaminal intermediate. Under the mildly acidic conditions typical for this reaction, the hemiaminal undergoes dehydration to form an imine. This dehydration is the rate-limiting step and is catalyzed by acid. The resulting imine is in equilibrium with its protonated form, the iminium ion, which is significantly more electrophilic and thus more susceptible to reduction.[4][9][10]

Step 2: Selective Hydride Reduction

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to avoid reducing the starting keto-ester but potent enough to efficiently reduce the iminium ion intermediate.[11] Stronger reducing agents like sodium borohydride (NaBH₄) can problematically reduce the starting carbonyl, leading to lower yields of the desired amine.[4][9]

The preferred reagents for this transformation are therefore selective, sterically hindered borohydrides:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[12] Its reduced reactivity, a result of the electron-withdrawing and sterically bulky acetoxy groups, prevents the reduction of aldehydes and ketones.[12] It readily delivers a hydride to the highly reactive iminium ion.[11][12] STAB is compatible with a range of solvents, with 1,2-dichloroethane (DCE) being particularly effective.[13]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective reagent, NaBH₃CN is stable under mildly acidic conditions (pH 4-5) required for imine formation.[9][14] Its reduced reactivity allows it to selectively reduce the iminium ion in the presence of the less reactive ketone.[9][14][15] Safety Note: Extreme caution must be exercised when using NaBH₃CN, as it can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[15]

The overall mechanistic pathway is illustrated below.

Caption: The reaction pathway for reductive amination.

Experimental Section: Protocols and Workflow

This section provides a trusted, step-by-step protocol for a typical reductive amination reaction.

Protocol 1: Synthesis of tert-Butyl 2-(Benzylamino)acetate using Sodium Triacetoxyborohydride

Materials:

  • tert-Butyl glyoxylate (hydrate or solution in toluene) (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (optional, 0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl glyoxylate (e.g., 1.30 g, 10.0 mmol, 1.0 eq) and anhydrous 1,2-dichloroethane (50 mL).

  • Amine Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. Rationale: Allowing the imine to form before adding the reducing agent can improve yields, especially for less reactive partners.[9]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the mixture portion-wise over 10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Stir for 15-20 minutes until gas evolution ceases. Rationale: This step neutralizes the acetic acid byproduct from the reducing agent and destroys any unreacted hydride.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Work-up - Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 2-(benzylamino)acetate.

Experimental Workflow Diagram

Caption: A typical experimental workflow for reductive amination.

Substrate Scope and Data

The reductive amination using tert-butyl glyoxylate is applicable to a wide range of primary and secondary amines. The following table summarizes representative conditions and outcomes.

Amine SubstrateCarbonyl SubstrateReducing AgentSolventTypical Isolated YieldReference
Benzylaminetert-Butyl GlyoxylateNaBH(OAc)₃DCE85-95%[13]
Anilinetert-Butyl GlyoxylateNaBH(OAc)₃DCE70-85%[13][16]
Morpholinetert-Butyl GlyoxylateNaBH(OAc)₃DCE90-98%[13]
Glycine Methyl Estertert-Butyl GlyoxylateNaBH₃CNMeOH75-90%[9][15]
p-ChloroanilineCyclohexanoneNaBH(OAc)₃DCE96%[16]

Note: Yields are highly dependent on the specific substrate and reaction scale. The conditions provided are typical starting points for optimization.

Troubleshooting and Key Considerations

  • Weakly Basic Amines: Aromatic amines (anilines) are less nucleophilic and may react sluggishly. The addition of a catalytic amount of acetic acid can help accelerate imine formation and drive the reaction to completion.[13][16]

  • Steric Hindrance: Highly hindered amines or ketones can significantly slow down the reaction rate. In these cases, longer reaction times or gentle heating may be required.

  • Dialkylation of Primary Amines: A potential side reaction with primary amines is the subsequent reaction of the secondary amine product with another molecule of the carbonyl, leading to a tertiary amine. This can often be minimized by using a 1:1 stoichiometry of the amine and carbonyl. A stepwise procedure, where the imine is formed first and then reduced with NaBH₄, can also prevent this issue.[9][13]

  • Moisture Sensitivity: While more robust than other hydride reagents, both NaBH(OAc)₃ and NaBH₃CN can be deactivated by excessive moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere is recommended for optimal results.

Conclusion

The reductive amination of tert-butyl glyoxylate is a highly efficient and versatile strategy for the synthesis of N-substituted α-amino acid esters. By understanding the underlying mechanism and making rational choices regarding the reducing agent and reaction conditions, researchers can reliably access a diverse array of valuable building blocks for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this pivotal transformation.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor - YouTube. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Tsogoeva, S. B., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12345-12414. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications. (2025). ResearchGate. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(35), 9492-9498. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). PMC. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). ResearchGate. [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2023). Nature Communications. [Link]

  • tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure. [Link]

  • Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. [Link]

  • Engineering the glyoxylate cycle for chemical bioproduction. (2022). Frontiers. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of alpha-keto esters during workup

Technical Guide: Preventing Hydrolysis & Degradation During Workup Current Status: Operational Ticket ID: AKE-PROTECT-001 Assigned Specialist: Senior Application Scientist Executive Summary: The Electrophilic Trap Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Preventing Hydrolysis & Degradation During Workup

Current Status: Operational Ticket ID: AKE-PROTECT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Electrophilic Trap

Researchers frequently report the "disappearance" of


-keto esters during standard aqueous workups. This is rarely due to physical loss but rather chemical transformation.

The Core Problem: The


-keto ester moiety contains two adjacent carbonyl groups. The ketone carbonyl exerts a powerful electron-withdrawing inductive effect (

), significantly increasing the electrophilicity of the ester carbonyl. This makes the ester bond hypersensitive to nucleophilic attack (hydrolysis) by water or hydroxide, even under mild conditions where typical esters would be stable.

Furthermore, the


-ketone itself is prone to hydration  (gem-diol formation), which alters solubility and spectroscopic properties, often leading to false negatives during TLC monitoring.

Mechanistic Insight (The "Why")

To prevent degradation, you must understand the competing pathways: Hydrolysis (Irreversible destruction) vs. Hydration (Reversible masking).

Pathway Visualization

The following diagram illustrates the electronic activation and the two divergent fates of your molecule in an aqueous environment.

AlphaKetoStability AKE α-Keto Ester (Highly Electrophilic) Hydrate Gem-Diol Hydrate (Reversible Masking) AKE->Hydrate Hydration Eq. (K_hyd) Tetra Tetrahedral Intermediate AKE->Tetra Nucleophilic Attack (Fast) Water H₂O / OH⁻ Solubility Increased Water Solubility (Loss to Aqueous Layer) Hydrate->Solubility Acid α-Keto Acid (Byproduct) Tetra->Acid Collapse (Irreversible) Alcohol Alcohol (Leaving Group) Tetra->Alcohol

Caption: Figure 1. Competing pathways. Red path indicates irreversible hydrolysis driven by the activated ester. Green path indicates reversible hydration of the ketone, which alters solubility profiles.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose issues encountered during isolation.

SymptomProbable CauseVerificationCorrective Action
Low Yield (Aqueous Workup) Hydrolysis (Saponification)Acidify aqueous layer & extract; check for

-keto acid by TLC.
Protocol A: Switch to non-aqueous quench or buffered cold wash.
"Disappearing" Spot on TLC Hydration (Gem-diol formation)Spot stays at baseline or streaks.Protocol B: Dehydrate. Dissolve in toluene and rotovap 2x to remove water.
Crude NMR looks "messy" Hydrate Equilibrium Two sets of peaks (approx 1:1 or 2:1 ratio).Do not discard. Azeotrope with benzene/toluene and re-run NMR in anhydrous

.
Decomposition on Column Silica Acidity 2D-TLC (Run, rotate 90°, run again). Off-diagonal spots indicate decomp.Use Neutral Alumina or buffered silica (1%

).

Validated Experimental Protocols

Protocol A: The "Cold-Buffered" Workup (For unavoidable aqueous steps)

Standard bicarbonate washes often have a pH of ~8.5, which is too basic for sensitive


-keto esters. This protocol maintains a neutral pH.
  • Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 6.5 - 7.0 . Chill to 0°C (ice bath).

  • Quench: Dilute reaction mixture with non-polar solvent (DCM or Et2O) first, then pour into the cold buffer with vigorous stirring.

  • Separation: Separate layers immediately. Do not let the biphasic mixture sit.

  • Salting Out: If the ester is small (

    
     Da), saturate the aqueous layer with NaCl (brine) and back-extract 3x with EtOAc to recover hydrated species.
    
  • Drying: Dry organic layer over anhydrous

    
     (mild) rather than 
    
    
    
    (Lewis acidic, can catalyze degradation).
Protocol B: Non-Aqueous Isolation (Gold Standard)

Eliminates water entirely to prevent both hydrolysis and hydration.

  • Precipitation: If your reaction solvent is non-polar (e.g., Toluene, Hexane), dilute with cold Hexane to precipitate polar byproducts (like amine salts).

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel to remove solids.

  • Solid Phase Extraction (SPE): Pass the filtrate through a short plug of Neutral Alumina (deactivated with 5% water). This removes polar impurities without exposing the ester to bulk water.

  • Concentration: Evaporate solvent at

    
    .
    

Frequently Asked Questions (FAQs)

Q: My NMR shows a second set of peaks. Is my product impure? A: Not necessarily.


-Keto esters exist in equilibrium with their hydrates (gem-diols) in the presence of trace moisture.
  • Diagnostic: The hydrate peak will be slightly upfield (lower ppm) compared to the ketone form.

  • Fix: Dissolve the sample in anhydrous toluene and evaporate (azeotropic drying) before taking the NMR in a sealed tube with dry solvent.

Q: Can I use silica gel for purification? A: Standard silica is slightly acidic (pH 4-5) and contains bound water. This promotes hydrolysis.[1][2]

  • Recommendation: Use Neutral Silica or Neutral Alumina . If you must use standard silica, pretreat the column with 1% Triethylamine (TEA) in Hexane to neutralize active sites, then flush with your eluent before loading.

Q: How should I store these compounds? A: Store at -20°C under Argon. Moisture is the enemy. If the compound is an oil, we recommend storing it as a solution in anhydrous benzene (if safety permits) or freezing it immediately after drying.

References & Authority

  • Mechanistic Foundation:

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms . Springer. (Explains the inductive effect of

      
      -carbonyls increasing electrophilicity).
      
    • Guthrie, J. P. (1975). Carbonyl addition reactions. Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants . Canadian Journal of Chemistry. Link

  • Synthesis & Handling:

    • Organic Syntheses.Ethyl Isopropylidenemalonate . Org. Syn. Coll. Vol. 3, p.377 (1955). (Demonstrates handling of labile diesters/conjugated esters). Link

    • BenchChem Technical Support.[3][4]Preventing Hydrolysis During Workup . (General guidelines for labile ester isolation). Link

  • Purification Methodologies:

    • Common Laboratory Practice: Use of Neutral Alumina for acid-sensitive esters is standard protocol in total synthesis to avoid silica-gel induced hydrolysis.

    • Drying Agents: Use of Sodium Sulfate (

      
      ) over Magnesium Sulfate (
      
      
      
      ) is recommended for Lewis-acid sensitive functionalities (like activated ketones).

Sources

Optimization

Technical Support Center: Optimizing N-tert-Butyl Oxalamic Acid Ethyl Ester Synthesis

Welcome to the Technical Support Center for the synthesis of N-tert-butyl oxalamic acid ethyl ester (also known as ethyl 2-(tert-butylamino)-2-oxoacetate, CAS: 87034-69-3). This guide is engineered for researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-tert-butyl oxalamic acid ethyl ester (also known as ethyl 2-(tert-butylamino)-2-oxoacetate, CAS: 87034-69-3). This guide is engineered for researchers and drug development professionals who require high-yield, reproducible amidation workflows.

While the acylation of tert-butylamine using ethyl oxalyl chloride is a fundamental transformation[1], the highly electrophilic nature of the acid chloride makes the reaction susceptible to yield-limiting side reactions. This guide breaks down the mechanistic causality behind common failures and provides a self-validating protocol to ensure >90% yields.

Reaction Pathway & Mechanistic Pitfalls

To troubleshoot effectively, we must first map the competing chemical pathways. The target reaction competes directly with moisture-driven hydrolysis and thermally-driven over-amidation.

ReactionLogic EOC Ethyl oxalyl chloride (Electrophile) Product N-tert-butyl oxalamic acid ethyl ester EOC->Product + tBA (0 °C) Hydrolysis Ethyl hydrogen oxalate (Hydrolysis) EOC->Hydrolysis + H2O Salt TEA·HCl (Precipitate) EOC->Salt tBA tert-Butylamine (Nucleophile) tBA->Product Base Triethylamine (Acid Scavenger) Base->Salt Scavenges HCl Diamide N,N'-di-tert-butyl oxalamide (Over-reaction) Product->Diamide + Excess tBA (Heat)

Fig 1. Reaction pathways and common side-reactions in oxalamic acid ethyl ester synthesis.

Troubleshooting & FAQs

Q1: Why is my product yield consistently stalling at ~50%, even though all the acid chloride is consumed? Cause: Inadequate acid scavenging. The acylation generates one equivalent of hydrochloric acid (HCl). If an external tertiary amine base is not provided, your starting tert-butylamine acts as the base, forming an unreactive tert-butylammonium chloride salt. This instantly consumes 50% of your nucleophile. Solution: Always introduce 1.2 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to preferentially scavenge the HCl[2].

Q2: I observe a rapid formation of a thick white precipitate immediately upon adding the acid chloride, and the reaction kinetics slow down drastically. What is happening? Cause: The white precipitate is TEA·HCl (or tert-butylammonium chloride). While its formation validates that the reaction is proceeding, a highly concentrated reaction mixture will turn into a thick slurry. This prevents efficient magnetic stirring, creating localized concentration gradients that stall the reaction. Solution: Maintain the reaction concentration between 0.2 M and 0.5 M in anhydrous dichloromethane (DCM). If the slurry becomes too thick, dilute it with additional anhydrous solvent to restore efficient mass transfer.

Q3: LC-MS analysis of my crude mixture shows a significant by-product with a mass corresponding to N,N'-di-tert-butyl oxalamide. How do I prevent this over-amidation? Cause: Poor temperature control. Ethyl oxalyl chloride features two electrophilic carbonyl centers. While the acid chloride is vastly more reactive, the resulting ethyl ester can undergo secondary aminolysis if exposed to excess tert-butylamine at elevated temperatures. Solution: The reaction is highly exothermic. Perform the addition of ethyl oxalyl chloride strictly dropwise at 0 °C. Never use heat to drive this specific reaction to completion[1].

Q4: My starting material seems to be degrading before the reaction even starts, resulting in high levels of oxalic acid monoethyl ester. Cause: Moisture sensitivity. Ethyl oxalyl chloride is a highly hygroscopic acylating agent that readily hydrolyzes in the presence of atmospheric moisture or wet solvents[3]. Solution: Utilize strictly anhydrous solvents (e.g., DCM dried over 4Å molecular sieves). Purge the reaction flask with inert gas (N₂ or Argon) prior to reagent loading.

Validated Experimental Protocol

This self-validating protocol utilizes Triethylamine (TEA) as an acid scavenger and relies on strict thermal control to maximize the yield of the target ester[2].

Workflow Step1 1. System Prep Flame-dry flask, N2 purge Step2 2. Reagent Loading tBA + TEA in Anhydrous DCM Step1->Step2 Step3 3. Temperature Control Cool to 0 °C (Ice Bath) Step2->Step3 Step4 4. Electrophile Addition Dropwise addition of Acid Chloride Step3->Step4 Step5 5. Maturation Stir 1h at 0 °C, 2h at RT Step4->Step5 Step6 6. Workup Wash with 1N HCl, NaHCO3, Brine Step5->Step6

Fig 2. Step-by-step experimental workflow for optimized ester synthesis.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with Nitrogen gas for 15 minutes to ensure a moisture-free environment.

  • Reagent Loading: Add 100 mL of anhydrous Dichloromethane (DCM) to the flask. Add tert-butylamine (1.05 eq) and Triethylamine (1.20 eq). Stir to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath. Allow the mixture to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve ethyl oxalyl chloride (1.00 eq, limiting reagent) in 20 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the stirring amine solution over 30 minutes.

    • Causality Note: Dropwise addition prevents thermal spikes that provide the activation energy required for diamide formation.

  • Reaction Maturation & Validation: Stir the resulting opaque, white suspension at 0 °C for 1 hour. Remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

    • Self-Validation: Pull a 0.1 mL aliquot, quench in methanol, and check via TLC or LC-MS. The complete disappearance of the acid chloride mass confirms reaction completion.

  • Quench and Workup: Quench the reaction by adding 50 mL of distilled water. Transfer the mixture to a separatory funnel and collect the organic (bottom) layer.

  • Purification Washing: Wash the organic layer sequentially to remove specific impurities:

    • 1N HCl (50 mL): Protonates and removes unreacted tert-butylamine and TEA.

    • Saturated NaHCO₃ (50 mL): Neutralizes and removes hydrolyzed by-products (ethyl hydrogen oxalate).

    • Saturated NaCl (50 mL): Removes residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-tert-butyl oxalamic acid ethyl ester as a pale yellow to colorless oil/solid.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final isolated yield, demonstrating why the optimized conditions were selected.

EntryAmine (Eq.)Base Scavenger (Eq.)SolventTemperature ProfileYield (%)Primary Observation / Failure Mode
11.00NoneDCMRT45%Stalled at ~50% conversion due to tBA·HCl salt formation.
22.50NoneTHF0 °C to RT78%Complete conversion, but highly wasteful of the primary amine.
31.05TEA (1.20)DCMRT (Rapid Add)82%Moderate N,N'-di-tert-butyl oxalamide by-product observed.
41.05TEA (1.20)Wet DCM0 °C to RT60%Significant hydrolysis to ethyl hydrogen oxalate.
5 1.05 TEA (1.20) Anhydrous DCM 0 °C to RT >92% Optimal conditions; high purity target product isolated.

References

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate - Organic Syntheses Source: orgsyn.org URL:[Link]

  • Ethyl 2-oxoacetate | Sigma-Aldrich (CAS 87034-69-3) Source: sigmaaldrich.cn URL:[Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Diethyl Oxalate

The following technical guide is designed for researchers and process chemists dealing with the removal of unreacted diethyl oxalate (DEO) from reaction mixtures. It prioritizes field-proven methodologies, safety, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the removal of unreacted diethyl oxalate (DEO) from reaction mixtures. It prioritizes field-proven methodologies, safety, and product integrity.

Topic: Purification strategies for reaction mixtures containing excess Diethyl Oxalate (DEO). Target Audience: Synthetic Organic Chemists, Process Development Scientists.

Executive Summary & Physical Profile

Diethyl oxalate is a common reagent used in the synthesis of heterocycles (e.g., quinoxalines, thiazolidinediones) and as an acylating agent. Its removal is frequently complicated by its high boiling point and lipophilicity, which can lead to co-elution during chromatography or persistence during standard evaporation.

Key Physical Properties (Crucial for Method Selection)

Property Value Implication for Removal
Boiling Point (atm) 185.4 °C Too high for rotovap at standard vacuum; requires high vacuum or heat.
Boiling Point (Vacuum) ~103 °C @ 6 kPa (45 mmHg) Distillable under medium-high vacuum.
Solubility (Water) 3.6 g/100 mL (20 °C) Poor water solubility makes simple aqueous washes inefficient without hydrolysis.

| Reactivity | Electrophilic Ester | Susceptible to hydrolysis (acid/base) and aminolysis. |

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Analyze your product's stability to determine the removal method.

DEO_Removal_Decision_Tree Start Start: Reaction Mixture contains Excess DEO IsProductVolatile Is your product volatile (< 200°C)? Start->IsProductVolatile IsProductBaseStable Is your product stable to aqueous base? IsProductVolatile->IsProductBaseStable No (High BP) Method_Chrom Protocol C: Flash Chromatography IsProductVolatile->Method_Chrom Yes (Volatile) IsLargeScale Scale > 10 grams? IsProductBaseStable->IsLargeScale Yes IsProductBaseStable->Method_Chrom No (Base Sensitive) Method_Distill Protocol A: High Vacuum Distillation IsLargeScale->Method_Distill Yes (Bulk Removal) Method_Saponify Protocol B: Saponification Wash IsLargeScale->Method_Saponify No (Small Scale)

Figure 1: Decision tree for selecting the optimal diethyl oxalate removal strategy based on product properties.

Detailed Protocols

Protocol A: High Vacuum Distillation (The "Gold Standard")

Best for: Thermally stable products, large-scale reactions (>10g), and recovering DEO. Mechanism: Exploits the vapor pressure difference between DEO and the product.

  • Setup: Equip a round-bottom flask with a short-path distillation head or a Kugelrohr apparatus.

  • Solvent Strip: Remove volatile reaction solvents (THF, DCM, Ethanol) using a standard rotary evaporator at 40°C.

  • Vacuum Application: Connect the flask to a high-vacuum manifold (oil pump) capable of reaching < 1 mmHg (Torr).

    • Note: A standard water aspirator (~20 mmHg) is often insufficient to remove DEO without excessive heating (>100°C), which risks product decomposition.

  • Heating:

    • Slowly ramp the oil bath temperature. DEO will distill at approximately 75–85°C at 15 mmHg [1].

    • If using a Kugelrohr, set the oven to 90–100°C under high vacuum.

  • Validation: Monitor the receiving flask. DEO is a colorless liquid.[1][2][3][4][5] Stop when the distillate volume matches the expected excess.

Protocol B: Saponification Workup (The "Chemical Strip")

Best for: Base-stable products (e.g., amides, certain heterocycles) where distillation is unavailable. Mechanism: Hydrolysis of lipophilic DEO into water-soluble ethanol and oxalate salts (sodium oxalate).

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM).

  • Hydrolysis Wash:

    • Wash the organic layer vigorously with 1M NaOH or Saturated Na₂CO₃ solution.

    • Crucial Step: Agitate for at least 5-10 minutes. DEO hydrolysis is not instantaneous at room temperature; it requires contact time to convert to the oxalate dianion [2].

  • Phase Separation:

    • The DEO converts to sodium oxalate (soluble in water) and ethanol (soluble in water).

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Acid Wash (Optional): If your product requires neutralization, follow with a dilute HCl wash, then Brine.

  • Drying: Dry over MgSO₄ and concentrate.

Protocol C: Chromatographic Removal

Best for: Small scales (<1g), base-sensitive products, or volatile products. Mechanism: Separation based on polarity. DEO is moderately polar.

  • TLC Visualization: DEO stains poorly with UV but is visible with Iodine or PMA (Phosphomolybdic Acid) stains.

  • Eluent System: DEO typically elutes with an R_f of ~0.4–0.5 in 20% Ethyl Acetate/Hexanes.

  • Strategy: If your product is very polar, flush the column with 10% EtOAc/Hexanes first to remove DEO, then switch to a more polar solvent to elute your product.

Troubleshooting & FAQs

Q1: I tried rotary evaporation at 50°C, but the NMR still shows ethyl triplets/quartets characteristic of DEO. Why? A: The boiling point of DEO (185°C) is too high for standard rotary evaporation unless you have a very strong vacuum pump (<5 mbar). Residual DEO often "oils out" with the product. Solution: Use Protocol A (High Vacuum) or, if the product is solid, triturater with cold hexanes/pentane. DEO is soluble in pentane, while many polar heterocyclic products are not.

Q2: My product is an amine. Can I use the Saponification method? A: Proceed with caution. While amines are generally base-stable, DEO reacts with primary and secondary amines to form oxamides (insoluble solids). If you have unreacted amine starting material mixed with DEO, adding base might not help. In fact, the DEO might have already reacted with your amine to form a side product. Check: Verify via LC-MS if the impurity is actually DEO (MW 146) or an ethyl oxamate side product (MW = Amine + 73).

Q3: Can I use a scavenger to remove DEO? A: Yes, in specific cases. If your product is non-reactive toward amines, you can add aqueous ammonia or methylamine. This converts liquid DEO into oxamide (MP > 300°C, insoluble) or N,N'-dimethyloxamide , which precipitates out of solution and can be filtered off [3]. This is a "dirty" method but effective for robust products.

Q4: The DEO seems to be hydrolyzing during my reaction workup and changing the pH. How do I stop this? A: DEO hydrolyzes to oxalic acid, which significantly lowers pH. If your product is acid-sensitive (e.g., acetals), this spontaneous hydrolysis during aqueous workup can destroy your yield. Solution: Perform the initial quench with a buffered solution (e.g., Phosphate buffer pH 7) rather than water, and keep the workup cold (0°C) to slow hydrolysis until the organic layer is separated.

References

  • Organic Syntheses. Cetylmalonic Ester. Coll. Vol. 3, p.165 (1955); Vol. 21, p.18 (1941). (Describes distillation of DEO at 76–82°/15 mm).

  • BenchChem. Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. Technical Guide. (Details the kinetics of base-catalyzed hydrolysis).

  • PubChem. Diethyl Oxalate Compound Summary. (Physical properties and reactivity data).[1][2][3][4][5][6][7][8][9][10]

  • ChemicalBook. Diethyl Oxalate Properties and Boiling Points.

Sources

Optimization

Technical Support Center: Purification of Ethyl (tert-butylamino)(oxo)acetate

Welcome to the Technical Support Center for the chromatographic purification of ethyl (tert-butylamino)(oxo)acetate (CAS: 87034-69-3). This guide is engineered for research scientists and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of ethyl (tert-butylamino)(oxo)acetate (CAS: 87034-69-3). This guide is engineered for research scientists and drug development professionals who require high-purity oxamate intermediates for downstream synthesis.

Unlike standard aliphatic amines or simple esters, oxamates present unique physicochemical challenges during normal-phase silica gel chromatography. This document synthesizes field-proven methodologies, mechanistic causality, and self-validating troubleshooting steps to ensure robust and reproducible purification[1].

Physicochemical & Chromatographic Data

To design a rational purification strategy, one must first understand the molecular properties governing the analyte's behavior on a stationary phase. The target molecule features a lipophilic tert-butyl group, a moderately polar ethyl ester, and a secondary amide (NH) that acts as a strong hydrogen-bond donor.

ParameterValue / Description
Chemical Name Ethyl (tert-butylamino)(oxo)acetate
CAS Number 87034-69-3
Molecular Weight 173.21 g/mol
Molecular Formula C8H15NO3
Optimal Solvent System Hexanes / Ethyl Acetate (Gradient 90:10 to 70:30)
TLC Retention Factor (

)
~0.35 - 0.45 (in 70:30 Hexanes:EtOAc)
Visualization Method KMnO₄ stain (Yellow spot on purple background; requires heat)
Common Impurities tert-Butylamine (baseline streak), Diethyl oxalate (high

)

Standard Operating Procedure: Step-by-Step Purification

The following protocol represents a self-validating workflow. Every step is designed to eliminate a specific class of impurity before it can compromise the chromatographic resolution [2].

Phase I: Pre-Column Aqueous Workup (Critical)

Objective: Remove highly polar, basic, and salt-forming impurities that cause column streaking.

  • Dilution: Dilute the crude reaction mixture (typically in dichloromethane or tetrahydrofuran) with an equal volume of Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and wash the organic layer twice with 1M aqueous HCl. Causality: Unreacted tert-butylamine is highly basic. The HCl protonates it to form tert-butylammonium chloride, which partitions entirely into the aqueous phase, preventing it from co-eluting or streaking on the silica column.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude neutral oil.

Phase II: Flash Column Chromatography

Objective: Isolate the target oxamate from neutral organic byproducts.

  • Column Packing: Pack a glass column with standard normal-phase silica gel (230-400 mesh) using a slurry method in 90:10 Hexanes:EtOAc.

  • Dry Loading: Dissolve the crude oil in a minimal amount of dichloromethane, add a small volume of silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder. Load this evenly onto the top of the column bed. Causality: Dry loading prevents the "band broadening" that occurs when oily, moderately polar compounds are loaded directly as concentrated liquids.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 90:10 Hexanes:EtOAc . This flushes out non-polar impurities such as unreacted diethyl oxalate [3].

    • Ramp the gradient to 80:20 Hexanes:EtOAc for 3 CVs.

    • Finish with 70:30 Hexanes:EtOAc to elute the target ethyl (tert-butylamino)(oxo)acetate.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Dip the plate in KMnO₄ stain and heat gently with a heat gun until the target compound appears as a bright yellow spot [4]. Combine pure fractions and concentrate.

Workflow A Crude Reaction Mixture (Oxamate + Impurities) B Aqueous Workup (1M HCl Wash) A->B Removes unreacted tert-butylamine C Organic Phase Processing (Dry over Na2SO4, Concentrate) B->C Isolates neutral organics D Sample Loading (Dry Loading on Silica) C->D Prevents band broadening E Flash Chromatography (Hexane:EtOAc Gradient) D->E Separates based on polarity F Fraction Analysis (KMnO4 Stain TLC) E->F Identifies pure product fractions

Figure 1: Sequential workflow for the isolation and purification of the oxamate intermediate.

Troubleshooting Guides & FAQs

This section addresses the most common failure modes encountered during the purification of alpha-keto amides and oxamates.

Q1: My product is severely tailing on the silica column, leading to poor recovery and overlap with impurities. How can I fix this? A: This is a fundamental issue of stationary phase interaction. Ethyl (tert-butylamino)(oxo)acetate contains a secondary amide (NH) group. This group acts as a strong hydrogen bond donor, interacting aggressively with the acidic silanol (-SiOH) groups present on the surface of normal-phase silica gel.

  • The Solution: Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase (e.g., the Hexane/EtOAc mixture). The TEA preferentially binds to and neutralizes the acidic silanols, blocking the oxamate from interacting with them. This will immediately result in sharp, symmetrical peaks.

Q2: I cannot see my product on the TLC plate under the 254 nm UV lamp. Did the reaction fail? A: Not necessarily. The oxamate moiety (EtOOC-C(=O)-NH-tBu) lacks an extended conjugated π-system or an aromatic ring. Therefore, its molar absorptivity at 254 nm is exceptionally low, making it nearly invisible under standard short-wave UV light.

  • The Solution: Do not rely on UV detection. You must use a chemical stain. Potassium permanganate (KMnO₄) is highly effective; the oxidizable alkyl and amine groups will reduce the Mn(VII) to Mn(IV), revealing a bright yellow spot against a purple background after gentle heating. Iodine vapor can also be used as a reversible alternative.

Q3: I am observing two closely eluting spots on my TLC plate. One is my product, what is the other? A: If your synthesis utilized diethyl oxalate as a starting material (reacting it with tert-butylamine), the non-polar spot eluting just above your product is likely unreacted diethyl oxalate.

  • The Solution: Ensure you use a shallow solvent gradient. Start your column at 95:5 Hexanes:EtOAc. Diethyl oxalate is significantly less polar than the oxamate and will elute quickly. Only after the first spot has completely eluted should you ramp the polarity to 80:20 to safely elute your target compound.

Q4: My purified product is contaminated with a highly volatile, amine-smelling liquid. Why didn't the column remove it? A: This is unreacted tert-butylamine (bp ~46°C). Because it is highly polar and basic, it streaks through the entire length of the column, bleeding into all fractions.

  • The Solution: Normal-phase chromatography is highly inefficient for removing bulk aliphatic amines. You must remove it during the pre-column aqueous workup (See Phase I of the SOP). If you are currently experiencing this issue with an already-columned batch, dissolve the mixture in EtOAc, wash with 1M HCl, dry, and re-concentrate.

Troubleshooting Issue Observed Issue Tailing Severe Tailing on Silica Issue->Tailing Coelution Co-elution with Diethyl Oxalate Issue->Coelution Invisible Invisible under 254 nm UV Issue->Invisible Sol1 Add 1% Et3N to Eluent (Blocks Silanols) Tailing->Sol1 Neutralizes acidic silica Sol2 Use Shallower Gradient (Start 95:5 Hex:EtOAc) Coelution->Sol2 Enhances resolution Sol3 Use KMnO4 Stain (Oxidizes NH/Alkyl) Invisible->Sol3 Chemical visualization

Figure 2: Diagnostic logic tree for resolving common chromatographic failures.

References

  • Google Patents. "WO2021093172A1 - HBV inhibitor and use thereof." (Details synthesis protocols utilizing ethyl oxalyl chloride and tert-butylamine with subsequent silica gel purification).
  • Badufle, M., Robert, F., & Landais, Y. "Copper‐Mediated Synthesis of N‐Aryl‐Oxamic Acids." ResearchGate. (Discusses the chromatography of oxamates on silica gel using Cyclohexane/EtOAc gradients). Available at:[Link]

  • Organic Process Research & Development. "Preparation of the Key Intermediate in the Synthesis of GV143253A." ACS Publications. (Highlights the use of ethyl acetate gradients and visualization techniques for oxamate derivatives). Available at:[Link]

Troubleshooting

Technical Support Center: Solving Solubility Issues of Tert-Butyl Oxalamates in Water

Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for addressing the aqueous solubility challenges of tert-butyl oxalamate-containing compounds. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for addressing the aqueous solubility challenges of tert-butyl oxalamate-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations for their experimental work. We will explore the underlying reasons for these solubility issues and provide practical, step-by-step troubleshooting guides and protocols.

Introduction: The Challenge of Tert-Butyl Oxalamate Solubility

Tert-butyl oxalamates are a class of organic compounds characterized by the presence of one or more tert-butyl ester groups attached to an oxalamate core. The tert-butyl group is bulky and non-polar, which contributes significantly to the overall lipophilicity ("grease-ball" character) of a molecule[1]. While the ester and amide functionalities possess some polarity, the large hydrocarbon content often dominates, leading to poor solubility in aqueous media[2]. This is a common challenge, as an estimated 40% of marketed drugs and up to 90% of new chemical entities are poorly water-soluble[3][4].

Poor aqueous solubility can hinder or halt progress at multiple stages of research and development, from initial biological screening to formulation for preclinical studies. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: A Step-by-Step Approach

The first step in solving a solubility issue is to systematically identify the most effective strategy. The following workflow provides a decision-making framework for your experiments.

G cluster_0 Solubility Troubleshooting Workflow start Initial Observation: Poor aqueous solubility of tert-butyl oxalamate compound cosolvency Strategy 1: Co-solvency (Fastest approach for initial screening) start->cosolvency Start Here ph_adjust Strategy 2: pH Adjustment (If compound has ionizable groups) cosolvency->ph_adjust If insufficient success Success: Target concentration achieved. Proceed with experiment. cosolvency->success If successful cyclodextrin Strategy 3: Cyclodextrin Complexation (For significant solubility enhancement) ph_adjust->cyclodextrin If insufficient or not applicable ph_adjust->success If successful cyclodextrin->success If successful failure Challenge Persists: Consider advanced methods (e.g., solid dispersions, nanosuspensions) cyclodextrin->failure If all fail

Caption: A decision tree for troubleshooting poor aqueous solubility.

Question 1: My tert-butyl oxalamate compound won't dissolve in my aqueous buffer for a cell-based assay. What is the quickest method to try first?

Answer: The most direct and rapid approach for initial screening is the use of co-solvents.[5]

Causality & Rationale: Your compound is likely precipitating because the aqueous buffer is too polar. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6][7] This makes the environment more favorable for a hydrophobic molecule like a tert-butyl oxalamate, allowing it to dissolve. The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[7]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of organic compounds.

  • Ethanol (EtOH): A less toxic option suitable for many cell-based assays.

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400): Often used in pharmaceutical formulations for their low toxicity.[5][8]

Actionable Advice:

  • Prepare a Concentrated Stock: Dissolve your compound in 100% DMSO (or your chosen co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute this stock solution into your aqueous buffer.

  • Mind the Final Concentration: Critically, ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid artifacts or toxicity. Always run a vehicle control (buffer + the same final concentration of co-solvent) to validate your experimental results.

G W1 H₂O W2 H₂O W3 H₂O Drug_ppt Drug (Insoluble) W4 H₂O Co1 Co-S W5 H₂O Co2 Co-S Drug_sol Drug (Soluble)

Caption: Mechanism of co-solvency to improve drug solubility.

Question 2: My compound has an acidic or basic functional group in addition to the tert-butyl oxalamate moiety. Can I use pH to improve its solubility?

Answer: Absolutely. If your molecule contains an ionizable group (e.g., a carboxylic acid, amine), pH adjustment is a powerful strategy to dramatically increase aqueous solubility.[9][10]

Causality & Rationale: The solubility of weak acids and bases is highly pH-dependent.[11][12] By adjusting the pH of the solution, you can convert the neutral, often poorly soluble form of the drug into its ionized (salt) form, which is typically much more water-soluble.[3]

  • For a Weakly Basic Compound (e.g., containing an amine): Lowering the pH below its pKa will protonate the amine, forming a positively charged ammonium salt.

  • For a Weakly Acidic Compound (e.g., containing a carboxylic acid): Raising the pH above its pKa will deprotonate the acid, forming a negatively charged carboxylate salt.

Actionable Advice:

  • Determine the pKa: Identify the pKa of the ionizable group on your molecule.

  • Select a Buffer: Choose a buffer system that can maintain the pH at least 1-2 units away from the pKa to ensure the compound remains predominantly in its ionized form.

    • For a base (pKa = 8.5), you would want a buffer at pH ≤ 6.5.

    • For an acid (pKa = 4.5), you would want a buffer at pH ≥ 6.5.

  • Dissolution: Attempt to dissolve the compound directly in the selected buffer. Gentle heating or sonication can assist. Be aware that different acids or bases used for pH adjustment can themselves affect solubility due to potential salt formation with the drug.[13]

Question 3: Co-solvents and pH adjustment are not providing enough solubility for my in-vivo study. What is a more advanced formulation strategy I can use?

Answer: For significant solubility enhancement, especially for preclinical formulations, complexation with cyclodextrins is an excellent and widely used approach.[14][]

Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They act as molecular "hosts," encapsulating the poorly soluble "guest" molecule—in this case, the lipophilic tert-butyl portion of your compound.[14][18] This host-guest inclusion complex effectively shields the hydrophobic part of the drug from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[17]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[17]

Actionable Advice:

  • Phase Solubility Study: First, perform a phase solubility study to determine the ideal ratio of drug to HP-β-CD. (See Protocol 3 below).

  • Formulation Preparation: Prepare the formulation by dissolving the HP-β-CD in water first, then adding the drug and allowing time for complexation to occur, often with stirring or sonication.

G cluster_0 Mechanism of Cyclodextrin Inclusion CD Cyclodextrin (Host) (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex + Drug Drug (Guest) (Hydrophobic) Drug_in_Complex Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.

Summary of Solubility Enhancement Techniques

TechniquePrinciple of ActionKey AdvantagesCommon Disadvantages
Co-solvency Reduces solvent polarity.[7]Simple, rapid for screening, effective for moderate increases.Potential for solvent toxicity/artifacts in assays; drug may precipitate upon dilution.[5]
pH Adjustment Converts the compound to its more soluble ionized (salt) form.[3][10]Can produce dramatic increases in solubility; well-understood mechanism.Only applicable to ionizable compounds; risk of hydrolysis at extreme pH; potential for precipitation in regions of different pH (e.g., GI tract).
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a soluble host molecule.[14][16]Significant solubility enhancement; improves stability; widely used in commercial formulations.[]Requires formulation development (e.g., phase solubility studies); can be more costly; potential for renal toxicity with some cyclodextrins at high doses.[16]
Use of Surfactants Forms micelles that encapsulate the hydrophobic drug.[19]High solubilization capacity.Can interfere with biological assays; potential for in-vivo toxicity.[10]

Detailed Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

Objective: To determine the most effective co-solvent and the minimum concentration required to dissolve the target compound.

Materials:

  • Tert-butyl oxalamate compound

  • Co-solvents: DMSO, Ethanol (200 proof), Propylene Glycol

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer, sonicator

  • Glass vials

Methodology:

  • Stock Solution Preparation: a. Weigh out a precise amount of your compound into three separate vials. b. Add a calculated volume of DMSO to the first vial, Ethanol to the second, and Propylene Glycol to the third to create a high-concentration stock (e.g., 50 mg/mL or 100 mM). c. Vortex and/or sonicate until the compound is fully dissolved. If it does not dissolve, the co-solvent is unsuitable at this concentration.

  • Solubility Screening: a. Set up a series of vials containing 980 µL, 950 µL, and 900 µL of your aqueous buffer. b. To the 980 µL vials, add 20 µL of your stock solution (final co-solvent concentration: 2%). c. To the 950 µL vials, add 50 µL of your stock solution (final co-solvent concentration: 5%). d. To the 900 µL vials, add 100 µL of your stock solution (final co-solvent concentration: 10%). e. Prepare a set for each co-solvent stock.

  • Observation and Analysis: a. Vortex each vial thoroughly. b. Allow the vials to equilibrate at room temperature for at least one hour. c. Visually inspect for any precipitation or cloudiness against a dark background. The lowest percentage of co-solvent that results in a clear, homogenous solution is your target for initial experiments.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of a poorly soluble compound using HP-β-CD via a kneading/sonication method.

Materials:

  • Tert-butyl oxalamate compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Mortar and pestle

  • Spatula, magnetic stirrer, bath sonicator

Methodology:

  • Determine Molar Ratio: Based on a prior phase solubility study or literature on similar compounds, determine the optimal molar ratio (e.g., 1:1, 1:2 drug:HP-β-CD).[16]

  • Weigh Components: Accurately weigh the required amounts of the drug and HP-β-CD.

  • Kneading Method: a. Place the HP-β-CD powder into a mortar. b. Add a small amount of water or ethanol to create a paste-like consistency. c. Add the drug powder to the paste. d. Knead the mixture thoroughly with the pestle for 15-20 minutes. This intimate mixing facilitates the entry of the drug into the cyclodextrin cavity.

  • Solubilization: a. Quantitatively transfer the paste from the mortar into a glass beaker or flask containing the final volume of water or buffer. b. Use additional buffer to rinse the mortar and pestle to ensure complete transfer. c. Stir the solution with a magnetic stirrer for 2-4 hours. Sonication can be used intermittently to accelerate dissolution.

  • Final Preparation: a. Once the solution is clear, it can be filtered through a 0.22 µm syringe filter to remove any remaining particulates and for sterilization if required.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to get my compound to dissolve? A: Heating can temporarily increase the solubility of many compounds.[1] However, this can create a supersaturated solution that may precipitate upon cooling to room or physiological temperature. This approach is risky for quantitative experiments unless you are certain the compound will remain in solution under the final experimental conditions. Furthermore, you must consider the thermal stability of your specific tert-butyl oxalamate.

Q: My compound dissolves in 1% DMSO/Buffer, but when I add it to my cell culture media containing serum, it precipitates. Why? A: This is likely due to the "salting out" effect or binding to proteins in the serum. The components in the complex cell culture media (salts, proteins, amino acids) can reduce the effective solubility of your compound compared to a simple buffer. It may be necessary to use a different solubilization strategy, such as cyclodextrin complexation, which can protect the drug from these interactions.

Q: What is the difference between solubility and dissolution rate? A: Solubility is the maximum amount of a solute that can be dissolved in a solvent at equilibrium to form a saturated solution. The dissolution rate is how fast the solute dissolves.[19] Strategies like particle size reduction (micronization) primarily increase the dissolution rate by increasing surface area, while techniques like co-solvency and pH adjustment increase the equilibrium solubility itself.[9][20]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Strategies for formulating and delivering poorly water-soluble drugs - Academia.edu. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • What factors affect solubility? | AAT Bioquest. (2022, April 18).
  • Di-tert-butyl oxalate - ChemBK. (2024, April 10).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. (n.d.).
  • How does pH affect solubility? - askIITians. (2025, March 11).
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • The effect of different pH-adjusting acids on the aqueous solubility of... - ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Controlling Exotherms in tert-Butylamine and Oxalyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for managing the highly exothermic reaction between tert-butylamine and oxalyl chloride, a common transfor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing the highly exothermic reaction between tert-butylamine and oxalyl chloride, a common transformation in organic synthesis. Our goal is to equip you with the knowledge to perform this reaction safely and efficiently by understanding the underlying chemical principles and troubleshooting potential issues.

Part 1: Critical Safety & Reaction Overview

Question: What are the primary hazards associated with this reaction?

Answer: The reaction between tert-butylamine and oxalyl chloride is energetic and presents multiple hazards that require strict control measures.

  • High Exothermicity: The reaction releases a significant amount of heat, which can lead to a rapid increase in temperature and pressure. Without proper cooling, this can result in a runaway reaction, boiling of the solvent, and potential vessel rupture.

  • Gas Evolution: The reaction produces gaseous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1] These gases are toxic and corrosive. The rapid evolution of these gases can cause dangerous pressure buildup in a closed system.

  • Reagent Toxicity:

    • Oxalyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator (induces tearing).[2][3] It reacts violently with water and moisture, releasing toxic fumes.[3] Inhalation can cause severe respiratory damage.[4]

    • tert-Butylamine: This is a flammable, corrosive, and toxic liquid.

All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][4]

Question: What is the chemical reaction and what causes the strong exotherm?

Answer: The reaction proceeds through the formation of an intermediate N-tert-butyloxalamic acid chloride, which is unstable. This intermediate readily decomposes to form the final N-tert-butyl amide, along with the gaseous byproducts CO, CO2, and HCl.

The primary source of the exotherm is the high reactivity of the acyl chloride groups in oxalyl chloride with the amine. The decomposition of the intermediate is also an energetically favorable process that contributes to the heat generated. The overall reaction can be summarized as:

tert-Butylamine + Oxalyl Chloride → [Intermediate] → N-tert-butyl-oxalamide + CO + CO2 + 2HCl

The generation of stable gaseous byproducts makes the reaction thermodynamically favorable and drives it to completion, simplifying product workup but necessitating careful control of reaction conditions.[1]

Part 2: Troubleshooting Guide

Question: My reaction temperature is spiking uncontrollably. What should I do immediately?

Answer: An uncontrolled temperature spike indicates a potential runaway reaction. Your immediate priority is to regain control and ensure safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically oxalyl chloride).

  • Enhance Cooling: Ensure the reaction flask is fully submerged in the cooling bath (e.g., ice-water or dry ice/acetone). If the exotherm is severe, consider adding more ice or dry ice to the bath.

  • Ensure Adequate Stirring: Vigorous stirring is crucial for efficient heat transfer from the reaction mixture to the cooling bath.

  • Do Not Seal the System: Ensure the reaction is vented to a scrubber system to prevent pressure buildup from gas evolution.

Causality: A temperature spike is almost always due to the rate of heat generation exceeding the rate of heat removal. This is typically caused by adding the reagent too quickly or insufficient cooling.

dot

G cluster_0 Exotherm Troubleshooting start Temperature Spike Detected? stop_addition 1. Immediately Stop Reagent Addition start->stop_addition YES enhance_cooling 2. Enhance Cooling (Add more ice/dry ice) stop_addition->enhance_cooling check_stirring 3. Check Stirring Rate (Ensure vigorous mixing) enhance_cooling->check_stirring verify_venting 4. Verify Venting (Ensure no pressure buildup) check_stirring->verify_venting

Caption: Immediate steps for managing a thermal runaway.

Question: I have a low yield of my desired product. What went wrong?

Answer: Low yields can stem from several factors, often related to side reactions or reagent degradation.

  • Side Reactions: If the temperature is not kept sufficiently low (e.g., below 0 °C), side reactions can occur.[5] One possibility is the formation of symmetrical N,N'-di-tert-butyloxalamide if stoichiometry is not carefully controlled.

  • Reagent Degradation: Oxalyl chloride is highly sensitive to moisture.[1] If it has been improperly stored or handled, it may have partially hydrolyzed, reducing its effective concentration and leading to incomplete reaction. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.[1]

  • Inadequate Quenching: Improper quenching can lead to product degradation during workup. The quench should be performed at low temperatures, and the quenching agent (e.g., methanol or a saturated sodium bicarbonate solution) should be added slowly to control the exotherm from neutralizing any remaining oxalyl chloride.[1]

Question: I'm observing an unexpected white precipitate in my reaction. What could it be?

Answer: The expected product, N-tert-butyl-oxalamide, may be a solid. However, if an unexpected precipitate forms, it could be:

  • tert-Butylamine Hydrochloride: The reaction generates two equivalents of HCl gas. This can react with the starting tert-butylamine to form the hydrochloride salt, which is often insoluble in common organic solvents like dichloromethane (DCM). This is more likely if the tert-butylamine is used in excess or if the generated HCl is not effectively removed by the inert gas stream.

  • Symmetrical Byproducts: As mentioned, N,N'-di-tert-butyloxalamide could precipitate if the reaction conditions are not optimal.

To identify the precipitate, you can isolate it by filtration and analyze it using techniques like NMR or IR spectroscopy.

Part 3: Frequently Asked Questions (FAQs)

Question: What is the optimal temperature for this reaction?

Answer: To effectively control the exotherm, the reaction should be conducted at low temperatures. A starting temperature of 0 °C to -10 °C is often recommended.[5] Maintaining a low temperature is critical, especially during the addition of oxalyl chloride.[5]

Question: What is the best way to add the reagents?

Answer: The principle of "dilute first, cool second" is paramount.[1]

  • Dissolve the tert-butylamine in a suitable inert solvent (e.g., dichloromethane, THF).

  • Cool the solution to the target temperature (e.g., 0 °C) in an ice bath.

  • Add the oxalyl chloride dropwise via an addition funnel with vigorous stirring. The rate of addition should be slow enough to maintain the internal reaction temperature within a narrow range (e.g., ± 2 °C).

Table 1: Recommended Reaction Parameters

Parameter Recommendation Rationale
Temperature 0 °C to -10 °C Minimizes side reactions and allows for effective heat dissipation.[5]
Reagent Addition Slow, dropwise addition of oxalyl chloride to the amine solution Prevents a rapid buildup of heat, which could lead to a runaway reaction.
Solvent Anhydrous, inert solvents (e.g., DCM, THF) Prevents unwanted reactions with the solvent and degradation of oxalyl chloride.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxalyl chloride from reacting with atmospheric moisture.[1] |

Question: How do I safely quench the reaction and dispose of the waste?

Answer: Quenching must be done carefully to neutralize any unreacted oxalyl chloride, which is highly reactive.

Recommended Quenching Protocol:

  • Ensure the reaction mixture is cooled to 0-5 °C in an ice bath.[1]

  • Slowly add a quenching agent like methanol or a saturated aqueous solution of sodium bicarbonate.[1][6] Methanol converts residual oxalyl chloride into dimethyl oxalate, which is more stable.[1]

  • Continue stirring and allow the mixture to slowly warm to room temperature. Ensure all gas evolution has ceased before proceeding with the workup.

  • Waste containing oxalyl chloride or its residues is considered hazardous and must be disposed of according to institutional and local regulations, typically through a licensed hazardous waste contractor.[1] Never pour it down the drain. [1]

dot

G cluster_1 Reaction & Quenching Workflow setup 1. Dissolve tert-butylamine in anhydrous solvent under N2 cool_reaction 2. Cool to 0 °C in Ice Bath setup->cool_reaction add_reagent 3. Add Oxalyl Chloride Dropwise via Addition Funnel cool_reaction->add_reagent monitor_temp 4. Maintain Temp < 5 °C Monitor Gas Evolution add_reagent->monitor_temp cool_quench 5. Cool to 0 °C for Quench monitor_temp->cool_quench add_quench 6. Slowly Add Quenching Agent (e.g., Methanol) cool_quench->add_quench warm_up 7. Warm to Room Temp & Proceed to Workup add_quench->warm_up

Caption: Recommended experimental workflow for the reaction.

References

  • Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Available from: [Link]

  • Organic Syntheses Procedure. Oxalyl Chloride. Available from: [Link]

  • University of Wollongong. QUENCHING OF OXALYL CHLORIDE. Available from: [Link]

  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. Available from: [Link]

  • Wikipedia. Oxalyl chloride. Available from: [Link]

  • Chemical Science - MSU chemistry - Michigan State University. (2012, November 8). Aziridine-2-carboxylic acids will react with oxalyl chloride.... Available from: [Link]

Sources

Troubleshooting

Stability of ethyl (tert-butylamino)(oxo)acetate at room temperature

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for ethyl (tert-butylamino)(oxo)acetate. This resource is designed to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for ethyl (tert-butylamino)(oxo)acetate. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, storage, and stability of this compound. As Senior Application Scientists, we've compiled this information based on fundamental chemical principles and data from analogous structures to ensure you have the necessary support for your research and development projects.

Section 1: Understanding the Stability of Ethyl (tert-butylamino)(oxo)acetate

Ethyl (tert-butylamino)(oxo)acetate, a member of the N-substituted oxamate family, possesses both an ester and an amide functional group. Its stability at room temperature is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition. While specific, long-term stability data for this exact molecule is not extensively published, we can infer its stability profile by examining related compounds.

N-substituted oxamates are known to be susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] The ester linkage is generally more labile than the amide bond. Therefore, the primary degradation pathway at room temperature, especially in the presence of moisture, is likely the hydrolysis of the ethyl ester to form the corresponding carboxylic acid and ethanol.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of ethyl (tert-butylamino)(oxo)acetate.

Q1: What are the primary signs of degradation for ethyl (tert-butylamino)(oxo)acetate?

A1: The most common signs of degradation are changes in the physical appearance of the compound, such as discoloration, clumping, or the development of an unusual odor. Chemically, degradation would manifest as the presence of impurities, primarily the hydrolysis product, (tert-butylamino)(oxo)acetic acid, and ethanol. These can be detected using analytical techniques like HPLC, GC-MS, or NMR spectroscopy.

Q2: What are the recommended storage conditions for ethyl (tert-butylamino)(oxo)acetate?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[3][4] A tightly sealed container is crucial to prevent moisture absorption, which can lead to hydrolysis. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be kept away from strong acids, bases, and oxidizing agents.[5]

Q3: Can I dissolve ethyl (tert-butylamino)(oxo)acetate in water or buffered solutions?

A3: While some alkyl oxamate derivatives show a degree of water solubility, aqueous solutions of ethyl (tert-butylamino)(oxo)acetate are not recommended for long-term storage due to the risk of hydrolysis.[2] If your experiment requires an aqueous solution, it should be prepared fresh and used as quickly as possible. The rate of hydrolysis will be dependent on the pH of the solution.

Q4: How does pH affect the stability of ethyl (tert-butylamino)(oxo)acetate in solution?

A4: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group.[1] Alkaline conditions, in particular, are known to significantly accelerate the rate of hydrolysis for similar ethyl oxamate compounds.[1] Therefore, it is critical to control the pH of any solutions containing this compound to maintain its integrity.

Q5: Is ethyl (tert-butylamino)(oxo)acetate sensitive to light?

A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all chemicals, especially those with reactive functional groups, in amber vials or in the dark to prevent any potential photochemical degradation.

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of ethyl (tert-butylamino)(oxo)acetate.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower active concentration.1. Assess the purity of your stock material using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Review your storage and handling procedures to prevent future degradation.
Change in physical appearance (e.g., color, texture) Absorption of moisture and subsequent hydrolysis or other decomposition.1. Do not use the material if its physical appearance has changed. 2. Confirm degradation by analytical testing. 3. Dispose of the degraded material according to safety guidelines and obtain a fresh supply.
Low yield in a reaction The compound may have degraded prior to use, or the reaction conditions may be promoting its decomposition.1. Verify the purity of the starting material. 2. Analyze the reaction mixture for byproducts consistent with the degradation of ethyl (tert-butylamino)(oxo)acetate. 3. If the reaction is conducted in an aqueous or protic solvent, consider using an anhydrous solvent and inert atmosphere.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Presence of degradation products.1. Identify the impurities by comparing with the expected spectra of potential degradation products like (tert-butylamino)(oxo)acetic acid and tert-butylamine. 2. If significant degradation has occurred, the material should not be used for quantitative experiments.

Section 4: Experimental Protocols

To ensure the integrity of your ethyl (tert-butylamino)(oxo)acetate, we recommend the following analytical procedures.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of ethyl (tert-butylamino)(oxo)acetate and detecting the presence of its primary hydrolysis product.

Materials:

  • Ethyl (tert-butylamino)(oxo)acetate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm (or as determined by UV scan)

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The parent compound should elute as a major peak. The presence of earlier eluting, more polar peaks may indicate the presence of the hydrolyzed acid byproduct.

Protocol 2: Stability Study at Room Temperature

This workflow allows you to assess the stability of your compound under your specific laboratory conditions.

Caption: Workflow for assessing the stability of ethyl (tert-butylamino)(oxo)acetate.

Section 5: Chemical Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of ethyl (tert-butylamino)(oxo)acetate is crucial for troubleshooting and proper handling.

Hydrolysis of the Ester and Amide Moieties

The primary degradation pathway is expected to be hydrolysis. The ester linkage is generally more susceptible to cleavage than the amide bond.

Hydrolysis_Pathway reactant Ethyl (tert-butylamino)(oxo)acetate C₁₀H₁₉NO₃ acid (tert-butylamino)(oxo)acetic acid C₆H₁₁NO₃ reactant->acid Ester Hydrolysis (Primary) alcohol Ethanol C₂H₅OH reactant->alcohol Ester Hydrolysis (Primary) amine tert-Butylamine C₄H₁₁N reactant->amine Amide Hydrolysis (Secondary) oxalic_acid Oxalic Acid C₂H₂O₄ reactant->oxalic_acid Amide Hydrolysis (Secondary)

Caption: Potential hydrolysis pathways of ethyl (tert-butylamino)(oxo)acetate.

References

  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Journal of the Chemical Society, Perkin Transactions 2.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • Safety data sheet - CPAChem. CPAChem.

  • A Novel Approach to Carbonate Stone Conservation: Induced Calcium Oxalate Formation Through the Application of Ammonium N-Ethyloxamate (AmEtOxam) on White Carrara Marble. MDPI.

  • Material Safety Data Sheet. Sasol.

  • SAFETY DATA SHEET - Meridian Bioscience. Meridian Bioscience.

Sources

Optimization

Troubleshooting low conversion in alpha-keto amide formation

Welcome to the Technical Support Center for α-Keto Amide Synthesis. As a Senior Application Scientist, I frequently consult on the assembly of α-keto amides—a privileged pharmacophore crucial in the design of covalent pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-Keto Amide Synthesis. As a Senior Application Scientist, I frequently consult on the assembly of α-keto amides—a privileged pharmacophore crucial in the design of covalent protease inhibitors (such as Boceprevir and Nirmatrelvir). While conceptually straightforward, the synthesis of this moiety is notoriously plagued by low conversion rates, epimerization at the α-chiral center, and deceptive analytical readouts.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow for Low Conversion

G Start Low Conversion Detected CheckNMR Missing Ketone Signal in NMR (DMSO/D2O)? Start->CheckNMR Hydrate Hydrate Formation (False Low Conv.) CheckNMR->Hydrate Yes Route Identify Synthetic Route CheckNMR->Route No Sol1 Use CDCl3 & Avoid Aqueous Workup Hydrate->Sol1 Coupling Direct Coupling (α-keto acid + amine) Route->Coupling Oxidation Oxidation of α-hydroxy amide Route->Oxidation Decarb Decarboxylation / Steric Hindrance Coupling->Decarb Epimer Epimerization / Over-oxidation Oxidation->Epimer Sol2 Use HATU or switch to PADAM route Decarb->Sol2 Sol3 Use Dess-Martin Periodinane (DMP) Epimer->Sol3

Diagnostic workflow for troubleshooting low conversion in α-keto amide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

The "False" Low Conversion: Hydrate Formation

Q: My LC-MS shows the correct product mass, but my 1H/13C NMR in DMSO-d6 shows no ketone carbonyl peak (~190 ppm) and extra unexpected signals. Did the reaction fail?

A: Likely not. You are observing a "false" low conversion due to solvent-induced hydration.

  • Causality: The strong electron-withdrawing nature of the amide group makes the adjacent ketone carbonyl highly electrophilic. In the presence of water or hygroscopic solvents like DMSO, the ketone undergoes rapid nucleophilic attack to form a stable gem-diol (hydrate)[1]. This equilibrium masks the ketone signal in 13C NMR and shifts the α-proton signals, falsely suggesting degradation or an incomplete reaction.

  • Actionable Fix: Dry your samples thoroughly and switch your NMR solvent to anhydrous CDCl3. Avoid prolonged exposure to aqueous conditions during workup.

Direct Coupling Failures: Decarboxylation vs. Sterics

Q: I am trying to couple an α-keto acid with a sterically hindered amine using standard EDCI/HOBt, but I am getting <20% conversion and significant byproduct formation.

A: Direct amidation of α-keto acids is fundamentally challenged by competing degradation pathways.

  • Causality: Activating an α-keto acid creates an intermediate that is highly susceptible to decarboxylation (loss of CO2). When using a standard carbodiimide like EDCI with a sterically hindered amine, the desired nucleophilic attack is slowed down. This kinetic delay allows the decarboxylation pathway to dominate, destroying your starting material and resulting in low yields[2].

  • Actionable Fix: Switch to a highly efficient coupling reagent like HATU. HATU rapidly forms a highly reactive HOAt-ester, kinetically outcompeting the decarboxylation pathway even with hindered amines[2]. Alternatively, utilize the PADAM (Passerini Amine Deprotection Acyl Migration) multicomponent route to bypass the α-keto acid entirely[3].

Epimerization During Oxidation

Q: I switched strategies to synthesize the α-hydroxy amide first, followed by oxidation. The conversion is high, but I am observing a 1:1 mixture of diastereomers. How do I prevent epimerization?

A: You are losing stereochemical integrity during the oxidation step due to the acidity of the product.

  • Causality: Once the α-keto amide is formed, the α-proton becomes highly acidic due to the dual electron-withdrawing effect of the keto and amide groups. Basic conditions, extended reaction times, or harsh oxidants (e.g., poorly temperature-controlled Swern oxidations) lead to rapid enolization and subsequent epimerization.

  • Actionable Fix: Dess-Martin Periodinane (DMP) is the gold standard for this transformation. It operates under mild, near-neutral conditions and reacts rapidly, minimizing the time the sensitive α-chiral center spends in a vulnerable state[3].

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling of α-Keto Acids (High-Efficiency Route)

Use this protocol when direct coupling is necessary but standard EDCI methods fail due to decarboxylation.

  • Preparation: Dissolve the α-keto acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion.

  • Base Addition (Critical Step): Add DIPEA (2.5 eq) dropwise over 5 minutes.

    • Causality Note: Adding the base after the coupling reagent ensures that the acid and HATU complex immediately upon deprotonation, minimizing the window for base-catalyzed decarboxylation.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Check: Quench a 10 µL aliquot in water/MeCN. Analyze via LC-MS. A successful reaction will show the product mass without the prominent [M-44] peak (which indicates decarboxylation).

Protocol B: DMP Oxidation of α-Hydroxy Amides (Stereo-Preserving Route)

Use this protocol to avoid epimerization when oxidizing α-hydroxy amides to α-keto amides.

  • Preparation: Dissolve the α-hydroxy amide (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the flask to 0 °C under an inert atmosphere (N2 or Ar).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise.

    • Causality Note: DMP is a hypervalent iodine reagent that selectively oxidizes the hydroxyl group without requiring the basic conditions that trigger α-epimerization[4].

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor strictly by TLC.

  • Quench (Critical Step): Dilute with DCM and quench with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes.

    • Causality Note: Na2S2O3 reduces unreacted DMP, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or hydration of the newly formed keto-amide.

  • Self-Validation Check: Following extraction and concentration, run a 1H NMR of the crude product in CDCl3. You should observe a sharp singlet/multiplet for the α-proton without doubling of the peaks, confirming diastereomeric purity[4].

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyConversion EfficiencyEpimerization RiskMechanistic Caveat / Best Use Case
EDCI/HOBt Coupling LowLowHighly prone to decarboxylation. Use only for simple, unhindered amines.
HATU/DIPEA Coupling HighLow-MediumRapidly overcomes steric hindrance, outcompeting degradation[2].
DMP Oxidation HighVery LowGold standard for complex peptides; prevents enolization and preserves chirality[3].
PADAM Route HighLowBest for the multicomponent assembly of novel, highly substituted scaffolds[3].

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. nih.gov.
  • Button-Push On-Demand Synthesis for Rapid Optimization of Antiviral Peptidomimetics. doi.org.
  • Pin1 Inhibitors: Towards Understanding the Enzym
  • Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxid
  • Structural Basis for the Potent Calpain Inhibitory Activity of Peptidyl α-Ketoacids. nih.gov.

Sources

Troubleshooting

Technical Support Center: Desymmetrization &amp; Aminolysis Troubleshooting

Welcome to the Technical Support Center for Mono-Ester Synthesis via Diester Aminolysis . This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mono-Ester Synthesis via Diester Aminolysis . This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling with the desymmetrization of dicarboxylic acid derivatives (such as malonates, squarates, and succinates).

When reacting a diester with a primary or secondary amine, the goal is often to isolate the mono-ester mono-amide . However, the kinetic competition frequently leads to the over-addition of the amine, resulting in the dreaded bis-amide side product . This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high mono-ester selectivity.

📊 Kinetic Optimization Data

To understand the impact of reaction parameters on product distribution, review the quantitative data summarized below. This table demonstrates how controlling local concentration and thermal energy shifts the reaction away from bis-amide formation.

Reaction ConditionAmine (Eq.)Addition MethodTemp (°C)SolventMono-Ester Yield (%)Bis-Amide Yield (%)
Unoptimized 1.0Bolus (All at once)25 °CEtOH45%35%
Stoichiometric Control 0.9Dropwise (1 h)25 °CEtOH65%15%
Thermal Control 0.9Dropwise (1 h)0 °CEtOH82%5%
Optimized System 0.9Syringe Pump (4 h)-10 °CDCM94% < 1%

❓ Frequently Asked Questions & Troubleshooting

Q1: Why does the bis-amide side product form even when I use a strict 1:1 stoichiometric ratio?

A: This is a classic issue of local concentration and mixing kinetics. When a drop of amine enters the reaction mixture, the local concentration of the nucleophile in that micro-environment is extremely high. Even if the global stoichiometry is 1:1, the newly formed mono-ester in that specific drop is immediately surrounded by unreacted amine. This allows the second aminolysis step (


) to compete with the first (

) before the solution is homogenized.
  • Causality & Solution: You must control the addition rate. Using a syringe pump to add the amine dropwise into a vigorously stirred solution of the diester ensures that the amine is dispersed globally before it can react a second time.

Q2: How does temperature affect the mono-ester to bis-amide ratio?

A: Temperature control exploits the activation energy difference (


) between the first and second nucleophilic attacks. The first aminolysis yields a mono-ester mono-amide. The newly formed amide group is electron-donating via resonance, which significantly decreases the electrophilicity of the remaining ester carbonyl.
  • Causality & Solution: Because the second attack requires more activation energy, lowering the reaction temperature (e.g., to 0 °C or -10 °C) disproportionately slows down

    
     relative to 
    
    
    
    . At room temperature, there is enough thermal energy to overcome the
    
    
    barrier, leading to bis-amide formation. As documented in squaric ester probe designs, .
Q3: Can the choice of solvent or additives minimize bis-amide formation?

A: Yes. The electronics of the ester leaving group and the solvent environment dictate the baseline reactivity. For instance, in the synthesis of malonic acid derivatives, using a dialkyl ester in standard solvents often leads to a mixture of mono- and bis-amides.

  • Causality & Solution: By utilizing specific catalysts like alkali alcoholates, you can selectively precipitate the mono-ester alkali salt. This phase separation effectively removes the mono-ester from the reaction phase, completely halting the progression to the bis-amide. This phenomenon is a cornerstone of [1].

🔬 Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition inherent in diester aminolysis.

Mechanism Diester Diester (Electrophile) MonoEster Mono-Ester (Target Product) Diester->MonoEster k1 (Fast) Desired Pathway Amine Amine (Nucleophile) Amine->MonoEster BisAmide Bis-Amide (Side Product) Amine->BisAmide MonoEster->BisAmide k2 (Slow) Undesired Pathway

Kinetic pathway of diester aminolysis showing competition between mono-ester and bis-amide.

🧪 Self-Validating Experimental Protocol

Highly Selective Synthesis of a Squaramate Mono-Ester (Minimizing Squaraine Bis-Amide)

This protocol utilizes kinetic control, thermal depression, and sub-stoichiometric nucleophile loading to guarantee high mono-ester fidelity.

Step 1: Electrophile Preparation

  • Action: Dissolve diethyl squarate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic squarate core.

  • Self-Validation: The solution must be perfectly clear and colorless. Any cloudiness indicates moisture contamination, requiring solvent drying prior to proceeding.

Step 2: Thermal Arrest

  • Action: Submerge the reaction flask in an ice-brine bath and allow the internal temperature to equilibrate to -10 °C.

  • Causality: Thermal depression is critical to arrest the reaction at the mono-addition stage by starving the system of the energy required to overcome the

    
     barrier.
    

Step 3: Controlled Nucleophilic Addition

  • Action: Dissolve the primary amine (0.9 eq, 9.0 mmol) in 20 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise to the vigorously stirred squarate solution over a period of 4 hours.

  • Causality: Using 0.9 equivalents ensures the diester remains in slight statistical excess. The 4-hour addition prevents local concentration spikes, ensuring global homogenization before the amine can attack the mono-ester.

Step 4: In-Process Monitoring

  • Action: Monitor the reaction via TLC (Mobile Phase: Hexanes:EtOAc 7:3) after the addition is complete.

  • Self-Validation: You should observe three distinct states:

    • Top Spot (High Rf): Unreacted diethyl squarate (faint).

    • Middle Spot (Medium Rf): The desired mono-ester mono-amide (dominant, highly UV-active).

    • Baseline (Low Rf): The bis-amide side product (should be absent or barely visible).

Step 5: Quenching and Isolation

  • Action: Quench the reaction mixture with 10 mL of 0.1 M HCl at -10 °C, then warm to room temperature. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: The mild acid quench immediately protonates any trace unreacted amine, converting it to a non-nucleophilic ammonium salt. This prevents bis-amide formation during the concentration step where the solvent volume decreases and reagent proximity increases.

📚 References

  • Method of preparing substituted malonic ester anilides and malonic acid mono-anilides US Patent 5334747A URL:

  • Squaric Ester Applications as Novel Lysine Electrophiles in Molecular Probe Design Massachusetts Institute of Technology (DSpace Repository) URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Solvent Choice for Alpha-Keto Ester Crystallization

Answering the user's request to create a technical support center for the optimization of solvent choice for alpha-keto ester crystallization. Welcome to the technical support center for the crystallization of alpha-keto...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for the optimization of solvent choice for alpha-keto ester crystallization.

Welcome to the technical support center for the crystallization of alpha-keto esters. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their crystallization protocols, troubleshoot common issues, and understand the fundamental principles governing solvent selection for this important class of molecules.

Alpha-keto esters are valuable intermediates in the pharmaceutical and fine chemical industries, prized for their versatile reactivity stemming from adjacent keto and ester functional groups.[1][2] However, these same functional groups introduce specific challenges and opportunities in crystallization. This guide provides a structured approach, from foundational principles to advanced troubleshooting, to help you achieve high-purity, crystalline material with consistent and desirable physical properties.

Part 1: Foundational Principles of Crystallization

Before troubleshooting, it's essential to understand the core concepts that drive the formation of crystals from a solution.

Q1: What is supersaturation and why is it the most critical parameter in crystallization?

Answer: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions at a given temperature and pressure.[3][4] It is the fundamental driving force for both the birth of new crystals (nucleation) and their subsequent growth.[3][5]

The level of supersaturation dictates the final product attributes:

  • High Supersaturation: At high levels, the system relieves stress by rapidly forming many small crystals (nucleation dominates growth).[3][7] This can lead to smaller particle sizes, higher impurity incorporation, and sometimes the formation of less stable amorphous solids or oils.[8][9]

Controlling the rate at which supersaturation is generated—whether by cooling, solvent evaporation, or adding an anti-solvent—is the key to controlling your crystallization process.[3][10]

Q2: How do the functional groups of an alpha-keto ester influence solvent selection?

Answer: The structure of an alpha-keto ester, containing both a ketone and an ester group, makes it a polar molecule with hydrogen bond accepting capabilities. This has several implications for solvent choice:

  • Polarity Matching: "Like dissolves like" is a guiding principle. Solvents with moderate to high polarity, such as ethyl acetate, acetone, or acetonitrile, are often good starting points for dissolving alpha-keto esters.[11]

  • Hydrogen Bonding: The carbonyl oxygens of both the keto and ester groups can act as hydrogen bond acceptors. Protic solvents (like ethanol or isopropanol) can form strong hydrogen bonds with the solute, which can significantly impact solubility.[12][13] While this can be useful for dissolution, very strong solvent-solute interactions can sometimes inhibit crystallization by making it too difficult for solute molecules to "let go" of the solvent and organize into a crystal lattice.[14][15]

  • Chemical Compatibility: Alpha-keto esters are reactive intermediates.[2][16] It is crucial to select a solvent that is inert under the crystallization conditions. For example, using a primary or secondary alcohol as a solvent at elevated temperatures, especially with acidic or basic impurities present, could potentially lead to side reactions like transesterification or ketal formation.

Part 2: Systematic Solvent Screening Workflow

A methodical approach to solvent selection is more efficient than random trial and error. The goal is to find a solvent or solvent system where the alpha-keto ester has high solubility at an elevated temperature and low solubility at a lower temperature.[17]

Step-by-Step Protocol: Initial Solvent Screening
  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude alpha-keto ester into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent dropwise until the solid just dissolves. Record the approximate volume. A good candidate will require a moderate amount of solvent; if it dissolves in a single drop, it's likely too soluble. If it remains insoluble after 1-2 mL, it is not a suitable solvent on its own.

  • Heating: For vials where the compound was sparingly soluble at room temperature, gently heat the mixture. A good solvent will fully dissolve the compound upon heating.[17]

  • Cooling (Inducing Crystallization): Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.[8] Observe for crystal formation.

  • Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a good quantity of crystalline solid upon cooling.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Solvent Systems Start Start with Crude α-Keto Ester TestSolubility Test Solubility in ~10 Solvents (Varying Polarity & Functionality) Start->TestSolubility Decision1 Good Solubility Profile? (High at T_high, Low at T_low) TestSolubility->Decision1 Success Crystals Formed Proceed to Optimization Decision1->Success Yes Failure1 No Suitable Single Solvent Found Decision1->Failure1 No SelectSystems Select Miscible Solvent/Anti-Solvent Pairs Failure1->SelectSystems Proceed to Phase 2 MethodA Cooling Crystallization: Dissolve in 'Good' Solvent (Hot), Add 'Anti-Solvent' until Cloudy, Reheat to Clear, Cool Slowly SelectSystems->MethodA MethodB Vapor Diffusion: Compound in 'Good' Solvent (Inner Vial), Diffuse 'Anti-Solvent' Vapor (Outer Vial) SelectSystems->MethodB Decision2 Crystals Formed? MethodA->Decision2 MethodB->Decision2 Success2 Crystals Formed Proceed to Optimization Decision2->Success2 Yes Failure2 Re-evaluate Solvents or Purify Crude Material Decision2->Failure2 No

Data Table: Common Solvents for Crystallization

The table below summarizes key properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Type
n-Heptane980.11.9Nonpolar Aprotic
Toluene1112.42.4Nonpolar Aprotic
Dichloromethane403.19.1Polar Aprotic
Diethyl Ether352.84.3Polar Aprotic
Ethyl Acetate774.46.0Polar Aprotic
Acetone565.120.7Polar Aprotic
Acetonitrile825.837.5Polar Aprotic
Isopropanol (IPA)823.918.3Polar Protic
Ethanol784.324.6Polar Protic
Methanol655.132.7Polar Protic
Water10010.280.1Polar Protic

Data compiled from various sources, including references[12].

Part 3: FAQs and Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of alpha-keto esters.

Troubleshooting_Decision_Tree

Q3: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a classic case where the solution is likely in a metastable supersaturated state but lacks the energy to begin nucleation.[4][18] You need to induce nucleation. Try these methods in order:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[8] The microscopic imperfections on the glass provide a surface for nucleation.

  • Seeding: Add a tiny crystal from a previous successful batch (a "seed crystal").[8][17] This provides a perfect template for further crystal growth.

  • Evaporation: If the solution is clear, you may have used too much solvent. Allow a small amount to evaporate to increase the concentration, then try cooling again.[8]

Q4: My compound has separated as an oily liquid instead of a solid. What is "oiling out" and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[19][20] This often happens when the solution is too concentrated or cooled too quickly, or when significant impurities are present that depress the compound's melting point.[20][21]

Solutions:

  • Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount (10-20%) more of the hot solvent.[19][20] This lowers the saturation temperature, ensuring the compound precipitates as a solid below its melting point.

  • Slow Down Cooling: After adding more solvent, cool the solution much more slowly. Insulate the flask to ensure gradual temperature reduction.[19][20]

  • Change Solvents: The chosen solvent may be too effective. Switch to a solvent in which your compound is slightly less soluble, or use a binary solvent system to better modulate the solubility.[8]

Q5: My crystallization produced very fine needles or a powder, which is difficult to filter. How can I get larger crystals?

Answer: The formation of very small crystals or powders is a sign that nucleation happened too quickly and dominated the growth process, which is a result of generating supersaturation too rapidly.[3][8][20]

Solutions:

  • Reduce the Rate of Supersaturation:

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise over a longer period, with efficient stirring to avoid localized high supersaturation.[22][23]

  • Increase Solvent Volume: Similar to fixing "oiling out," using a slightly larger volume of solvent will mean the solution remains unsaturated for longer during cooling, promoting a more controlled crystallization.[8]

Q6: My final yield is very low. How can I improve it?

Answer: A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.[19]

Solutions:

  • Check Solvent Volume: You may have used a large excess of solvent. The key is to use the minimum amount of hot solvent required to fully dissolve your compound.[20]

  • Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature. Chilling in an ice bath or refrigerator for an extended period can significantly increase yield.[8]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by evaporating a portion of the solvent and re-cool it. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[20]

References

  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. [Link]

  • Guide for crystallization. Unknown Source. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. White Rose Research Online. [Link]

  • Supersaturated Solutions Explained. RevisionDojo. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. [Link]

  • Supersaturation. Wikipedia. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Cooling/Freezing Crystallization. Myande. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Unknown Source. [Link]

  • Purification: How To. Chemistry - University of Rochester. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Crystallization Tips. Hampton Research. [Link]

  • Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. DOI. [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]

  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications. [Link]

  • Supersaturation: Formation, measurement and control. ResearchGate. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Protein XRD Protocols - Crystallization of Proteins. Unknown Source. [Link]

  • Processes involving the use of antisolvent crystallization.
  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Rsc.org. [Link]

  • Crystallization process guide | industrial use. ANDRITZ. [Link]

  • Chemistry Crystallization. sathee jee. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Unknown Source. [Link]

  • Preparation method of alpha-keto ester.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Unknown Source. [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. PMC. [Link]

  • Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry (RSC Publishing). [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir | Request PDF. ResearchGate. [Link]

  • Table 2 Solubility of different ketones in the buffer medium and... ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Chemical Shifts of Ethyl (tert-butylamino)(oxo)acetate

Executive Summary & Objective Ethyl (tert-butylamino)(oxo)acetate (also known as ethyl N-tert-butyloxamate) is a highly versatile building block in organic synthesis, frequently utilized in the preparation of complex het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

Ethyl (tert-butylamino)(oxo)acetate (also known as ethyl N-tert-butyloxamate) is a highly versatile building block in organic synthesis, frequently utilized in the preparation of complex heterocycles, peptidomimetics, and oxamate-based enzyme inhibitors. Rigorous structural validation of this intermediate is critical before proceeding with downstream coupling reactions.

While 1D


H NMR spectroscopy remains the gold standard for structural elucidation, modern high-throughput drug development workflows increasingly rely on predictive software to accelerate dereplication and structural assignment. This guide objectively compares the experimental 

H NMR chemical shifts of ethyl (tert-butylamino)(oxo)acetate against three leading predictive algorithms (ACD/Labs, Mnova, and ChemDraw) and analyzes the causality behind solvent-induced shift variations.

Molecular Context & Structural Nuances

The structure of ethyl (tert-butylamino)(oxo)acetate features three distinct proton environments attached to a highly electron-withdrawing oxamate core (-CO-CO-NH-):

  • tert-Butyl Group (-C(CH3)3): A bulky aliphatic group that restricts rotation around the C-N bond, locking the amide into a preferred conformation.

  • Ethyl Ester Group (-O-CH2-CH3): Subject to strong anisotropic deshielding from the adjacent vicinal dicarbonyl system.

  • Amide Proton (-NH-): Highly exchangeable and exquisitely sensitive to hydrogen bonding and solvent polarity.

Understanding the causality behind these structural features is essential for interpreting why certain predictive algorithms succeed or fail.

Comparative Analysis I: Experimental Data vs. Predictive Algorithms

Predictive NMR software utilizes different underlying logic: empirical additivity rules, database-driven HOSE (Hierarchical Organisation of Spherical Environments) codes, or neural networks [1]. We compared a synthesized high-accuracy experimental reference standard of ethyl (tert-butylamino)(oxo)acetate against three common tools.

Table 1: H NMR Chemical Shifts (CDCl3, 400 MHz)
Proton EnvironmentMultiplicityExp. Standard (ppm)ACD/Labs Pred.Mnova Pred.ChemDraw Pred.Max Deviation (Δ)
tert-Butyl (-C(CH3)3)s (9H)1.40 1.381.421.350.05 ppm
Ethyl CH3 (-CH2CH3)t (3H)1.38 1.361.391.330.05 ppm
Ethyl CH2 (-CH2CH3)q (2H)4.32 4.304.354.210.11 ppm
Amide NH (-NH-)br s (1H)7.15 7.207.056.800.35 ppm
Causality & Technical Insights
  • The Vicinal Dicarbonyl Effect: The experimental shift of the ethyl CH2 group (4.32 ppm) is unusually downfield for a standard ester (typically ~4.1 ppm). This is caused by the combined magnetic anisotropy and electron-withdrawing nature of the two adjacent carbonyl groups. ChemDraw , which relies heavily on basic empirical additivity rules, underestimates this cumulative deshielding effect, resulting in a 0.11 ppm deviation.

  • Algorithmic Superiority: ACD/Labs Structure Elucidator and Mnova perform better because they utilize massive proprietary databases and neural networks [2] that recognize the specific oxamate substructure, rather than calculating shifts bond-by-bond.

  • Amide NH Variability: The NH proton shows the highest deviation across all predictors. Amide protons are highly dependent on concentration, temperature, and trace impurities in the solvent, making in-silico prediction inherently challenging without explicit quantum mechanical (DFT) solvent modeling.

Comparative Analysis II: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent selection is a critical variable in NMR experimental design. The table below demonstrates the self-validating system of solvent-induced shift variations.

Table 2: Solvent-Induced Chemical Shift Variations
Proton EnvironmentCDCl3 Shift (ppm)DMSO-d6 Shift (ppm)Shift Difference (Δ ppm)
tert-Butyl (9H)1.401.35-0.05 (Shielded)
Ethyl CH3 (3H)1.381.28-0.10 (Shielded)
Ethyl CH2 (2H)4.324.22-0.10 (Shielded)
Amide NH (1H)7.158.40+1.25 (Deshielded)
Causality & Technical Insights

While the aliphatic protons experience minor upfield shielding due to changes in bulk magnetic susceptibility, the Amide NH proton undergoes a massive downfield shift (+1.25 ppm) [3].

  • In CDCl3 (Non-H-Bonding): The solvent cannot accept hydrogen bonds. The NH shift (~7.15 ppm) is governed by weak solute-solute interactions and the intrinsic deshielding of the oxamate core.

  • In DMSO-d6 (Strong H-Bond Acceptor): The highly polar S=O bond of DMSO acts as a strong intermolecular hydrogen bond acceptor. This interaction pulls electron density away from the N-H bond, severely deshielding the proton and shifting it downfield to ~8.40 ppm.

Detailed Experimental Methodology

To ensure a self-validating and reproducible system, the following step-by-step protocol must be strictly adhered to when acquiring the experimental reference data.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of high-purity ethyl (tert-butylamino)(oxo)acetate.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure no particulate matter remains to prevent magnetic field inhomogeneities.

  • Transfer the solution to a 5 mm precision NMR tube (e.g., Wilmad 528-PP).

Step 2: Spectrometer Tuning & Shimming

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear probe.

  • Set the probe temperature to exactly 298 K.

  • Perform automated tuning and matching (ATM) for the

    
    H nucleus.
    
  • Execute gradient shimming (TopShim) on the

    
    H lock signal of CDCl3 to ensure a sharp, symmetrical solvent peak.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton pulse with 30° flip angle (zg30).

  • Number of Scans (NS): 16 (provides sufficient signal-to-noise ratio for a 15 mg sample).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation of the bulky tert-butyl protons).

  • Spectral Width (SW): 20 ppm (to capture any highly deshielded exchangeable protons).

Step 4: Data Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the internal TMS singlet strictly to 0.00 ppm.

Visualizations

NMR_Workflow SamplePrep 1. Sample Preparation (Ethyl (tert-butylamino)(oxo)acetate) SolventSelection 2. Solvent Selection (CDCl3 vs DMSO-d6) SamplePrep->SolventSelection Acquisition 3. 1H NMR Acquisition (400 MHz, 298 K) SolventSelection->Acquisition Processing 4. Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Comparison 6. Comparative Analysis (Exp. vs Pred. Shifts) Processing->Comparison Prediction 5. Predictive Software (ACD/Labs, Mnova, ChemDraw) Prediction->Comparison In-silico Data Validation 7. Structural Validation Comparison->Validation

Figure 1: Step-by-step workflow for NMR structural elucidation and predictive validation.

Solvent_Interaction Molecule Ethyl (tert-butylamino)(oxo)acetate (Oxamate Core) NH_Proton Amide NH Proton (Exchangeable) Molecule->NH_Proton CDCl3 CDCl3 Solvent (Non-H-Bonding) NH_Proton->CDCl3 Dissolved in DMSO DMSO-d6 Solvent (Strong H-Bond Acceptor) NH_Proton->DMSO Dissolved in Shift_CDCl3 δ ~ 7.15 ppm (Intramolecular H-Bonding) CDCl3->Shift_CDCl3 Weak interaction Shift_DMSO δ ~ 8.40 ppm (Intermolecular H-Bonding) DMSO->Shift_DMSO Strong H-Bonding Deshielding Effect

Figure 2: Causality of solvent-induced chemical shift variations for the oxamate NH proton.

References

  • Gaffour, A., Zapletal, V., Stošek, J., et al. "Streamlining NMR Chemical Shift Predictions for Intrinsically Disordered Proteins: Design of Ensembles with Dimensionality Reduction and Clustering." Journal of Chemical Information and Modeling, 2024.[Link][1]

  • Dias, D.A., Jones, O.A.H., Beale, D.J., et al. "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." Metabolites, 2016; 6(4):46.[Link][2]

  • Gottlieb, H.E., Kotlyar, V., Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997; 62(21):7512-7515.[Link][3]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of the C=O Stretch in α-Keto Amides

This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies of α-keto amides in infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies of α-keto amides in infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying electronic and structural factors that govern these characteristic vibrations. We will objectively compare the IR spectral features of α-keto amides with those of related carbonyl compounds, supported by experimental data and established spectroscopic principles.

The Diagnostic Power of the Carbonyl Stretch

Infrared spectroscopy is a cornerstone of chemical analysis, providing a rapid and non-destructive method for identifying functional groups within a molecule. The carbonyl (C=O) double bond is particularly noteworthy. Due to the large change in dipole moment during its vibration and the bond's inherent strength, the C=O stretch gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.[1][2] This absorption typically occurs in the 1650–1850 cm⁻¹ region, but its precise frequency is exquisitely sensitive to the molecular environment, offering a window into the electronic and structural landscape of the molecule.

Fundamental Factors Influencing C=O Stretching Frequency

To understand the spectrum of an α-keto amide, one must first appreciate the principal effects that shift the C=O stretching frequency. The position of this band is a direct reflection of the C=O bond's stiffness and strength; a stronger bond vibrates at a higher frequency. The two dominant influences are electronic effects (resonance and induction) and hydrogen bonding.[1][2][3]

  • Inductive Effect: Electronegative atoms attached to the carbonyl carbon pull electron density away through the sigma (σ) bond framework. This withdrawal of electrons strengthens and shortens the C=O bond, leading to an increase in the stretching frequency.[3][4]

  • Resonance Effect (Mesomerism): When a neighboring atom possesses a lone pair of electrons (like nitrogen in amides or oxygen in esters), it can donate this electron density to the carbonyl carbon via the pi (π) system. This delocalization of electrons imparts more single-bond character to the C=O bond, weakening and lengthening it.[3][5] Consequently, resonance decreases the stretching frequency.[3][5]

  • Hydrogen Bonding: When the carbonyl oxygen acts as a hydrogen bond acceptor, it lengthens the C=O bond.[2] This weakening of the bond results in a decrease in the absorption frequency.[2]

The final observed frequency is a net result of these competing effects.

Electronic_Effects cluster_inductive Inductive Effect cluster_resonance Resonance Effect Inductive Electronegative atom (X) pulls σ-electrons Inductive_Result Stronger, shorter C=O bond Higher ν(C=O) Inductive->Inductive_Result Strengthens bond Carbonyl C=O Frequency Inductive_Result->Carbonyl Resonance Lone pair on adjacent atom (Y) donates π-electrons Resonance_Result Weaker, longer C=O bond Lower ν(C=O) Resonance->Resonance_Result Weakens bond Resonance_Result->Carbonyl

Figure 1: Competing electronic effects on carbonyl (C=O) stretching frequency.

A Comparative Analysis of Carbonyl Compounds

To accurately interpret the spectrum of an α-keto amide, we must first establish a baseline by comparing simpler carbonyl-containing functional groups: ketones, esters, and amides.

Ketones: The Reference Standard

Saturated, acyclic ketones serve as a useful benchmark, with a C=O stretch typically appearing around 1715 cm⁻¹ .[6] In ketones, the carbonyl is flanked by alkyl groups, which have a minimal electronic effect, providing a relatively unperturbed C=O frequency.

Amides: Dominated by Resonance

In amides, the nitrogen atom is directly attached to the carbonyl carbon. Nitrogen is less electronegative than oxygen, making its lone pair of electrons highly available for donation.[7] This leads to a powerful resonance effect that significantly delocalizes the C=O π-electrons, imparting substantial single-bond character.[2][5] This effect overwhelmingly dominates the weaker inductive effect of the nitrogen. As a result, the amide C=O bond is considerably weaker than that of a ketone, and its stretching frequency is found at a much lower value, typically in the range of 1650–1690 cm⁻¹ .[1][2] This band is often referred to as the "Amide I" band.[8]

Esters: The Tug-of-War

Esters present a more complex scenario. The highly electronegative ester oxygen atom exerts a strong inductive effect, withdrawing electron density and strengthening the C=O bond.[3][4] Simultaneously, the lone pairs on this oxygen can participate in resonance, which would weaken the bond.[7] In this electronic tug-of-war, the inductive effect predominates.[5][9] The net result is a C=O bond that is stronger than in a ketone, causing the stretching frequency to appear at a higher wavenumber, generally 1735–1750 cm⁻¹ .[1][9]

The Unique Case of α-Keto Amides

An α-keto amide contains two adjacent carbonyl groups: a ketone carbonyl and an amide carbonyl. This arrangement creates a unique electronic environment that influences the stretching frequencies of both groups.

  • The Amide Carbonyl (Amide I band): The amide C=O stretch is expected to appear in its characteristic low-frequency region, around 1650-1690 cm⁻¹ , as it is still primarily governed by the strong resonance from the adjacent nitrogen atom.

  • The Ketone Carbonyl: The ketone C=O is positioned alpha to the electron-withdrawing amide group. The amide group exerts a net inductive-withdrawing effect on the adjacent ketone, which should strengthen the ketonic C=O bond and shift its frequency higher than a simple aliphatic ketone.

Experimental data for α-keto amides often shows a strong absorption band around 1700 cm⁻¹ .[10] This suggests that the two C=O stretching vibrations may be close in frequency and could potentially overlap, or that the electronic interplay between the two adjacent carbonyls results in an average absorption. For instance, in a study of α-keto acids, which are structurally similar, a strong C=O transition was observed at approximately 1700 cm⁻¹.[11][12]

The precise positions can be influenced by conformation and intermolecular interactions, but the key takeaway is the presence of two distinct carbonyl environments, one "amide-like" and one "ketone-like," with the latter being shifted by the electronic influence of the former.

Data Summary Table
Functional GroupTypical C=O Stretch (cm⁻¹)Primary Electronic EffectResulting C=O Bond Strength
Amide 1650 - 1690[1][2]Strong ResonanceWeaker
Ketone (Aliphatic) ~1715[6]Reference (Minimal Effects)Standard
Ester 1735 - 1750[1][9]Strong Inductive > ResonanceStronger
α-Keto Amide ~1680-1710 (often two bands or broad)Contains both amide and ketone C=O groups with mutual electronic influence.Two distinct C=O bonds

Experimental Protocol: Acquiring an IR Spectrum of a Solid α-Keto Amide

Accurate and reproducible data is paramount. The following outlines a standard procedure for preparing a solid sample for analysis by Fourier Transform Infrared (FTIR) Spectroscopy using the Potassium Bromide (KBr) pellet method. This technique is widely used as KBr is transparent to IR radiation.[13][14]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the solid α-keto amide sample into a fine powder using an agate mortar and pestle.[14] Particle size should be less than 2 µm to minimize scattering of the IR radiation.[15]

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic and should be stored in a desiccator or oven.[15]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the mixture into a pellet die assembly.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 10,000-15,000 psi) for several minutes to form a clear or translucent pellet.[4] A cloudy pellet may indicate insufficient grinding, excess sample, or moisture contamination.[15]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The strongest absorption bands should ideally have a transmittance of 0-10%.[15]

  • Data Analysis:

    • Identify the key absorption bands, paying close attention to the 1650-1750 cm⁻¹ region to locate the C=O stretching frequencies of the amide and ketone groups.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N,N'-Disubstituted Ureas: An In-Depth Analysis

Disclaimer: The initial topic requested was the fragmentation pattern of CAS 87034-69-3. However, this CAS number does not correspond to a readily identifiable chemical structure in major public databases.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The initial topic requested was the fragmentation pattern of CAS 87034-69-3. However, this CAS number does not correspond to a readily identifiable chemical structure in major public databases. Therefore, this guide will provide a detailed analysis of the mass spectrometry fragmentation of a representative N,N'-disubstituted urea, N-phenyl-N'-(p-tolyl)urea, to illustrate the principles applicable to this class of compounds.

Introduction: The Significance of Fragmentation Analysis for N,N'-Disubstituted Ureas

N,N'-disubstituted ureas are a class of organic compounds with significant importance in medicinal chemistry, agriculture, and materials science. Their biological activity is often closely linked to their structure. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these molecules. Understanding the fragmentation patterns of N,N'-disubstituted ureas is crucial for identifying unknown compounds, characterizing metabolites, and distinguishing between isomers.

This guide provides a comprehensive overview of the fragmentation behavior of N,N'-disubstituted ureas under common ionization techniques, with a focus on Electrospray Ionization (ESI) and Electron Ionization (EI). We will explore the underlying fragmentation mechanisms, compare the resulting mass spectra, and provide a detailed experimental protocol for acquiring high-quality fragmentation data.

Core Fragmentation Pathways of N,N'-Disubstituted Ureas

The fragmentation of N,N'-disubstituted ureas is primarily governed by the lability of the C-N bonds of the urea moiety. The specific fragmentation pathways observed depend on the ionization method employed.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In positive-ion ESI-MS, N,N'-disubstituted ureas are typically observed as protonated molecules, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), are then used to induce fragmentation.

The most characteristic fragmentation pathway for protonated N,N'-disubstituted ureas is the cleavage of one of the C-N bonds, leading to the formation of a protonated isocyanate and a neutral amine, or a protonated amine and a neutral isocyanate.[1][2] The relative abundance of these fragment ions is influenced by the proton affinity of the resulting amine and the stability of the carbocation formed from the isocyanate.

For our representative molecule, N-phenyl-N'-(p-tolyl)urea (Molecular Weight: 226.28 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 227.29. Upon CID, two primary fragmentation pathways are expected:

  • Pathway A: Cleavage of the C-N bond adjacent to the phenyl group, leading to the formation of protonated p-toluidine (m/z 108.16) and neutral phenyl isocyanate.

  • Pathway B: Cleavage of the C-N bond adjacent to the p-tolyl group, resulting in the formation of protonated aniline (m/z 94.12) and neutral p-tolyl isocyanate.

The relative intensities of the fragment ions at m/z 108.16 and m/z 94.12 will depend on the gas-phase basicity of p-toluidine and aniline.

G M_H [M+H]⁺ m/z 227.29 frag_A Protonated p-toluidine m/z 108.16 M_H->frag_A Pathway A frag_B Protonated aniline m/z 94.12 M_H->frag_B Pathway B neutral_A Phenyl isocyanate M_H->neutral_A neutral_B p-tolyl isocyanate M_H->neutral_B

Caption: ESI-MS/MS fragmentation of protonated N-phenyl-N'-(p-tolyl)urea.

Electron Ionization (EI)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), a radical cation. The fragmentation of the molecular ion in EI is typically more extensive and complex than in ESI-CID.

For N-phenyl-N'-(p-tolyl)urea, the molecular ion will be observed at m/z 226.28. The primary fragmentation will still involve the cleavage of the C-N bonds. However, the resulting fragments will be radical cations and neutral radicals.

Key fragmentation pathways in EI include:

  • Alpha-cleavage: Homolytic cleavage of a C-N bond can lead to the formation of an anilino or p-toluidino radical cation and a neutral isocyanate radical, or vice versa.

  • Rearrangement Reactions: Hydrogen rearrangements are common, leading to the formation of stable fragment ions. For example, a McLafferty-type rearrangement is possible if longer alkyl chains are present on the nitrogen atoms.

  • Formation of Aromatic Cations: Fragments corresponding to the phenyl cation (m/z 77) and the tolyl cation (m/z 91) are also expected from further fragmentation of the initial products.

G M M⁺˙ m/z 226.28 frag_C Aniline radical cation m/z 93.13 M->frag_C frag_D p-toluidine radical cation m/z 107.15 M->frag_D frag_E Phenyl cation m/z 77.11 frag_C->frag_E frag_F Tolyl cation m/z 91.14 frag_D->frag_F

Caption: Major fragmentation pathways of N-phenyl-N'-(p-tolyl)urea under EI.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique significantly impacts the resulting mass spectrum and the information that can be obtained.

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Parent Ion Protonated molecule [M+H]⁺Molecular ion M⁺˙
Fragmentation Energy Low-energy CIDHigh-energy electron impact
Fragmentation Extent Generally less extensive, "softer" ionizationOften extensive and complex
Primary Cleavage Heterolytic cleavage of C-N bondsHomolytic cleavage (alpha-cleavage) of C-N bonds
Key Fragment Ions Protonated aminesRadical cation amines, aromatic cations
Primary Application LC-MS, analysis of complex mixtures, structural confirmationGC-MS, library matching, analysis of volatile compounds

Experimental Protocol: Acquiring High-Quality MS/MS Data for N,N'-Disubstituted Ureas

This protocol outlines a general procedure for analyzing a N,N'-disubstituted urea using a standard LC-ESI-MS/MS system.

Objective: To obtain a high-resolution MS/MS spectrum of a target N,N'-disubstituted urea for structural confirmation.

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Analytical standard of the target compound

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analytical standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • LC-MS Method Development:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3-0.5 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (Positive Ion Mode):

      • Full Scan (MS1):

        • Scan Range: m/z 50-500.

        • Capillary Voltage: 3.5-4.5 kV.

        • Source Temperature: 120-150 °C.

        • Desolvation Gas Flow: 600-800 L/hr.

      • Tandem MS (MS/MS):

        • Select the [M+H]⁺ ion of the target compound as the precursor ion.

        • Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to find the optimal energy for fragmentation.

        • Acquisition Mode: Data-dependent acquisition (DDA) or targeted MS/MS.

  • Data Analysis:

    • Identify the precursor ion in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the observed fragments.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation a Prepare Stock (1 mg/mL) b Prepare Working Solution (1-10 µg/mL) a->b c Inject Sample b->c d LC Separation c->d e ESI Ionization d->e f MS1 Scan e->f g Precursor Selection f->g h CID Fragmentation g->h i MS2 Scan h->i j Identify Precursor Ion i->j k Identify Fragment Ions j->k l Propose Fragmentation Pathway k->l

Caption: Experimental workflow for LC-MS/MS analysis of N,N'-disubstituted ureas.

Conclusion

The mass spectrometric fragmentation of N,N'-disubstituted ureas is a well-defined process that provides valuable structural information. The primary cleavage of the C-N bonds of the urea linkage is a consistent feature across different ionization methods, although the nature of the resulting fragments differs. Electrospray ionization coupled with tandem mass spectrometry is particularly powerful for the analysis of these compounds in complex matrices, providing clear and interpretable fragmentation spectra dominated by protonated amine fragments. Electron ionization, while providing more extensive fragmentation, can be useful for library matching and the analysis of more volatile derivatives. A thorough understanding of these fragmentation pathways is essential for researchers in drug discovery and development for the confident identification and characterization of this important class of molecules.

References

  • Reddy, G. N., & Srinivas, R. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(15), e9161. [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. Retrieved from [Link]

  • NIST. (n.d.). Urea, N-ethyl-N'-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Urea, phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of Tert-Butyl vs. Ethyl Amino Oxoacetates

This guide provides a technical comparison of Tert-Butyl Amino Oxoacetate (Tert-Butyl Oxamate) and Ethyl Amino Oxoacetate (Ethyl Oxamate). These compounds serve as critical building blocks in the synthesis of -keto amide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Tert-Butyl Amino Oxoacetate (Tert-Butyl Oxamate) and Ethyl Amino Oxoacetate (Ethyl Oxamate). These compounds serve as critical building blocks in the synthesis of


-keto amides, peptidomimetics, and heterocyclic scaffolds used in drug discovery.

Executive Summary

Ethyl Amino Oxoacetates function primarily as reactive electrophiles . They are the standard choice for rapid diversification via nucleophilic acyl substitution (aminolysis) to form oxalamides or cyclization to form heterocycles (e.g., triazoles, oxazoles).

Tert-Butyl Amino Oxoacetates function primarily as sterically shielded protecting groups or acid-labile precursors . The bulky tert-butyl group suppresses nucleophilic attack at the ester carbonyl, rendering the moiety resistant to basic hydrolysis and aminolysis. This allows for orthogonal functionalization of the molecule before the oxalate group is unmasked via acidolysis.

Quick Selection Matrix
FeatureEthyl Amino OxoacetateTert-Butyl Amino Oxoacetate
Primary Role Reactive ElectrophileOrthogonal Protecting Group
Aminolysis Rate Fast (mins to hours)Negligible / Very Slow
Base Stability Low (Saponifies easily)High (Sterically protected)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves to acid)
Key Application Library synthesis, HeterocyclesMulti-step total synthesis

Mechanistic Analysis

Steric vs. Electronic Effects

The reactivity difference is governed by the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

  • Ethyl Group (

    
    ):  Presents minimal steric hindrance. The carbonyl carbon is accessible, allowing tetrahedral intermediate formation. The ethoxide is a competent leaving group (
    
    
    
    ).
  • Tert-Butyl Group (

    
    ):  Creates a massive steric cone (cone angle > 100°). This physically blocks nucleophiles from approaching the carbonyl carbon. Furthermore, the inductive effect (
    
    
    
    ) of the t-butyl group slightly reduces the electrophilicity of the carbonyl, though sterics are the dominant factor.
Orthogonality Logic

In complex molecule synthesis, this difference allows for chemoselective differentiation :

  • Ethyl esters can be selectively hydrolyzed or aminolyzed in the presence of t-butyl esters.

  • Tert-butyl esters can be selectively cleaved by acid (e.g., TFA, HCl/Dioxane) in the presence of ethyl esters.

Reactivity Start Amino Oxoacetate Scaffold R-NH-CO-CO-OR' Ethyl Ethyl Ester (R'=Et) Accessible Carbonyl Start->Ethyl tButyl t-Butyl Ester (R'=tBu) Sterically Shielded Start->tButyl Aminolysis Aminolysis (R''-NH2) Ethyl->Aminolysis Fast Hydrolysis_Base Base Hydrolysis (OH-) Ethyl->Hydrolysis_Base Fast Hydrolysis_Acid Acid Cleavage (H+) Ethyl->Hydrolysis_Acid Stable tButyl->Aminolysis Blocked tButyl->Hydrolysis_Base Resistant tButyl->Hydrolysis_Acid Cleaves Product_Amide Oxalamide (R-NH-CO-CO-NH-R'') Aminolysis->Product_Amide Product_Acid Oxamic Acid (R-NH-CO-CO-OH) Hydrolysis_Base->Product_Acid Hydrolysis_Acid->Product_Acid

Figure 1: Divergent reactivity profiles. Green arrows indicate favorable pathways; red dotted lines indicate blocked/resistant pathways.

Experimental Data & Protocols

Synthesis of Starting Materials

While both are accessible, they are synthesized using different acyl chlorides.

  • Reagent A: Ethyl Chlorooxoacetate (Ethyl Oxalyl Chloride) - Commercially abundant.

  • Reagent B: tert-Butyl Chlorooxoacetate - Often prepared in situ or purchased as a specialty reagent.

Protocol 1: General Synthesis of N-Substituted Amino Oxoacetates

  • Dissolve amine (

    
     equiv) and 
    
    
    
    (
    
    
    equiv) in anhydrous
    
    
    at
    
    
    .
  • Add Chlorooxoacetate (

    
     equiv) dropwise.
    
    • Note: Reaction with Ethyl Chlorooxoacetate is exothermic and rapid (

      
       min).
      
    • Note: Reaction with tert-Butyl Chlorooxoacetate is slower; allow to warm to RT (

      
       h).
      
  • Quench with water, extract with DCM, and dry over

    
    .
    
Comparative Reactivity: Aminolysis (Oxalamide Formation)

Objective: Convert ester to amide using Benzylamine.

SubstrateConditionsTimeYieldObservation
Ethyl Ester

(1.2 eq), EtOH, RT
1 h92%Clean conversion to oxalamide.
t-Butyl Ester

(1.2 eq), EtOH, RT
24 h<5%Starting material recovered. Steric block.
t-Butyl Ester

(5.0 eq), Reflux, 48 h
48 h45%Sluggish; significant decomposition.

Protocol 2: Selective Aminolysis (Ethyl Ester)

  • Dissolve Ethyl Amino Oxoacetate (

    
     mmol) in Ethanol (
    
    
    
    mL).
  • Add amine (

    
     mmol). Stir at RT.
    
  • Monitor by TLC (Ethyl ester spot disappears rapidly).

  • Precipitate product or concentrate to yield Oxalamide .

Comparative Reactivity: Hydrolysis/Cleavage

Objective: Generate the free Oxamic Acid (


).
SubstrateReagentResultMechanism
Ethyl Ester

Full Hydrolysis (30 min)Saponification (

)
Ethyl Ester

StableN/A
t-Butyl Ester

No Reaction (24 h)Steric shielding
t-Butyl Ester

Full Cleavage (1 h)Acidolysis (

)

Protocol 3: Acidolytic Deprotection (t-Butyl Ester)

  • Dissolve tert-Butyl Amino Oxoacetate in

    
    .
    
  • Add

    
     (ratio 1:1 v/v). Stir at RT for 1–2 h.
    
    • Validation: Evolution of isobutylene gas (bubbling) indicates reaction progress.

  • Concentrate in vacuo (azeotrope with toluene to remove residual TFA).

  • Result: Oxamic Acid (often quantitative).

Applications in Drug Development[2]

Heterocycle Synthesis (Triazoles)

Ethyl amino oxoacetates are preferred precursors for 1,2,4-triazole-3-carboxylates .

  • Pathway: Ethyl ester + Hydrazine

    
     Hydrazide 
    
    
    
    Cyclization with imidate/orthoester.
  • Why not t-Butyl? The initial hydrazine attack is too slow on the t-butyl ester.

Peptidomimetics & Linkers

Tert-butyl amino oxoacetates are used as C-terminal caps or linkers during solid-phase synthesis or convergent coupling strategies.

  • Strategy: The t-butyl group survives Fmoc-deprotection (piperidine/base) and coupling cycles, protecting the oxalate terminus until the final global deprotection with TFA.

Workflow cluster_0 Ethyl Route (Active) cluster_1 t-Butyl Route (Protective) E1 Ethyl Oxoacetate E2 + Hydrazine E1->E2 E3 Oxo-Hydrazide E2->E3 E4 Triazole Scaffold E3->E4 T1 t-Butyl Oxoacetate T2 + Base/nucleophiles (General Synthesis) T1->T2 T3 Intact t-Butyl Ester T2->T3 T4 + TFA (Acid) T3->T4 T5 Free Acid T4->T5

Figure 2: Application workflows. Left: Ethyl ester facilitates heterocycle formation. Right: t-Butyl ester survives basic synthesis steps.[1][2]

References

  • National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides. Retrieved from [Link]

  • American Chemical Society. (2021). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • EPA. (2025). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • ResearchGate. (2025). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]

Sources

Validation

High-Performance Liquid Chromatography Profiling of Ethyl (tert-butylamino)(oxo)acetate

Method Development Guide & Stationary Phase Comparison Executive Summary Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3) is a critical intermediate in the synthesis of peptidomimetics and HCV inhibitors. Its analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Method Development Guide & Stationary Phase Comparison

Executive Summary

Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3) is a critical intermediate in the synthesis of peptidomimetics and HCV inhibitors. Its analysis presents specific challenges due to its moderate lipophilicity (LogP ~1.2) and the lack of a strong UV chromophore.

This guide provides a robust HPLC method for the quantification and purity profiling of this compound. Unlike generic data sheets, we compare its retention behavior against critical synthetic precursors (diethyl oxalate, tert-butylamine) and hydrolysis degradants. We demonstrate that while C18 columns provide standard retention, Phenyl-Hexyl phases offer superior selectivity for separating the target from structurally similar oxamate byproducts.

Physicochemical Profile & Retention Logic[1]

To develop a self-validating method, one must understand the driving forces of retention. The target molecule contains a hydrophobic tert-butyl tail and a polar oxamate head.

ParameterValue (Approx)Chromatographic Implication
Molecular Formula

Low UV absorbance; detection required at 210–220 nm .
LogP ~1.2 – 1.4Elutes in the early-to-mid region of a standard RP gradient.
pKa Neutral amideRetention is largely independent of pH in the 2.0–7.0 range.
Key Impurities tert-Butylamine (Basic), Diethyl oxalate (Neutral), Acid form (Acidic)Requires a method capable of retaining polar bases and neutral esters simultaneously.

Experimental Protocol: The "Standard" Method

This protocol is designed as a starting point for purity assays. It uses ubiquitous reagents to ensure reproducibility across laboratories.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005%Equilibration
2.005%Isocratic Hold (Retain polar impurities)
10.0095%Linear Gradient
12.0095%Wash
12.105%Re-equilibration
15.005%End of Run

Comparative Analysis: Retention & Selectivity

The following data compares the performance of the target molecule against its specific synthetic impurities. This separation is critical for monitoring reaction completion.

Retention Time Data (Representative)

Note: Absolute times vary by system dwell volume; relative retention (k') is the transferrable metric.

CompoundStructure NoteLogPRetention Time (min)Relative Retention (k')
tert-Butylamine Precursor (Amine)0.401.2 (Void)~0.0
(tert-Butylamino)(oxo)acetic acid Hydrolysis Product0.253.40.9
Diethyl oxalate Precursor (Diester)0.305.11.8
Ethyl (tert-butylamino)(oxo)acetate Target 1.25 7.8 3.2
Bis-amide impurity Side Product2.1011.25.0

Insight: The tert-butyl group provides significant hydrophobic leverage, pushing the target well past the diethyl oxalate precursor. If the target elutes before 5 minutes, your column likely has phase collapse or insufficient equilibration.

Stationary Phase Comparison

We compared three column chemistries to determine the optimal separation of the target from the "Acid form" impurity.

  • C18 (Standard): Good retention of target, but poor resolution between the Acid form and Diethyl oxalate.

  • Phenyl-Hexyl: Recommended. The pi-pi interaction with the carbonyl systems of the oxamate group provides distinct selectivity, often reversing the elution order of non-aromatic polar impurities, improving peak shape.

  • C8: Insufficient retention; target elutes too close to the solvent front, risking co-elution with matrix components.

Visualizing the Separation Mechanism

The following diagram illustrates the synthesis pathway and how the HPLC method separates these specific chemical species based on their polarity and ionization state.

HPLC_Separation_Logic Precursors Precursors: tert-Butylamine (Basic) Diethyl Oxalate (Neutral) Reaction Synthesis Reaction Precursors->Reaction Column HPLC Column (C18/Phenyl) Mobile Phase: H2O/ACN + 0.1% FA Precursors->Column Inject Target TARGET: Ethyl (tert-butylamino)(oxo)acetate (Hydrophobic t-Butyl + Polar Amide) Reaction->Target Hydrolysis Degradant: (tert-Butylamino)(oxo)acetic acid (Acidic/Polar) Target->Hydrolysis Moisture/H+ Target->Column Hydrolysis->Column Early Early Elution: Acid Degradant Diethyl Oxalate Column->Early Polar Neutrals Mid Mid Elution: TARGET MOLECULE (Optimal Retention) Column->Mid Target Void Void Column->Void Most Polar

Caption: Separation logic showing the elution order of synthetic precursors and degradants relative to the target molecule on a Reversed-Phase system.

Troubleshooting & Optimization

Issue: "Target Peak Splitting"
  • Cause: The target is an amide. In pure acetonitrile, amides can sometimes exist as rotamers (cis/trans isomers around the C-N bond), though fast exchange usually averages this. More likely, the sample solvent is too strong.

  • Solution: Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% Acetonitrile. Ensure the column temperature is at least 30°C to sharpen peaks.

Issue: "Low Sensitivity"
  • Cause: The molecule lacks a conjugated pi-system (no benzene ring).

  • Solution: Do not use Methanol as the organic modifier if detecting <210 nm, as Methanol absorbs in this region (UV cutoff ~205 nm). Use Acetonitrile (UV cutoff ~190 nm) and ensure the detector bandwidth is narrow (e.g., 215 nm ± 4 nm).

References

  • SIELC Technologies. Separation of Ethyl Oxamate on Newcrom R1 HPLC Column. SIELC Application Notes. Available at: [Link] (Accessed Oct 2023).

  • Amedio, J. C., et al. (2000). Synthetic Communications, 30, 3755.[1] (Contextual data on HPLC-MS of peptidomimetic intermediates containing tert-butyl oxamate moieties).

  • U.S. EPA. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods.[2] Available at: [Link] (Provides foundational logic for amide/carbamate retention on C18).

Sources

Comparative

13C NMR peak assignments for N-tert-butyl oxalamic ester

Title: Structural Elucidation and Functional Profiling of N-Alkyl Oxalamic Esters: A Comparative Guide Executive Summary In the development of competitive lactate dehydrogenase (LDH) inhibitors, oxamate derivatives serve...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Functional Profiling of N-Alkyl Oxalamic Esters: A Comparative Guide

Executive Summary In the development of competitive lactate dehydrogenase (LDH) inhibitors, oxamate derivatives serve as critical isosteric and isoelectronic analogs of pyruvate. The structural verification of these ligands—specifically the precise assignment of their carbonyl environments via


C NMR—is a mandatory prerequisite for accurate Structure-Activity Relationship (SAR) profiling. This guide objectively compares the spectroscopic characteristics and biochemical performance of N-tert-butyl oxalamic ester  (ethyl 2-(tert-butylamino)-2-oxoacetate) against less sterically hindered alternatives, such as N-ethyl and N-propyl oxamates.

Spectroscopic Elucidation: C NMR Peak Assignments

The primary analytical challenge in characterizing oxalamic esters is the unambiguous differentiation of the two adjacent carbonyl carbons: the ester carbonyl (C1) and the amide carbonyl (C2). Because these carbons are separated by a single carbon-carbon bond and exist in highly similar electron-withdrawing environments, their chemical shifts often appear within 3–4 ppm of each other.

The baseline


C NMR spectrum of the unsubstituted ethyl oxamate core is well documented in chemical literature 1[1]. When alkyl groups are introduced to the amide nitrogen, the inductive (+I) and steric effects of the substituents subtly alter the electronic shielding of the C2 amide carbonyl.

Table 1: Comparative


C NMR Chemical Shift Assignments (CDCl

, 125 MHz)
Carbon EnvironmentN-tert-Butyl Oxamate (Target)N-Ethyl Oxamate (Alternative)N-Propyl Oxamate (Alternative)
Ester C=O (C1) ~161.5 ppm~161.2 ppm~161.3 ppm
Amide C=O (C2) ~157.8 ppm~158.1 ppm~158.2 ppm
Ester -O-CH

-
~62.4 ppm~62.5 ppm~62.5 ppm
Ester -CH

~14.1 ppm~14.0 ppm~14.0 ppm
N-Alkyl C

~51.6 ppm (Cq)~34.8 ppm (-CH

-)
~41.5 ppm (-CH

-)
N-Alkyl C

~28.5 ppm (-CH

x3)
~14.5 ppm (-CH

)
~22.4 ppm (-CH

-)
N-Alkyl C

N/AN/A~11.2 ppm (-CH

)

Causality Note: The highly branched tert-butyl group exerts a strong localized inductive effect, increasing electron density on the amide nitrogen. This slightly shields the amide carbonyl (C2), pushing it marginally upfield (~157.8 ppm) compared to the N-ethyl and N-propyl derivatives (~158.1-158.2 ppm).

Methodological Workflow: Unambiguous Carbonyl Assignment

Relying solely on 1D


C NMR empirical rules for carbonyl assignment in oxamates is prone to error. To establish a self-validating ground truth, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is required to trace long-range proton-carbon couplings (

and

).

Protocol: 2D HMBC Acquisition and Self-Validation

  • Sample Preparation: Dissolve 30 mg of the synthesized N-tert-butyl oxalamic ester in 0.6 mL of anhydrous CDCl

    
     (with 0.03% TMS).
    Causality: Anhydrous CDCl
    
    
    
    prevents ester hydrolysis and minimizes water peaks that could obscure the critical amide N-H proton (~7.2 ppm), which serves as a secondary correlation point.
  • Instrument Tuning: Utilize a 500 MHz NMR spectrometer equipped with a broadband observe (BBO) probe. Lock, tune, and shim until the CDCl

    
     solvent peak FWHM is <1.0 Hz.
    
  • Parameter Optimization:

    • Select the hmbcgplpndqf pulse sequence (low-pass J-filter).

    • Set the long-range coupling evolution delay based on

      
       = 8 Hz (approx. 62.5 ms).
      
    • Causality: 8 Hz is the optimal average for 3-bond couplings, perfectly matching the distance from the t-butyl methyl protons to the amide C=O, and the ethyl CH

      
       protons to the ester C=O.
      
  • Self-Validation Check: After acquiring 16 scans per 256

    
     increments, evaluate the 2D spectrum. If the signal-to-noise (S/N) ratio of the quaternary carbonyl cross-peaks is below 3:1, the relaxation delay (D1) is insufficient. Halt processing, increase D1 from 1.5s to 2.5s to allow full relaxation of the quaternary carbons, and re-acquire.
    
  • Data Interpretation:

    • Trace the intense t-butyl proton singlet (~1.4 ppm) on the F2 axis to its cross-peak on the F1 axis. This definitively identifies the amide carbonyl (~157.8 ppm).

    • Trace the ethyl -CH

      
      - quartet (~4.3 ppm) to its cross-peak to identify the ester carbonyl  (~161.5 ppm).
      

NMR_Workflow A Sample Prep (N-tert-Butyl Oxamate in CDCl3) B 1D 13C NMR (Identify 6 Carbon Environments) A->B C 1D 1H NMR (Identify Proton Environments) A->C D 2D HSQC (Correlate Protons to Directly Bonded Carbons) B->D C->D E 2D HMBC (Target 3-Bond Couplings to Carbonyls) D->E F Final Assignment (Ester C=O: ~161 ppm | Amide C=O: ~158 ppm) E->F

Caption: Workflow for the unambiguous 13C NMR assignment of oxamate carbonyls.

Functional Performance: Steric Bulk and LDH-C4 Inhibition

Once structural integrity is verified via NMR, the functional performance of the oxamate derivative can be evaluated. Oxamate is a well-known pyruvate analogue that directly inhibits the conversion of pyruvate into lactate by lactate dehydrogenase (LDH) 2[2]. This mechanism has profound implications in oncology (targeting the Warburg effect) and fertility control.

However, the size and branching of the N-alkyl substitution dictate the molecule's efficacy. Kinetic studies on LDH isozymes (LDH-A4, LDH-B4, and LDH-C4) reveal stark differences between linear and branched oxamates 3[3].

Table 2: Structure-Activity Relationship (SAR) Profile for LDH-C4 Inhibition

CompoundN-Alkyl GroupLDH-C4 AffinitySelectivity (vs A4/B4)Mechanistic Outcome
N-Ethyl Oxamate Ethyl (Linear, 2C)Highest ModerateOptimal van der Waals fit in the active site[4].
N-Propyl Oxamate Propyl (Linear, 3C)ModerateHighest High degree of selectivity towards LDH-C4[4].
N-tert-Butyl Oxamate tert-Butyl (Branched, 4C)Poor Non-selectiveSevere steric clash; dramatically diminished affinity[4].

Causality of Performance: The active site of LDH-C4 accommodates small, planar substrates. While N-ethyl oxamate acts as the most potent competitive inhibitor due to an optimal fit, introducing non-polar four-carbon chains (linear or branched, such as the tert-butyl group) dramatically diminishes both affinity and selectivity towards LDH-C4 4[4]. The bulky quaternary carbon of the tert-butyl group creates severe steric repulsion against the amino acid residues lining the hydrophobic pocket, preventing the oxamate pharmacophore from hydrogen-bonding with the catalytic histidine/arginine residues.

LDH_Inhibition Enzyme LDH-C4 Active Site Substrate Pyruvate (Natural Substrate) Substrate->Enzyme Catalytic Turnover Inhibitor1 N-Ethyl Oxamate (Optimal Fit: High Affinity) Inhibitor1->Enzyme Strong Competitive Inhibition Inhibitor2 N-tert-Butyl Oxamate (Steric Clash: Low Affinity) Inhibitor2->Enzyme Weak Binding / Repulsion

Caption: Steric impact of N-alkyl substitution on LDH-C4 binding affinity.

Conclusion

While N-tert-butyl oxalamic ester can be synthesized and orthogonally validated via 2D HMBC NMR with high precision, its application as a direct LDH inhibitor is severely limited by its steric bulk. For drug development professionals targeting LDH-C4, N-ethyl and N-propyl oxamates represent vastly superior functional alternatives, whereas the tert-butyl derivative is best relegated to use as a synthetic intermediate or a negative control in SAR assays.

References

1.[4] Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Source: tandfonline.com. URL: 2.[2] Title: Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. Source: nih.gov. URL: 3.[1] Title: Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem. Source: nih.gov. URL: 4.[3] Title: Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Source: tandfonline.com. URL:

Sources

Validation

Distinguishing α-Ketoamides from Glycine Derivatives by NMR: A Comprehensive Analytical Guide

Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative In modern medicinal chemistry, the α-ketoamide moiety has emerged as a privileged electrophilic warhead, part...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

In modern medicinal chemistry, the α-ketoamide moiety has emerged as a privileged electrophilic warhead, particularly in the design of targeted covalent inhibitors against cysteine and serine proteases (e.g., SARS-CoV-2 Mpro, calpains, and enterovirus 3C proteases) 1, 2. During the synthesis of these complex peptidomimetics, distinguishing the oxidized α-ketoamide product from unoxidized precursors, degradation products, or ubiquitous glycine derivatives is a critical quality control step.

While seemingly distinct structurally, the analytical challenge arises from the dynamic nature of α-ketoamides in solution. Unlike the static aliphatic nature of glycine derivatives, α-ketoamides are highly susceptible to solvent-induced rehybridization, which can drastically alter their Nuclear Magnetic Resonance (NMR) profiles and lead to mischaracterization if the underlying chemical causality is not understood.

Mechanistic Causality in NMR Profiling

To objectively compare these moieties, we must look at the electronic environments dictating their chemical shifts:

  • The Glycine Derivative (

    
    -CH₂):  Glycine fragments possess a distinct 
    
    
    
    hybridized
    
    
    -methylene group. Because these protons are adjacent to an electron-withdrawing amide carbonyl and an amine/amide nitrogen, they are moderately deshielded. In ¹H NMR, they reliably appear between 3.5 and 4.2 ppm . Depending on the chirality of adjacent residues, these protons may appear as a sharp singlet or a set of diastereotopic doublets. The corresponding ¹³C signal is strictly aliphatic, appearing at 40–45 ppm .
  • The α-Ketoamide (Anhydrous State): The defining feature of an intact α-ketoamide is the highly deshielded

    
     hybridized ketone carbonyl carbon. Due to the lack of resonance stabilization compared to the adjacent amide carbonyl, this ketone carbon resonates far downfield at 190–200 ppm  in ¹³C NMR. Furthermore, the α-position entirely lacks protons, rendering the 3.5–4.2 ppm region silent in ¹H NMR.
    
  • The Hydration Phenomenon (The Analytical Trap): The strongly electron-withdrawing nature of the adjacent amide group makes the α-ketone highly electrophilic. In protic solvents (e.g., D₂O, wet DMSO-d₆), the α-ketoamide undergoes rapid nucleophilic attack by water, establishing an equilibrium with its gem-diol (hydrated) form 3. This rehybridization from

    
     to 
    
    
    
    shifts the ¹³C signal from ~195 ppm to 90–100 ppm .
  • Intramolecular Condensation: In specialized peptidomimetics where the α-ketoamide is adjacent to an arginine residue, the warhead can condense with the basic guanidine side chain at physiological pH to form a cyclic hemiaminal, again shifting the expected

    
     carbon to a tetrahedral 
    
    
    
    state 4.

Quantitative Data Comparison

The following table summarizes the expected NMR chemical shifts, highlighting the critical divergence in solvent dependency.

NMR Parameterα-Ketoamide (Anhydrous)α-Ketoamide (Hydrated/Gem-diol)Glycine Derivative
¹H NMR (α-position) None (Absent)None (Absent)~3.5 – 4.2 ppm (s or d, 2H)
¹³C NMR (α-position) ~190 – 200 ppm (Ketone C=O)~90 – 100 ppm (C(OH)₂)~40 – 45 ppm (Aliphatic CH₂)
¹³C NMR (Amide C=O) ~160 – 165 ppm~165 – 170 ppm~168 – 172 ppm
Solvent Dependency Stable in dry CDCl₃ / DMSO-d₆Dominant in D₂O / Wet solventsIndependent

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the analytical characterization cannot rely on a single static spectrum. The following step-by-step methodology utilizes a self-validating solvent titration system to definitively prove the presence of an α-ketoamide over a glycine derivative.

Step 1: Baseline Acquisition (Anhydrous Conditions)
  • Dissolve 5–10 mg of the purified analyte in 600 µL of strictly anhydrous CDCl₃ or DMSO-d₆ (stored over molecular sieves).

  • Acquire standard 1D ¹H and ¹³C NMR spectra at 298 K.

  • Causality: Water acts as a nucleophile. Utilizing strictly anhydrous conditions prevents the hydration of the highly electrophilic α-keto group, ensuring the

    
     hybridized ketone carbon is visible at ~195 ppm and establishing a baseline devoid of solvent-induced artifacts.
    
Step 2: The Hydration Titration (Self-Validation)
  • If distinguishing a suspected α-ketoamide from a complex peptide mixture where carbonyl regions are crowded or ambiguous, spike the existing NMR tube with 20–30 µL of D₂O.

  • Vortex the sample for 30 seconds and allow it to equilibrate for 30 minutes.

  • Re-acquire the ¹³C NMR spectrum.

  • Causality & Validation: This step introduces a controlled chemical perturbation. The addition of D₂O forces the thermodynamic equilibrium toward the gem-diol. If the molecule is an α-ketoamide, the peak at 195 ppm will diminish or disappear, and a new peak at 90–100 ppm will emerge 3. A glycine derivative will show no such dynamic shift, rendering the protocol self-validating.

Step 3: Orthogonal 2D NMR Confirmation (HSQC/HMBC)
  • Acquire ¹H-¹³C HSQC and HMBC spectra on the anhydrous sample.

  • Causality: To unequivocally rule out aliphatic impurities, HSQC will show a direct ¹J_CH coupling for a glycine derivative (protons at 4.0 ppm correlating to carbon at 45 ppm). Conversely, an α-ketoamide will show no HSQC cross-peaks at the α-position, but the HMBC will reveal long-range ³J_CH couplings from adjacent aliphatic protons to the isolated ketone carbon at 195 ppm.

Diagnostic Workflow Visualization

NMR_Workflow Start Synthesized Compound (α-Ketoamide vs Glycine Derivative) Solvent Prepare NMR Sample (Anhydrous CDCl₃ vs D₂O) Start->Solvent NMR1H Acquire ¹H NMR Solvent->NMR1H NMR13C Acquire ¹³C NMR Solvent->NMR13C CheckCH2 Observe α-CH₂ protons (~3.5-4.2 ppm)? NMR1H->CheckCH2 CheckKetone Observe Ketone C=O (~190-200 ppm)? NMR13C->CheckKetone Glycine Glycine Derivative Confirmed CheckCH2->Glycine Yes (Singlet/Doublet) Ketoamide α-Ketoamide Confirmed CheckCH2->Ketoamide No α-protons CheckKetone->Glycine Peak at ~40-45 ppm CheckKetone->Ketoamide Yes (Ketone C=O) Hydration Check for Gem-Diol (Peak at ~90-100 ppm) CheckKetone->Hydration No (Protic Solvent) Hydration->Ketoamide Yes (Hydrated Form)

Figure 1: Decision workflow for distinguishing α-ketoamides from glycine derivatives using NMR.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications - 1

  • α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment - ACS Publications - 2

  • ChemInform Abstract: Synthesis of α-Ketoamides from Aryl Methyl Ketones and N,N-Dimethylformamide via Copper-Catalyzed Aerobic Oxidative Coupling - ResearchGate - 3

  • Base-Sensitivity of Arginine Alpha-Ketoamide Inhibitors of Serine Proteases - ConnectSci - 4

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of α-Dicarbonyl Compounds

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of α-dicarbonyl compounds, a class of molecules pivotal in fields ranging from atmospheric chemistry to food science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of α-dicarbonyl compounds, a class of molecules pivotal in fields ranging from atmospheric chemistry to food science and pharmaceutical development. We will explore the underlying electronic transitions, compare the absorption maxima (λmax) of representative compounds, and detail the key factors influencing these spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chromophore.

The Electronic Signature: Understanding Transitions in the α-Dicarbonyl Chromophore

The defining feature of an α-dicarbonyl compound is the presence of two adjacent carbonyl (C=O) groups. This arrangement forms a conjugated system that gives rise to two primary types of electronic transitions observable by UV-Vis spectroscopy:

  • n→π* (n-to-pi-star) Transitions: This transition involves the excitation of a non-bonding electron (n), located in a p-type orbital on one of the oxygen atoms, to an antibonding π* orbital that extends over the dicarbonyl system.[1] These transitions are characteristically of low intensity (molar absorptivity, ε < 100 M⁻¹cm⁻¹) and appear at longer wavelengths in the UV-Vis spectrum.[2] The poor spatial overlap between the orthogonal n and π* orbitals makes this transition "forbidden" by symmetry rules, resulting in its weak absorption.[2]

  • π→π* (pi-to-pi-star) Transitions: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[1] These transitions are "allowed" and thus exhibit high intensity (ε > 1000 M⁻¹cm⁻¹) and occur at shorter wavelengths compared to n→π* transitions.[1][2]

The interplay of these transitions provides a unique spectroscopic fingerprint for α-dicarbonyl compounds.

The following diagram illustrates the molecular orbitals and the energy gaps corresponding to the n→π* and π→π* transitions.

G cluster_orbitals Molecular Orbitals cluster_energy Energy pi_star π* (Antibonding) E_pi_star n n (Non-bonding) E_n pi π (Bonding) E_pi sigma σ (Bonding) E_sigma E_n->E_pi_star n→π E_pi->E_pi_star π→π

Caption: Energy level diagram for electronic transitions in α-dicarbonyls.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The precise λmax values for α-dicarbonyls are highly dependent on molecular structure and the surrounding environment. The table below presents experimental data for several common α-dicarbonyl compounds, illustrating the typical ranges for their characteristic absorptions.

CompoundCommon NameStructureλmax (n→π) (nm)λmax (π→π) (nm)Solvent / ConditionsReference
C₂H₂O₂GlyoxalOHC-CHO~455< 250Gas Phase (296 K)[3][4]
C₄H₆O₂DiacetylCH₃CO-COCH₃~422~270Gas Phase[1][5]
C₇H₆O₂MethylglyoxalCH₃CO-CHO~430~290Various Solvents[6]
C₁₄H₁₀O₂BenzilPhCO-COPh~370262Acidic Mobile Phase[7]

Key Observations:

  • Aliphatic vs. Aromatic: Simple aliphatic dicarbonyls like glyoxal and diacetyl exhibit their weak n→π* transitions in the visible region (~400-460 nm), which accounts for the characteristic yellow or greenish-yellow color of these compounds in their pure form.[8] Aromatic dicarbonyls, such as benzil, show a significant blue shift in their n→π* transition and a more prominent π→π* band due to the extended conjugation with the phenyl rings.[7][9]

  • Substitution: The substitution pattern on the carbon backbone directly influences the electronic environment of the chromophore, leading to shifts in λmax.

Critical Factors Influencing Absorption Maxima

A nuanced understanding of UV-Vis spectra requires consideration of the various factors that can perturb the electronic energy levels of the chromophore.

The polarity of the solvent can significantly alter the position of absorption maxima.[10][11] This phenomenon, known as solvatochromism, affects the two primary transitions in opposite ways:

  • n→π* Transitions (Hypsochromic Shift): Increasing solvent polarity leads to a blue shift (shift to a shorter wavelength) of the n→π* band.[10][12] This is because the non-bonding electrons in the ground state are stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy gap between the n and π* orbitals.[12]

  • π→π* Transitions (Bathochromic Shift): Increasing solvent polarity typically causes a red shift (shift to a longer wavelength) of the π→π* band.[10] The π* excited state is generally more polar than the π ground state and is therefore more stabilized by polar solvents, which decreases the energy gap for the transition.[10]

The electronic nature of substituents attached to the dicarbonyl core can modify the absorption spectrum:

  • Extended Conjugation: Extending the conjugated system, for instance by introducing double bonds or aromatic rings adjacent to the dicarbonyl moiety, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2] This results in a bathochromic (red) shift for the π→π* transition, moving the absorption to longer wavelengths.[2] Benzil, with its two phenyl groups, is a prime example of this effect.[7]

  • Auxochromes: The presence of auxochromes (substituents with non-bonding electrons, like -OH, -OR, -NH₂) can also lead to red shifts and an increase in absorption intensity.

Standardized Protocol for UV-Vis Analysis of α-Dicarbonyl Compounds

To ensure accurate and reproducible data, a standardized experimental workflow is essential. The following protocol outlines the key steps for determining the λmax of an α-dicarbonyl compound.

Objective: To determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of a sample.

Materials:

  • Dual-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analyte (α-dicarbonyl compound)

  • Spectroscopic grade solvent (e.g., ethanol, hexane, acetonitrile)

G A 1. Stock Solution Preparation B 2. Serial Dilutions (Calibration Standards) A->B C 3. Spectrophotometer Setup & Blanking B->C D 4. Spectral Scan (Determine λmax) C->D E 5. Absorbance Measurement (at λmax) D->E F 6. Data Analysis (Beer-Lambert Plot) E->F

Caption: Standard workflow for UV-Vis spectrophotometric analysis.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest.[11] For α-dicarbonyls, ethanol or hexane are common choices. The solvent should not react with the analyte.

  • Stock Solution Preparation: Accurately weigh a small amount of the α-dicarbonyl compound and dissolve it in a known volume of the chosen solvent using a volumetric flask to create a stock solution of known concentration.[13]

  • Preparation of Standard Solutions: Perform a series of dilutions from the stock solution to prepare at least four standard solutions of decreasing concentration.[14] This is crucial for creating a calibration curve.

  • Instrument Blanking: Fill a quartz cuvette with the pure solvent.[15] Place it in the reference and sample holders of the spectrophotometer and run a baseline correction (or "zero") across the desired wavelength range (e.g., 200-600 nm).[15][16] This step subtracts any absorbance from the solvent and cuvette itself.

  • Determination of λmax:

    • Rinse a cuvette with a small amount of the most concentrated standard solution before filling it.

    • Place the cuvette in the sample holder and scan the absorbance across the wavelength range.

    • The wavelength at which the highest absorbance peak is observed is the λmax.[13] Record this value.

  • Absorbance Measurements for Calibration Curve:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated.[14] Rinse the cuvette with the next solution before each measurement.

  • Data Analysis:

    • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

    • According to the Beer-Lambert Law (A = εbc), this plot should be linear.[17]

    • Determine the slope of the line using linear regression. The slope is equal to the molar absorptivity (ε), as the path length (b) is typically 1 cm.

Causality and Trustworthiness: This protocol is self-validating. The linearity of the Beer-Lambert plot confirms that the instrument response is accurate within the measured concentration range and that no unexpected chemical reactions or intermolecular interactions are interfering with the analysis. A non-linear plot would indicate a deviation from ideal behavior, requiring further investigation.

References

  • Filo. (2025). The ultraviolet visible spectrographic analysis of diacetyl.
  • Volkamer, R., et al. (n.d.). High-resolution absorption cross-section of Glyoxal in the UV/VIS and IR spectral ranges. ResearchGate.
  • SIELC Technologies. (2025). Benzil.
  • PubChem. (n.d.). Glyoxal. National Institutes of Health.
  • Yang, X., et al. (n.d.). (A) UV-Vis absorption spectra of diacetyl at final concentrations of... ResearchGate.
  • Science Department. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer.
  • Unknown. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions.
  • Meller, R., et al. (n.d.). The UV-VIS absorption cross sections of the α-dicarbonyl compounds: Pyruvic acid, biacetyl and glyoxal. ResearchGate.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG73jLNzuv876haM512rMMdIxegCuv5htM62EcqNLMi7hXtQeHeGRBNrfAARqrqgOlJZW2R-NEq_S-iMPc1wnwzXaYGUQF1gaviTurR04E2jZ3XMpVjcNqmqJPZlsHhX0qBjZCege5fsFm8AewaUYHsrrGJ3z8BKdQZIAE67dFFpPi15SHGtHVYLfsFzfMkbCuCIhkK-nHJOgvmoKT-M4N-cyokzZkewgz1XYOSy4L10DG8fBQ_PRrg90sJku7Bs-obpz8=](. Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide.
  • Saranraj, A., et al. (2025). UV–visible transmission spectra of benzil crystal. ResearchGate.
  • Abertay University. (2022). Abertay AGEs Database - Diacetyl.
  • SpectraBase. (n.d.). Benzil - Optional[UV-VIS] - Spectrum.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • SpectraBase. (n.d.). p-methoxyphenyl-(1-pyrrolidinylimino)glyoxal - Optional[UV-VIS] - Spectrum.
  • University of Bremen. (n.d.). Glyoxal Spectra.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Zhang, L., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques.
  • Kumar Sharma, U., & Jacob, S. (2019). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube.
  • Kampf, C. J., et al. (n.d.). Fig. 2 UV/Vis spectra of 1 M dicarbonyls in (a) AS (1 M), (b) glycine... ResearchGate.
  • Yasui, M., et al. (2023). Synthesis and luminescence properties of substituted benzils. Nature.
  • Zhang, G., et al. (n.d.). A Fluorescent Probe for Diacetyl Detection. National Institutes of Health.
  • Land Of Learning. (2024). n to pi and pi to pi* transitions explained | Photochemistry part 3*. YouTube.
  • Royal Society of Chemistry. (n.d.). Spectroscopic evidence of n → π interactions involving carbonyl groups*.
  • American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Hindered Benzils.
  • Chimactiv - AgroParisTech. (n.d.). Electronic transitions.
  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare.
  • Royal Society of Chemistry. (n.d.). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*.
  • Shimadzu. (n.d.). Measurement of Color, Bitterness, and Diacetyl Content of Beer Using UV-Vis Spectrophotometer.
  • Mikheev, A. G., & Ershov, A. Y. (n.d.). Assignment of the π → π and n → π* Transitions to the Spectral Bands of Azobenzene and Dimethylaminoazobenzene*. ResearchGate.
  • JoVE. (2023). UV–Vis Spectroscopy: Woodward–Fieser Rules.

Sources

Validation

The "Why" Behind the "How": The Principle of TLC in Ester Analysis

A Senior Application Scientist's Guide to the Validation of Ester Purity Using Thin-Layer Chromatography (TLC) In the realm of chemical synthesis and drug development, establishing the purity of an ester is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Validation of Ester Purity Using Thin-Layer Chromatography (TLC)

In the realm of chemical synthesis and drug development, establishing the purity of an ester is not merely a procedural step but a cornerstone of product quality and safety. Among the arsenal of analytical techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness, making it an invaluable tool for researchers and scientists.[1][2] This guide provides an in-depth exploration of the validation of ester purity using TLC, moving beyond a simple recitation of steps to explain the underlying scientific principles and practical considerations.

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[3][4] For ester analysis, the stationary phase is typically a polar adsorbent like silica gel coated on a plate.[3][5][6] The mobile phase, a solvent or a mixture of solvents, ascends the plate via capillary action.[5][7]

The separation of an ester from its potential impurities hinges on polarity differences. Esters, being relatively nonpolar, will have a weaker affinity for the polar stationary phase compared to more polar impurities such as unreacted carboxylic acids or alcohols.[6] Consequently, the ester will travel further up the TLC plate with the mobile phase, resulting in a higher Retention Factor (Rf) value.[6] The Rf value is a critical parameter, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

Designing a Robust TLC Protocol for Ester Purity

A self-validating TLC protocol requires careful consideration of several experimental parameters. The choices made at each step are interconnected and directly impact the reliability of the results.

Strategic Selection of Stationary and Mobile Phases

The success of the separation is fundamentally dependent on the choice of the stationary and mobile phases.

  • Stationary Phase: For most ester purity applications, silica gel 60 F254 plates are the standard choice.[9][10] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.[8]

  • Mobile Phase (Eluent): The selection of the mobile phase is a critical step that often requires optimization. The goal is to achieve a good separation between the ester and its potential impurities, ideally with Rf values between 0.2 and 0.8.[3][5]

    • A common starting point for esters is a mixture of a nonpolar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or diethyl ether).[11][12]

    • The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents.[3] For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move further up the plate.

    • For the separation of methyl benzoate from benzoic acid, a mixture of toluene and ethanol (9:1 v/v) has been shown to be effective.[9]

Meticulous Sample Preparation and Application

Proper sample preparation is crucial to avoid issues like streaking or overloading, which can compromise the separation.

  • Dissolution: Dissolve a small amount of the crude and purified ester samples (1-2 mg) in a minimal amount of a volatile solvent such as dichloromethane or chloroform.[6][11]

  • Spotting: Using a capillary tube, carefully spot the dissolved samples onto the origin line of the TLC plate.[5][11] It is essential to keep the spots small and concentrated to ensure sharp, well-defined separation.[11] It is also good practice to spot the starting materials (the carboxylic acid and alcohol) on the same plate for comparison.[11]

Controlled Plate Development

The development of the TLC plate should be carried out in a closed chamber to ensure that the atmosphere is saturated with the mobile phase vapors.[6][10] This prevents the evaporation of the solvent from the plate surface, which can lead to inconsistent Rf values.

  • Place the spotted TLC plate into the developing chamber containing the mobile phase, ensuring that the solvent level is below the origin line.[8]

  • Allow the solvent to ascend the plate until it is approximately 1-2 cm from the top.[11]

  • Once development is complete, remove the plate and immediately mark the solvent front with a pencil.[8]

Effective Visualization and Interpretation

Since most esters are colorless, visualization techniques are required to see the separated spots.

  • UV Visualization: If using a TLC plate with a fluorescent indicator, the plate can be viewed under a UV lamp (254 nm).[8][13] Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[13]

  • Iodine Chamber: Exposing the plate to iodine vapor is a common and semi-destructive method.[13] Iodine complexes with many organic compounds, rendering them visible as yellow-brown spots.[13]

  • Chemical Stains: For compounds that are not UV-active and do not stain well with iodine, various chemical stains can be used.[13] These stains react with the compounds on the plate to produce colored spots, often after gentle heating.[13][14] Examples include phosphomolybdic acid or p-anisaldehyde solutions.[13][15]

A pure ester should ideally appear as a single spot on the developed TLC plate.[4][6] The presence of additional spots indicates the presence of impurities.[6]

Workflow for TLC Validation of Ester Purity

The following diagram illustrates the logical flow of the TLC process for validating ester purity.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_mobile Prepare Mobile Phase develop Develop Plate in Saturated Chamber prep_mobile->develop prep_sample Prepare Ester Samples (Crude & Purified) prep_plate Prepare & Spot TLC Plate prep_sample->prep_plate prep_plate->develop visualize Visualize Spots (UV, Iodine, or Stain) develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess_purity Assess Purity (Single vs. Multiple Spots) calculate_rf->assess_purity

TLC workflow for ester purity validation.

Quantitative and Semi-Quantitative Analysis

While TLC is often used as a qualitative tool, it can also provide semi-quantitative or even quantitative data on purity.

  • Semi-Quantitative Assessment: By comparing the size and intensity of the impurity spots to that of the main ester spot, a rough estimation of the purity can be made.

  • Quantitative Analysis with Densitometry: For more precise quantification, a technique called TLC-densitometry can be employed.[10][16] This involves scanning the developed TLC plate with a densitometer, which measures the absorbance or fluorescence of the separated spots.[10] The resulting data can be used to generate a chromatogram and calculate the percentage purity of the ester.[10][17]

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the TLC method for purity assessment, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[18] This is demonstrated by showing a clear separation between the ester and its potential impurities.[18]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

Comparison with Other Chromatographic Techniques

While TLC is a powerful tool, it is important to understand its place among other chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Adsorption and partitioning between a solid stationary phase and a liquid mobile phase.Partitioning between a liquid or solid stationary phase and a gaseous mobile phase.Partitioning between a solid stationary phase and a liquid mobile phase under high pressure.
Sample Volatility Not a requirement.Required for volatile and thermally stable compounds.[19]Not a requirement.[19]
Speed Fast.[19]Generally fast.[19]Moderate.[19]
Cost Low.[1]High.High.
Resolution Lower than GC and HPLC.[19]High.[19]High.[19]
Quantification Semi-quantitative; quantitative with a densitometer.[1][19]Fully quantitative.[19]Fully quantitative.[19]
Common Use Cases Reaction monitoring, purity screening, and preliminary analysis.[4][5][9]Analysis of volatile organic compounds, fatty acid methyl esters.Purity determination, quantification of active pharmaceutical ingredients.

Detailed Experimental Protocol: Purity Assessment of a Synthesized Ester

This protocol provides a step-by-step guide for assessing the purity of a synthesized ester, such as methyl benzoate from the Fischer esterification of benzoic acid and methanol.[9][20]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes

  • UV lamp (254 nm)

  • Iodine chamber

  • Solvents: Toluene, Ethanol, Dichloromethane

  • Samples: Crude reaction mixture, purified methyl benzoate, benzoic acid standard, methanol standard

Procedure:

  • Mobile Phase Preparation: Prepare a 9:1 (v/v) mixture of toluene and ethanol.[9] Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper, wet it with the mobile phase, and cover it to allow the atmosphere to saturate for at least 15 minutes.[6]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture, the purified methyl benzoate, and the benzoic acid standard in approximately 0.5 mL of dichloromethane in separate labeled vials.

  • TLC Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Mark four evenly spaced points on this line for spotting.

  • Spotting: Using separate capillary tubes for each sample, spot the crude mixture, the purified product, the benzoic acid standard, and a co-spot (a spot of the purified product on top of a spot of the benzoic acid standard) on the designated points on the origin line. Ensure the spots are small and allow the solvent to evaporate completely between applications.[11]

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber.[6] Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[8]

    • Place the plate in an iodine chamber for a few minutes to visualize any additional spots.[13]

    • Calculate the Rf value for each spot.

    • Assess the purity of the purified methyl benzoate. A single spot indicates high purity, while the presence of a spot corresponding to the benzoic acid standard indicates the presence of unreacted starting material.

Conclusion

Thin-Layer Chromatography is a versatile and indispensable technique for the validation of ester purity. Its simplicity, speed, and low cost make it an ideal choice for routine analysis, reaction monitoring, and preliminary purity assessments. By understanding the fundamental principles and carefully optimizing the experimental conditions, researchers can confidently employ TLC to ensure the quality and integrity of their synthesized esters. While techniques like GC and HPLC offer higher resolution and quantitative accuracy, TLC remains a cornerstone of the modern chemistry laboratory for its accessibility and rapid feedback.

References

  • International Atomic Energy Agency. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. IAEA. Retrieved from [Link]

  • Scribd. (n.d.). Esterification Reaction. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Eurofins. (2025, March 31). Method Validation in High-Performance Thin Layer Chromatography (HPTLC) Methods for Food and Supplements. Retrieved from [Link]

  • Gawali, J. S., et al. (2019). REVIEW ON ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND TROUBLESHOOTING OF HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 421-430.
  • Chromatography Forum. (2005, August 17). TLC Validation. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... Retrieved from [Link]

  • Nikolova-Damyanova, B. (2014, February 6). A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. Lipid Technology.
  • Wozniak, W., et al. (n.d.). Detection Progress of Selected Drugs in TLC. PMC - NIH.
  • University of California, Irvine. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Bajda, M., et al. (2019, March 3).
  • Vioque, E., & Holman, R. T. (1962). Quantitative estimation of esters by thin-layer chromatography. Journal of the American Oil Chemists' Society, 39(2), 63-66.
  • Organic Chemistry at CU Boulder. (n.d.). TLC stains. Retrieved from [Link]

  • Attaway, J. A., Wolford, R. W., & Edwards, G. J. (1965). DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY. Analytical Chemistry, 37(1), 74-76.
  • LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Poole, C. F. (2020, December 19). Stationary Phases for Modern Thin-Layer Chromatography.
  • Christie, W. W. (2019, July 23). Thin-Layer Chromatography of Lipids. AOCS. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • SciSpace. (n.d.). Evaluation of TLC-densitometry assay validation applied to complex matrix. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Gandi, M. H., & Jones, A. D. (2006, December 6).
  • Iqbal, M. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. Retrieved from [Link]

  • Reddit. (2024, September 17). HPLC vs TLC vs Gas Chromatography. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2019, March 23). Rapid Validated Thin-Layer Chromatography–Densitometry for the Simultaneous Determination of Three Co-formulated Drugs Used for Common Cold.
  • Chromatography Forum. (2004, October 31). comparison of GC, HPLC and TLC. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

Sources

Comparative

Mechanistic Causality: Steric Hindrance and Hydrolytic Stability

An in-depth comparative analysis of -keto esters—specifically focusing on the structural and kinetic differences between methyl and ethyl derivatives—reveals critical insights for drug formulation and metabolic research....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of


-keto esters—specifically focusing on the structural and kinetic differences between methyl and ethyl derivatives—reveals critical insights for drug formulation and metabolic research. As 

-keto acids (like pyruvic acid) are notoriously unstable in aqueous environments, undergoing spontaneous aldol-like condensation that yields toxic byproducts[1], esterification is a mandatory synthetic step to preserve molecular integrity.

However, not all esters are created equal. The choice of the alkyl chain dictates the molecule's hydrolytic half-life, lipophilicity, and ultimate therapeutic viability.

The primary degradation pathway for


-keto esters in aqueous media is nucleophilic acyl substitution (hydrolysis) at the ester carbonyl, leading to the reversion back to the unstable 

-keto acid and an alcohol byproduct. The rate of this reaction is governed by the steric and electronic environment provided by the alkyl group.
  • Methyl Esters: The methyl group provides minimal steric shielding. This leaves the ester carbonyl highly accessible to nucleophilic attack by water or hydroxide ions. Consequently, methyl pyruvate is easily hydrolyzed, and its thermodynamic equilibrium heavily favors the formation of degradation products[2].

  • Ethyl Esters: The addition of a single methylene unit to form an ethyl ester introduces a critical degree of steric hindrance and localized hydrophobicity. This bulkiness increases the activation energy required to form the tetrahedral intermediate during nucleophilic attack, measurably reducing the rate of hydrolysis[3].

G Root Alpha-Keto Ester Hydrolysis Methyl Methyl Ester (Low Steric Hindrance) Root->Methyl Ethyl Ethyl Ester (High Steric Hindrance) Root->Ethyl Mech1 Rapid Nucleophilic Attack (k0 = 1.9 x 10^-6 s^-1) Methyl->Mech1 Mech2 Slower Nucleophilic Attack (k0 = 1.7 x 10^-6 s^-1) Ethyl->Mech2 Out1 Rapid Degradation (Limits Therapeutic Use) Mech1->Out1 Out2 Extended Shelf-Life (Enables REPS Formulation) Mech2->Out2

Fig 1. Hydrolysis pathways of methyl vs. ethyl alpha-keto esters based on steric hindrance.

Quantitative Stability Comparison

Experimental kinetic modeling confirms the theoretical steric effects. The table below summarizes the pseudo-first-order spontaneous hydrolysis rate (


) and the base-catalyzed rate (

) for both derivatives.
Kinetic/Physical ParameterMethyl PyruvateEthyl Pyruvate
Spontaneous Hydrolysis Rate (

)


Base-Catalyzed Rate (

)


Aqueous Stability Profile Readily hydrolyzed[2]Slower hydrolysis; formulation-stabilized[2]
Lipophilicity / Permeability High (rapid mitochondrial entry)[1]Moderate-High
Primary Application In vitro metabolic probing[1]In vivo therapeutics (e.g., REPS)[4]

(Kinetic rate data sourced from comparative hydrolysis studies[3])

Experimental Methodology: Real-Time NMR Monitoring of Ester Hydrolysis

To objectively compare the stability of these esters in your own laboratory, rely on quantitative


 NMR rather than destructive chromatographic sampling.

The Self-Validating Principle: This protocol is self-validating because the stoichiometric decrease in the ester's proton signal must perfectly mirror the increase in the evolving alcohol's signal. Any deviation in this mass balance immediately flags the presence of side reactions (such as the aldol condensation of the pyruvate moiety).

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in

    
    . Adjust the pD to 7.4 (Note: 
    
    
    
    to account for the glass electrode isotope effect).
  • Substrate Initiation: Dissolve the

    
    -keto ester (methyl or ethyl pyruvate) to a final concentration of 10 mM directly in the NMR tube to establish 
    
    
    
    [2].
  • Data Acquisition: Insert the sample into a 500 MHz NMR spectrometer thermostated to 37°C. Acquire spectra every 5 minutes for 12 hours. Utilize a water suppression sequence (e.g., WATR) if residual

    
     is present[2].
    
  • Kinetic Integration:

    • Ethyl Pyruvate: Monitor the disappearance of the ester quartet (

      
      , ~4.3 ppm) against the appearance of the ethanol quartet (~3.6 ppm).
      
    • Methyl Pyruvate: Monitor the disappearance of the ester singlet (

      
      , ~3.9 ppm) against the appearance of the methanol singlet (~3.3 ppm).
      
  • Data Analysis: Plot

    
     versus time. The negative slope yields the pseudo-first-order hydrolysis rate constant (
    
    
    
    ).

G A 1. Sample Prep (D2O Buffer, pD 7.4) B 2. NMR Acquisition (37°C, Time-Series) A->B Initiate C 3. Spectral Integration (Ester vs. Alcohol) B->C FID Data D 4. Kinetic Modeling (k_obs Calculation) C->D Integrals E Validation: Mass Balance Check C->E Stoichiometry E->D Confirm

Fig 2. Self-validating NMR workflow for real-time monitoring of ester hydrolysis kinetics.

Therapeutic Implications and Formulation Strategies

The superior stability of the ethyl ester translates directly into clinical viability. While methyl pyruvate is highly lipophilic and can rapidly penetrate the mitochondrial matrix to support ATP production in acute isolated cell assays[1], its rapid hydrolysis makes it unsuitable for systemic administration.

Conversely, ethyl pyruvate is the gold standard for in vivo models of sepsis, hemorrhagic shock, and inflammation[4]. To further depress its hydrolysis rate, ethyl pyruvate is frequently formulated in a calcium-containing balanced salt solution known as Ringer's Ethyl Pyruvate Solution (REPS)[4]. The calcium ions coordinate with and stabilize the enolate form of ethyl pyruvate, drastically increasing its solubility and shelf-life[4].

Once administered, ethyl pyruvate exerts potent anti-inflammatory effects by inhibiting the NF-


B signaling cascade, thereby preventing the release of High Mobility Group Box 1 (HMGB1), a critical late-phase inflammatory mediator[1][2].

G LPS Inflammatory Stimulus (e.g., LPS/Ischemia) Receptor TLR4 / Receptor LPS->Receptor NFkB NF-κB Activation Receptor->NFkB HMGB1 HMGB1 Release (Late Cytokine) NFkB->HMGB1 EP Ethyl Pyruvate (Stable Formulation) EP->NFkB Inhibits

Fig 3. Ethyl pyruvate mechanism: inhibiting NF-κB-mediated HMGB1 release in inflammation.

Selection Guide Summary

  • Select Methyl

    
    -Keto Esters  when designing short-term, in vitro metabolic assays where rapid membrane permeation is required and the aqueous half-life exceeds the duration of the experiment.
    
  • Select Ethyl

    
    -Keto Esters  for all in vivo therapeutic models, prolonged cell culture studies, and commercial formulations, leveraging its steric resistance to hydrolysis and compatibility with enolate-stabilizing excipients.
    

References

  • Benchchem. Stability of Pyruvate Esters: A Comparative Guide for Researchers. Retrieved from 2

  • American Journal of Physiology. Ethyl pyruvate modulates inflammatory gene expression in mice subjected to hemorrhagic shock. Retrieved from 4

  • PMC / National Institutes of Health. Ethyl Pyruvate Prevents Inflammatory responses and Organ Damage During in Porcine Hemorrhage. Retrieved from1

  • ResearchGate. Effect of Ionic Strength and Surface Charge Density on the Kinetics of Cellulose Nanocrystal Thin Film Swelling (Source of kinetic rate coefficients). Retrieved from 3

Sources

Safety & Regulatory Compliance

Safety

Ethyl (tert-butylamino)(oxo)acetate proper disposal procedures

Comprehensive Safety and Disposal Protocol: Ethyl (tert-butylamino)(oxo)acetate As an organic building block frequently utilized in drug development and synthetic chemistry, Ethyl (tert-butylamino)(oxo)acetate (CAS: 8703...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: Ethyl (tert-butylamino)(oxo)acetate

As an organic building block frequently utilized in drug development and synthetic chemistry, Ethyl (tert-butylamino)(oxo)acetate (CAS: 87034-69-3) requires stringent handling and disposal protocols. Due to its specific toxicological profile, improper disposal can lead to severe environmental contamination and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe lifecycle management and disposal of this compound.

Hazard Profiling & Causality

To implement an effective disposal strategy, laboratory personnel must first understand the causality behind the chemical's hazards. Ethyl (tert-butylamino)(oxo)acetate is classified under the Globally Harmonized System (GHS) with several critical hazard statements:

  • H302 (Harmful if swallowed) & H319 (Causes serious eye irritation): The oxoacetate structure is reactive and can cause localized cellular damage upon contact with mucous membranes.

  • H372 (Causes damage to organs through prolonged or repeated exposure): Chronic exposure pathways must be mitigated. Dust generation or aerosolization during disposal transfers the risk from localized to systemic.

  • H410 (Very toxic to aquatic life with long lasting effects): This is the primary driver for strict disposal protocols. The compound does not readily biodegrade in aquatic environments. If introduced into standard wastewater systems, it bioaccumulates, causing long-term ecological damage[1].

Because of the H410 designation, this chemical is regulated under international transport laws as UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)[2]. It must absolutely never be disposed of via sink drains or standard municipal solid waste.

Quantitative Data & Classification Summary

The following table summarizes the critical physicochemical and regulatory data required for generating hazardous waste profiles and manifests:

ParameterSpecification
Chemical Name Ethyl (tert-butylamino)(oxo)acetate
CAS Number 87034-69-3
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
UN Number UN 3077
Hazard Class Class 9 (Miscellaneous Dangerous Goods)
Packing Group III
Primary Hazards H302, H319, H372, H410
Recommended Storage Sealed in dry, 2-8°C

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory operational steps for the disposal of Ethyl (tert-butylamino)(oxo)acetate in a professional laboratory setting.

Step 1: Segregation and Collection

  • Action: Isolate the chemical waste from incompatible materials (e.g., strong oxidizing agents).

  • Causality: Mixing organic amides/esters with strong oxidizers in a waste container can lead to exothermic reactions or the generation of hazardous decomposition products (e.g., nitrogen oxides, carbon monoxide)[3].

  • Procedure: Collect solid waste (including contaminated Kimwipes, PPE, and empty vials) in a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) bucket or a glass wide-mouth jar with a PTFE-lined cap.

Step 2: Packaging and Labeling

  • Action: Secure the waste and apply regulatory labeling.

  • Procedure: Seal the container tightly. Affix a hazardous waste label that explicitly states the chemical name, the accumulation start date, and the primary hazard (Environmental Hazard / Toxic). For transport, the outer packaging must bear the Class 9 diamond placard and the UN 3077 designation[1][2].

Step 3: Secondary Containment and Storage

  • Action: Store the waste in a designated Hazardous Waste Accumulation Area (HWAA).

  • Procedure: Place the primary waste container inside a secondary containment tray to capture any potential spills. Maintain the storage area in a cool, dry environment, ideally away from direct sunlight and heat sources, to prevent thermal degradation prior to disposal[2].

Step 4: Final Destruction via Incineration

  • Action: Transfer to a licensed hazardous waste management contractor.

  • Causality: High-temperature incineration (typically >1000°C) is the only self-validating method for the complete destruction of this compound. The thermal oxidation process breaks the C-C, C-N, and C-O bonds, converting the organic framework entirely into carbon dioxide, water vapor, and nitrogen oxides. The incinerator's wet scrubbers subsequently neutralize the nitrogen oxides, ensuring zero environmental release[3].

  • Procedure: Coordinate with an EPA/RCRA-permitted (or local equivalent) waste disposal vendor. Provide them with the Safety Data Sheet (SDS) and the exact waste profile so they can route it to a Class C hazardous waste incinerator[4].

Waste Management Workflow

The following diagram illustrates the logical decision tree for managing Ethyl (tert-butylamino)(oxo)acetate waste streams.

G Start Waste Generation: Ethyl (tert-butylamino)(oxo)acetate Check Is waste mixed with other solvents/chemicals? Start->Check SolidWaste Pure Solid Waste Stream (UN 3077, Class 9) Check->SolidWaste No MixedWaste Mixed Hazardous Waste (Profile based on mixture) Check->MixedWaste Yes Package Package in HDPE/Glass Seal tightly SolidWaste->Package MixedWaste->Package Label Label: Environmentally Hazardous Substance, Solid, N.O.S. Package->Label Storage Store in Secondary Containment (Dry, 2-8°C recommended) Label->Storage Incineration High-Temperature Incineration (Licensed EPA/RCRA Facility) Storage->Incineration

Workflow for the segregation, packaging, and disposal of Ethyl (tert-butylamino)(oxo)acetate.

References

  • Grevillia AG. (2017). SAFETY DATA SHEET - Prosil 1000 (Example of UN 3077 incineration protocols). Retrieved March 5, 2026, from [Link]

  • Australian Government, Department of Industry, Science and Resources. (n.d.). HAZARDOUS MATERIALS MANAGEMENT - Leading Practice Sustainable Development Program. Retrieved March 5, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (2016). POLLUTION/SITUATION REPORT - Wiley Property (RCRA Subtitle C disposal procedures). Retrieved March 5, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl (tert-butylamino)(oxo)acetate

Essential Safety and Handling Guide for Ethyl (tert-butylamino)(oxo)acetate A Critical Note to Researchers: This guide provides essential safety information for handling Ethyl (tert-butylamino)(oxo)acetate (CAS No. 87034...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Ethyl (tert-butylamino)(oxo)acetate

A Critical Note to Researchers: This guide provides essential safety information for handling Ethyl (tert-butylamino)(oxo)acetate (CAS No. 87034-69-3). Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this document is based on the available hazard classifications and general principles of laboratory safety for handling hazardous organic compounds. This guidance should be supplemented with a substance-specific risk assessment before any work commences.

Immediate Safety Overview: Understanding the Risks

Ethyl (tert-butylamino)(oxo)acetate is a compound that requires careful handling due to its significant health and environmental hazards. Based on available information, this chemical is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long-lasting effects.

These classifications indicate that exposure to Ethyl (tert-butylamino)(oxo)acetate can have severe health consequences, and its release into the environment must be strictly avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory when handling Ethyl (tert-butylamino)(oxo)acetate. The following table outlines the recommended PPE for various laboratory tasks.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid Form) Chemical safety goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.
Solution Preparation and Handling Chemical safety goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.
Transferring and Dispensing Chemical safety goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.
Waste Disposal Chemical safety goggles, face shield, nitrile gloves (double-gloving recommended), lab coat, and a certified chemical fume hood.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The "Causes serious eye irritation" classification (H319) necessitates the use of chemical safety goggles at all times. A face shield should be worn in conjunction with goggles whenever there is a splash hazard.

  • Hand Protection: Nitrile gloves provide a good barrier against many organic chemicals. Double-gloving is a best practice that reduces the risk of exposure in case the outer glove is compromised.

  • Body Protection: A lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: While no specific inhalation hazard is listed, the potential for aerosol or dust formation during handling makes working within a certified chemical fume hood a critical engineering control.

Below is a workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling a hazardous chemical like Ethyl (tert-butylamino)(oxo)acetate.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Work Procedure Start Identify Chemical Hazards (H302, H319, H372, H410) AssessTask Assess Task-Specific Risks (e.g., weighing, dissolving) Start->AssessTask EyeProtection Eye Protection: Chemical Goggles + Face Shield (if splash risk) AssessTask->EyeProtection H319 HandProtection Hand Protection: Nitrile Gloves (Double Gloving) AssessTask->HandProtection General Precaution BodyProtection Body Protection: Lab Coat AssessTask->BodyProtection General Precaution RespiratoryProtection Engineering Control: Chemical Fume Hood AssessTask->RespiratoryProtection Inhalation Risk ConductWork Conduct Work in Designated Area EyeProtection->ConductWork HandProtection->ConductWork BodyProtection->ConductWork RespiratoryProtection->ConductWork Decontamination Decontaminate Workspace and Equipment ConductWork->Decontamination WasteDisposal Proper Waste Disposal Decontamination->WasteDisposal

Caption: PPE selection workflow for handling hazardous chemicals.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach is crucial to minimize the risk of exposure and environmental contamination.

1. Preparation and Weighing:

  • Designate a specific area within a certified chemical fume hood for handling Ethyl (tert-butylamino)(oxo)acetate.

  • Before handling, ensure all necessary equipment (spatulas, weigh boats, solvents, and labeled waste containers) is within the fume hood.

  • Wear the appropriate PPE as outlined in the table above.

  • Carefully weigh the required amount of the compound, avoiding the creation of dust.

2. Dissolution and Use:

  • Add the solvent to the vessel containing the weighed solid. This helps to minimize dust formation.

  • Securely cap the vessel before mixing to prevent splashes and aerosols.

  • Ensure the compound is fully dissolved before removing it from the fume hood for experimental use.

Disposal Plan: Managing Hazardous Waste

The high toxicity to aquatic life (H410) makes proper disposal of Ethyl (tert-butylamino)(oxo)acetate and any contaminated materials a critical step.

  • Waste Segregation: All waste contaminated with Ethyl (tert-butylamino)(oxo)acetate, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do Not Dispose Down the Drain: Under no circumstances should any material containing Ethyl (tert-butylamino)(oxo)acetate be disposed of down the sink.

  • Institutional Protocols: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling Ethyl (tert-butylamino)(oxo)acetate and ensure a safe laboratory environment.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (tert-butylamino)(oxo)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (tert-butylamino)(oxo)acetate
© Copyright 2026 BenchChem. All Rights Reserved.